MOG (89-113), human
Description
Properties
Molecular Formula |
C130H182N34O43S2 |
|---|---|
Molecular Weight |
2973.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C130H182N34O43S2/c1-65(2)49-92(128(206)207)160-114(192)82(39-44-102(178)179)151-115(193)83(45-48-209-6)146-107(185)67(4)143-106(184)66(3)144-110(188)80(37-42-100(174)175)149-113(191)81(38-43-101(176)177)150-112(190)79(35-40-96(132)169)152-117(195)88(54-73-31-33-75(168)34-32-73)155-124(202)93(61-165)162-120(198)89(55-74-58-137-64-142-74)157-122(200)91(57-104(182)183)158-111(189)77(30-20-47-139-130(135)136)147-116(194)86(52-71-25-15-9-16-26-71)154-118(196)87(53-72-27-17-10-18-28-72)156-126(204)95(63-208)163-127(205)105(68(5)167)164-123(201)84(50-69-21-11-7-12-22-69)145-98(171)60-140-97(170)59-141-109(187)78(36-41-99(172)173)148-121(199)90(56-103(180)181)159-125(203)94(62-166)161-119(197)85(51-70-23-13-8-14-24-70)153-108(186)76(131)29-19-46-138-129(133)134/h7-18,21-28,31-34,58,64-68,76-95,105,165-168,208H,19-20,29-30,35-57,59-63,131H2,1-6H3,(H2,132,169)(H,137,142)(H,140,170)(H,141,187)(H,143,184)(H,144,188)(H,145,171)(H,146,185)(H,147,194)(H,148,199)(H,149,191)(H,150,190)(H,151,193)(H,152,195)(H,153,186)(H,154,196)(H,155,202)(H,156,204)(H,157,200)(H,158,189)(H,159,203)(H,160,192)(H,161,197)(H,162,198)(H,163,205)(H,164,201)(H,172,173)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H,182,183)(H,206,207)(H4,133,134,138)(H4,135,136,139)/t66-,67-,68+,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,105-/m0/s1 |
InChI Key |
OZZREEJGIZDAQJ-JPGBTOIWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCNC(=N)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Human MOG Peptide (89-113): Structure, Sequence, and Immunological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human Myelin Oligodendrocyte Glycoprotein (MOG) peptide spanning residues 89-113 is a key immunogenic epitope implicated in the pathogenesis of autoimmune demyelinating diseases of the central nervous system (CNS), most notably Multiple Sclerosis (MS). This technical guide provides a comprehensive overview of the structure, sequence, and immunological properties of human MOG peptide (89-113). It details experimental protocols for inducing and evaluating autoimmune responses to this peptide in preclinical models and presents available quantitative data. Furthermore, this guide visualizes the critical signaling pathways and experimental workflows associated with MOG (89-113)-mediated immune activation, offering a valuable resource for researchers and professionals in the field of neuroimmunology and drug development.
Structure and Sequence of Human MOG Peptide (89-113)
The human MOG (89-113) peptide is a 25-amino acid sequence derived from the extracellular domain of the Myelin Oligodendrocyte Glycoprotein.[1][2][3] MOG is a transmembrane protein exclusively expressed in the CNS on the surface of oligodendrocytes and the outermost layer of myelin sheaths.
Amino Acid Sequence:
The primary structure of the human MOG (89-113) peptide is as follows:
-
Single-Letter Code: RFSDEGGFTCFFRDHSYQEEAAMEL[1]
-
Three-Letter Code: Arg-Phe-Ser-Asp-Glu-Gly-Gly-Phe-Thr-Cys-Phe-Phe-Arg-Asp-His-Ser-Tyr-Gln-Glu-Glu-Ala-Ala-Met-Glu-Leu
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C130H182N34O43S2 |
| Molecular Weight | 2973.17 g/mol |
Table 1: Physicochemical properties of human MOG peptide (89-113).
Immunological Relevance and Quantitative Data
Human MOG (89-113) is a well-established autoantigen in the context of MS and its animal model, Experimental Autoimmune Encephalomyelitis (EAE). It is recognized by both T cells and B cells, leading to an inflammatory cascade that results in demyelination and neurological deficits.
T-Cell Activation and MHC Binding
T-Cell Proliferation and Cytokine Production
Upon recognition of the MOG (89-113)-MHC complex, specific T cells proliferate and differentiate into effector cells that secrete pro-inflammatory cytokines. While quantitative data for MOG (89-113)-induced T-cell proliferation is not explicitly detailed, studies with other MOG peptides, such as MOG (35-55), show robust proliferative responses in vitro.
The cytokine profile induced by MOG peptides is characteristic of a Th1 and Th17 response, which is strongly associated with the pathology of MS and EAE. Key cytokines include:
-
Interferon-gamma (IFN-γ): A hallmark of Th1 cells, it activates macrophages and promotes inflammation.
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that contributes to tissue damage.
-
Interleukin-17 (IL-17): The signature cytokine of Th17 cells, it plays a crucial role in recruiting neutrophils and other inflammatory cells to the CNS.
-
Granulocyte-macrophage colony-stimulating factor (GM-CSF): This cytokine has been shown to be produced by T-cells in response to MOG peptides and is implicated in the activation of microglia and the onset of EAE.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the human MOG (89-113) peptide. These protocols are based on established methods for other MOG peptides and can be adapted for MOG (89-113).
Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
EAE is the most commonly used animal model for MS. The following protocol describes the induction of EAE in C57BL/6 mice using a MOG peptide.
Materials:
-
Human MOG (89-113) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve the MOG (89-113) peptide in sterile PBS at a concentration of 2 mg/mL.
-
Prepare an emulsion by mixing the MOG peptide solution with an equal volume of CFA (containing 4 mg/mL of M. tuberculosis) until a thick, stable emulsion is formed. This can be achieved by vortexing or sonicating.
-
-
Immunization:
-
On day 0, immunize each mouse subcutaneously at two sites on the flank with 100 µL of the MOG/CFA emulsion (total of 200 µg of MOG peptide per mouse).
-
-
Pertussis Toxin Administration:
-
On day 0 and day 2 post-immunization, administer 200 ng of PTX intraperitoneally in 100 µL of PBS.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the clinical severity on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
T-Cell Proliferation Assay
This assay measures the proliferation of MOG-specific T cells in response to the peptide.
Materials:
-
Spleens from MOG (89-113)-immunized mice (harvested at the peak of disease)
-
Single-cell suspension of splenocytes
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol
-
Human MOG (89-113) peptide
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTT)
-
96-well round-bottom plates
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of splenocytes from the immunized mice.
-
Adjust the cell concentration to 2 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
-
Cell Culture:
-
Plate 100 µL of the splenocyte suspension into each well of a 96-well plate.
-
Add 100 µL of complete RPMI-1640 medium containing varying concentrations of MOG (89-113) peptide (e.g., 0, 1, 10, 20 µg/mL) to the wells in triplicate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
-
Proliferation Measurement ([³H]-thymidine incorporation):
-
After 72 hours, pulse each well with 1 µCi of [³H]-thymidine.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Cytokine Analysis by ELISA
This protocol is for measuring the concentration of cytokines in the supernatant of MOG-stimulated splenocyte cultures.
Materials:
-
Supernatants from the T-cell proliferation assay (collected before adding [³H]-thymidine)
-
Commercially available ELISA kits for desired cytokines (e.g., IFN-γ, IL-17, TNF-α)
-
ELISA plate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the culture supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Calculate the cytokine concentrations based on a standard curve.
Intracellular Cytokine Staining
This technique allows for the identification of cytokine-producing cells at a single-cell level by flow cytometry.
Materials:
-
Splenocytes from MOG (89-113)-immunized mice
-
Human MOG (89-113) peptide
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorescently labeled antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ, IL-17)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Stimulate splenocytes with MOG (89-113) peptide (e.g., 10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) for 4-6 hours at 37°C.
-
-
Surface Staining:
-
Wash the cells and stain for cell surface markers (e.g., anti-CD4) according to the antibody manufacturer's protocol.
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cells using a permeabilization buffer (e.g., containing saponin).
-
-
Intracellular Staining:
-
Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-17) in the permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Wash the cells and acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of CD4+ T cells producing specific cytokines.
-
Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling Pathway
The interaction of the MOG (89-113) peptide presented by an MHC class II molecule with the T-cell receptor (TCR) on a CD4+ T cell initiates a complex signaling cascade. This leads to T-cell activation, proliferation, and effector function.
Caption: T-Cell Receptor (TCR) signaling cascade initiated by MOG (89-113).
Experimental Workflow for EAE Induction and Analysis
This diagram outlines the major steps in a typical EAE study using MOG (89-113).
References
The Multifaceted Role of Myelin Oligodendrocyte Glycoprotein (MOG) in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myelin Oligodendrocyte Glycoprotein (MOG) is a transmembrane protein exclusively expressed in the central nervous system (CNS) on the outermost surface of myelin sheaths and oligodendrocytes. While its precise physiological functions are still under investigation, MOG is a well-established autoantigen implicated in inflammatory demyelinating diseases, including Multiple Sclerosis (MS) and, most notably, MOG Antibody Disease (MOGAD). This technical guide provides an in-depth exploration of the core functions of MOG in the CNS, delving into its molecular interactions, signaling pathways, and its role in both maintaining myelin integrity and driving autoimmune pathology. We present a compilation of quantitative data, detailed experimental protocols for studying MOG, and visual representations of key biological processes to serve as a comprehensive resource for researchers and drug development professionals in the field of neuroimmunology.
Molecular and Cellular Functions of MOG
MOG is a glycoprotein belonging to the immunoglobulin (Ig) superfamily, characterized by an extracellular Ig variable (IgV) domain, a transmembrane domain, and a cytoplasmic tail.[1] Its unique location on the exterior of the myelin sheath makes it readily accessible to immune surveillance.[2] The primary functions of MOG are thought to encompass:
-
Cell Adhesion and Myelin Maintenance: MOG is hypothesized to act as an adhesion molecule, contributing to the structural integrity and maintenance of the myelin sheath.[3][4] Its expression late in oligodendrocyte development suggests a role in the final stages of myelination.[1]
-
Regulation of Oligodendrocyte Cytoskeleton: MOG is implicated in the stability of oligodendrocyte microtubules. Antibodies targeting MOG have been shown to disrupt the organization of F-actin and β-tubulin in oligodendrocytes, leading to process retraction and cytoskeletal disorganization.
-
Modulation of the Immune System: MOG can interact with the immune system, and its role as a potent autoantigen is central to the pathology of MOGAD. It can activate both T-cell and B-cell responses, leading to inflammation and demyelination.
-
Nerve Growth Factor (NGF) Sequestration: MOG has been identified as a binding partner for Nerve Growth Factor (NGF), suggesting a role in modulating the local concentration of this neurotrophin in the spinal cord microenvironment. This interaction may have implications for axon growth, survival, and pain pathways.
Quantitative Data on MOG Function
To facilitate a deeper understanding and comparison of MOG's functional characteristics, the following table summarizes key quantitative data from various studies.
| Parameter | Description | Value(s) | Reference(s) |
| MOG Expression | Percentage of total myelin proteins in the CNS. | ~0.05% | |
| MOG-NGF Binding | Concentration of NGF showing strong surface binding to MOG-expressing CHO cells. | 10 ng/ml | |
| Concentration range for specific interaction between MOG-Fc and NGF in an affinity pull-down assay. | 0–2.0 µg/ml | ||
| MOG Antibody-induced Cytoskeletal Disruption | Partitioning of MOG into a detergent-insoluble fraction after antibody cross-linking. | ~95% | |
| Time to significant partitioning of MOG after antibody cross-linking. | within 1 minute | ||
| Antibody dilution range for complete MOG partitioning. | 1:25 to 1:500 | ||
| Complement Activation in MOGAD | Mean MAC formation on MOG+ cells induced by MOGAD patient serum. | 25% | |
| Mean MOG+ cell death in ADCC assay with MOGAD patient serum. | 18% | ||
| Correlation between MOG-IgG CBA score and iC3b levels in MOGAD patients. | rho=0.764 | ||
| Correlation between MOG-IgG CBA score and C1-INH levels in MOGAD patients. | rho=0.629 |
Key Signaling Pathways Involving MOG
MOG's interaction with the immune system triggers several signaling cascades that are central to the pathogenesis of MOGAD. The following diagrams, generated using the DOT language, illustrate these pathways.
MOG-NGF Sequestration and Neuronal Signaling
MOG on the myelin sheath can bind to NGF, potentially sequestering it from its high-affinity receptor, TrkA, on neurons. This can modulate downstream signaling pathways involved in neuronal survival and growth.
MOG Antibody-Mediated Complement Activation
MOG-IgG1 antibodies can bind to MOG on the surface of oligodendrocytes and activate the classical complement pathway, leading to the formation of the Membrane Attack Complex (MAC) and subsequent cell lysis.
MOG Presentation by B-cells and T-cell Activation
MOG-specific B-cells can internalize and process MOG, presenting MOG peptides on MHC-II molecules to activate MOG-specific CD4+ T-cells. This interaction is crucial for the adaptive immune response against MOG.
References
- 1. Signaling cascades activated upon antibody cross-linking of myelin oligodendrocyte glycoprotein: potential implications for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Myelin Oligodendrocyte Glycoprotein Antibody-Associated Disease (MOGAD): A Review of Clinical and MRI Features, Diagnosis, and Management [frontiersin.org]
- 3. Antibodies to MOG have a demyelination phenotype and affect oligodendrocyte cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Autoantigen MOG (89-113): A Technical Guide on its Discovery and Significance in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myelin Oligodendrocyte Glycoprotein (MOG) has emerged as a critical autoantigen in the pathogenesis of inflammatory demyelinating diseases of the central nervous system (CNS), including multiple sclerosis (MS) and MOG antibody-associated disease (MOGAD). Within this protein, the peptide fragment spanning amino acids 89-113 has been identified as a significant T-cell epitope. This technical guide provides a comprehensive overview of the discovery, significance, and experimental investigation of MOG (89-113) as an autoantigen. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to serve as a valuable resource for researchers and professionals in the field of neuroimmunology and drug development.
Discovery and Significance of MOG (89-113)
Myelin Oligodendrocyte Glycoprotein is a glycoprotein exclusively expressed on the surface of oligodendrocytes and the outermost layer of myelin sheaths in the CNS.[1] While it constitutes a minor component of CNS myelin, it is a primary target for autoimmune responses. The peptide fragment MOG (89-113) has been identified as an immunodominant epitope capable of inducing strong T-cell and B-cell responses, leading to experimental autoimmune encephalomyelitis (EAE) in animal models, which mimics many aspects of human demyelinating diseases.[2] Studies have suggested that MOG (89-113) is an HLA-DR2 restricted epitope, highlighting its relevance in the context of human autoimmune diseases where specific HLA alleles are known risk factors.
The significance of MOG (89-113) lies in its ability to activate pathogenic CD4+ T-cells. Upon presentation by antigen-presenting cells (APCs), this peptide can trigger a cascade of inflammatory events, including the production of pro-inflammatory cytokines and the subsequent recruitment of other immune cells to the CNS, ultimately leading to demyelination and axonal damage.
Quantitative Data on MOG (89-113) Immunogenicity
The immunogenicity of MOG (89-113) has been assessed through various quantitative measures, primarily focusing on T-cell activation and antibody responses. The following tables summarize key quantitative data from studies investigating the autoimmune response to this peptide.
| Parameter | Value/Range | Cell Type | Assay | Reference |
| T-Cell Proliferation (Stimulation Index) | > 2 | Human CD4+ T-cells | [3H]-Thymidine incorporation / CFSE dilution | [3] |
| IFN-γ Production (pg/mL) | Variable, significantly elevated vs. controls | Human Peripheral Blood Mononuclear Cells (PBMCs) | ELISpot / Intracellular Cytokine Staining | [2] |
| IL-17 Production (pg/mL) | Variable, significantly elevated vs. controls | Human PBMCs | ELISpot / Intracellular Cytokine Staining | |
| GM-CSF Production | Significantly higher in MOGAD patients vs. healthy controls | Human CD4+ T-cells | Intracellular Cytokine Staining |
Table 1: Quantitative T-Cell Response to MOG (89-113)
| Parameter | Titer/Concentration | Patient Population | Assay | Reference |
| Anti-MOG (89-113) IgG | Variable, higher in relapsing vs. monophasic MOGAD | MOGAD | ELISA | |
| CSF-restricted MOG-IgG | Detected in a subset of seronegative MOGAD patients | MOGAD | Cell-based assay |
Table 2: Quantitative Antibody Response to MOG (89-113)
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of MOG (89-113) in a research setting. The following sections provide protocols for key experiments.
Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG (89-113)
EAE is the most commonly used animal model for studying inflammatory demyelinating diseases. While many studies utilize the MOG (35-55) peptide, protocols can be adapted for MOG (89-113), particularly in HLA-DR2 transgenic mice to better model the human disease.
Materials:
-
MOG (89-113) peptide (synthesis grade)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile phosphate-buffered saline (PBS)
-
Female HLA-DR2b transgenic mice (DR2b.Ab°), 8-12 weeks old
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve MOG (89-113) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an emulsion by mixing the MOG (89-113) solution with an equal volume of CFA. Emulsify by drawing the mixture into and out of a glass syringe until a thick, white emulsion is formed that does not disperse when a drop is placed in water.
-
-
Immunization:
-
On day 0, inject each mouse subcutaneously at two sites on the flank with 100 µL of the MOG (89-113)/CFA emulsion (containing 100 µg of MOG peptide).
-
-
Pertussis Toxin Administration:
-
On day 0 and day 2 post-immunization, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal injection.
-
-
Monitoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization. Score the mice based on a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
-
Record body weight daily.
-
References
Human MOG (89-113): A Technical Guide for Researchers in Demyelinating Diseases
Introduction:
Myelin Oligodendrocyte Glycoprotein (MOG) is a critical protein found exclusively in the central nervous system (CNS) on the outermost surface of myelin sheaths and oligodendrocytes. Its location makes it a prime target for autoimmune attacks in demyelinating diseases such as Multiple Sclerosis (MS) and Neuromyelitis Optica Spectrum Disorder (NMOSD). The human MOG (89-113) peptide fragment, with the amino acid sequence RFSDEGGFTCFFRDHSYQEEAAMEL , has been identified as a potential T-cell epitope, particularly in individuals expressing the HLA-DR2 allele, which is genetically linked to MS susceptibility. This technical guide provides an in-depth overview of Human MOG (89-113), its role in experimental models of demyelinating diseases, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Quantitative Data on MOG Peptides in Demyelinating Disease Models
While specific quantitative data for the Human MOG (89-113) peptide is limited in publicly available literature, the following tables summarize key data for the more extensively studied MOG (35-55) peptide, which serves as a benchmark for encephalitogenicity in Experimental Autoimmune Encephalomyelitis (EAE) models. This data provides a comparative context for researchers investigating other MOG-derived peptides.
Table 1: Binding Affinity of MOG Peptides to MHC Class II Alleles
| Peptide | MHC Allele | Binding Affinity (IC50, nM) | Reference |
| Human MOG (89-113) | HLA-DRB115:01 | Data Not Available | - |
| Human MOG (35-55) | HLA-DRB115:01 | Data Not Available | - |
| Mouse MOG (35-55) | I-Ab | ~500 | [1] |
| Human MOG (97-108) | HLA-DRB1*04:01 | High Affinity (Specific IC50 not stated) | [2] |
Note: The binding affinity of peptides to MHC molecules is a crucial determinant of their immunogenicity. Lower IC50 values indicate stronger binding.
Table 2: Encephalitogenic Activity of MOG Peptides in EAE Models
| Peptide | Animal Model | Mean Max. Score | Day of Onset | Incidence | Reference |
| Human MOG (89-113) | C57BL/6 Mice | Data Not Available | Data Not Available | Data Not Available | - |
| Mouse MOG (35-55) | C57BL/6 Mice | 2.5 - 3.5 | 9 - 14 days | 80-100% | [3] |
| Mouse MOG (40-54) | C57BL/6 Mice | 2 - 4 | 14 - 16 days | 80% | [4][5] |
| Mouse MOG (44-54) | C57BL/6 Mice | <1 | >19 days | 30% |
Note: EAE clinical scores are typically graded on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead. Higher scores indicate more severe disease.
Experimental Protocols
Detailed below are standardized protocols for key experiments relevant to the study of Human MOG (89-113) in the context of demyelinating diseases. While these protocols often utilize the more common MOG (35-55) peptide, they can be adapted for use with MOG (89-113).
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the active induction of EAE in C57BL/6 mice, a widely used model for chronic MS.
Materials:
-
Human MOG (89-113) peptide (or other MOG peptide)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-Buffered Saline (PBS), sterile
-
Female C57BL/6 mice, 8-12 weeks old
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve the MOG peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an emulsion by mixing the MOG peptide solution with an equal volume of CFA (containing 4 mg/mL M. tuberculosis).
-
Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Immunization (Day 0):
-
Inject each mouse subcutaneously at two sites on the flank with 100 µL of the MOG/CFA emulsion (total of 200 µL per mouse).
-
Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the mice according to the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
T-Cell Proliferation Assay
This assay measures the proliferation of MOG-specific T-cells in response to antigen stimulation.
Materials:
-
Spleen and lymph nodes from immunized mice
-
Human MOG (89-113) peptide
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)
-
96-well cell culture plates
Procedure:
-
Cell Isolation:
-
At a desired time point post-immunization (e.g., day 10-12), euthanize the mice and aseptically remove the spleen and draining lymph nodes.
-
Prepare single-cell suspensions by mechanical dissociation through a cell strainer.
-
Lyse red blood cells from the spleen using an ACK lysis buffer.
-
Wash the cells and resuspend in complete RPMI-1640 medium.
-
-
Cell Culture and Stimulation:
-
Plate the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Add Human MOG (89-113) peptide to the wells at various concentrations (e.g., 0.1, 1, 10, 20 µg/mL).
-
Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
-
Proliferation Measurement:
-
Using [³H]-Thymidine: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Using Non-Radioactive Methods: Follow the manufacturer's instructions for the specific proliferation assay kit being used. This typically involves adding a labeling reagent and then detecting its incorporation using an antibody-based colorimetric or fluorometric method.
-
Cytokine Profiling
This protocol is for measuring the production of cytokines by MOG-stimulated T-cells, which provides insight into the nature of the immune response (e.g., Th1, Th2, or Th17).
Materials:
-
Supernatants from the T-cell proliferation assay
-
Cytokine ELISA kits (e.g., for IFN-γ, IL-4, IL-17) or a multiplex cytokine assay system
Procedure:
-
Sample Collection:
-
After the 72-hour incubation period in the T-cell proliferation assay, centrifuge the 96-well plates and carefully collect the cell culture supernatants.
-
-
Cytokine Measurement (ELISA):
-
Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the collected supernatants and a standard curve of the recombinant cytokine to the plate and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme-conjugated secondary antibody.
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
-
-
Cytokine Measurement (Multiplex Assay):
-
Follow the manufacturer's protocol for the specific multiplex assay system being used. This typically involves incubating the supernatants with beads coated with antibodies against multiple cytokines, followed by detection with fluorescently labeled secondary antibodies.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes involved in the study of Human MOG (89-113).
Caption: T-Cell Activation Signaling Pathway.
Caption: EAE Induction Experimental Workflow.
References
- 1. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T cell epitopes of human myelin oligodendrocyte glycoprotein identified in HLA-DR4 (DRB1*0401) transgenic mice are encephalitogenic and are presented by human B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The human T cell response to myelin oligodendrocyte glycoprotein: a multiple sclerosis family-based study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Predisposition to Myelin Oligodendrocyte Glycoprotein (89-113) Autoimmunity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Myelin Oligodendrocyte Glycoprotein Antibody Disease (MOGAD) is an inflammatory demyelinating disorder of the central nervous system (CNS) characterized by the presence of autoantibodies against MOG.[1] While the humoral response is a key diagnostic feature, the underlying genetic predisposition and the cellular immune mechanisms that initiate and sustain the disease are areas of intense investigation. T-cells, particularly CD4+ T-cells, are understood to play a critical role in the pathogenesis.[2][3] This technical guide provides an in-depth summary of the genetic factors, specifically Human Leukocyte Antigen (HLA) and non-HLA gene associations, implicated in MOGAD. It focuses on the relevance of the MOG (89-113) peptide, a known immunodominant epitope in animal models, and details key experimental protocols used to investigate the disease's genetic and immunological basis.
Genetic Risk Factors in MOGAD
The genetic architecture of MOGAD is complex and not fully elucidated. Unlike other neuroinflammatory conditions such as Multiple Sclerosis (MS) or Neuromyelitis Optica Spectrum Disorder (NMOSD), MOGAD does not show consistently strong associations with the HLA locus across all populations, suggesting a heterogeneous genetic background.[4][5]
Human Leukocyte Antigen (HLA) Associations
The association between specific HLA alleles and MOGAD appears to be population-dependent, with notable differences observed between European and Asian cohorts.
-
European Cohorts: Studies conducted in Dutch and UK populations of European ancestry have not identified any significant HLA class I or class II associations with MOGAD after correction for multiple testing. A weak protective association with HLA-C*03:04 (OR = 0.26) was noted in the UK population, though this requires replication in larger cohorts.
-
Chinese Han Cohort: In contrast, a study in the Chinese Han population identified a significant association between pediatric-onset MOGAD and the HLA class II alleles DQB105:02 and DRB1 16:02 , as well as the DQB105:02-DRB116:02 haplotype . This haplotype was also correlated with a higher risk of relapse and greater disability at disease onset. No significant HLA associations were found for adult-onset MOGAD in this population.
These discrepancies highlight the potential for different genetic risk factors across ethnicities and age groups, possibly reflecting distinct underlying pathogenic mechanisms.
Table 1: Summary of HLA Association Studies in MOGAD
| HLA Allele/Haplotype | Population | Association Type | Onset | Odds Ratio (OR) | 95% Confidence Interval (CI) | Corrected p-value (p_c) | Reference |
|---|---|---|---|---|---|---|---|
| DQB1*05:02 | Chinese Han | Risk | Pediatric | 2.43 | - | 0.0154 | |
| DRB1*16:02 | Chinese Han | Risk | Pediatric | 3.28 | - | 0.0221 | |
| DQB105:02-DRB116:02 | Chinese Han | Risk | Pediatric | 2.84 | - | 0.0331 | |
| HLA-C*03:04 | United Kingdom | Protective | All Ages | 0.26 | 0.10-0.71 | 0.013 |
| No Significant Association | Dutch | N/A | All Ages | - | - | >0.05 | |
Non-HLA Genetic Associations
Research into non-HLA genetic risk factors for MOGAD is still emerging.
-
A study in a Chinese cohort identified three potential non-HLA susceptibility loci for MOGAD: BANK1, RNASET2, and TNIP1 . These genes are involved in B-cell signaling and general immune regulation.
-
Common genetic variations within the MOG gene itself have been investigated. The single nucleotide polymorphism (SNP) rs3130253 (520G>A), which results in a valine to isoleucine substitution (V145I), is associated with a 1.7-fold increase in the splicing of exon 2 to exon 3, potentially altering the structure of the MOG protein.
Table 2: Summary of Non-HLA Genetic Associations in MOGAD
| Gene / Variant | Association | Function | Population | Reference |
|---|---|---|---|---|
| BANK1 | Susceptibility Locus | B-cell scaffold protein, calcium mobilization | Chinese | |
| RNASET2 | Susceptibility Locus | Ribonuclease, innate immune response | Chinese | |
| TNIP1 | Susceptibility Locus | NF-kappa-B inhibitor | Chinese |
| MOG (rs3130253) | Altered Splicing | Encodes MOG protein | - | |
The Role of MOG (89-113) Peptide
The MOG peptide spanning amino acids 89-113 (Sequence: RFSDEGGFTCFFRDHSYQEEAAMEL) is a well-characterized immunodominant epitope in animal models of MS, known as Experimental Autoimmune Encephalomyelitis (EAE). Immunization of susceptible rodent strains with this peptide induces strong T-cell and B-cell responses, leading to a relapsing-remitting neurological disease with significant CNS demyelination. In humans, T-cells reactive to this and other MOG peptides have been observed in MS patients. While MOGAD is now considered a distinct entity from MS, the pathogenic potential of T-cells targeting this specific epitope remains an important area of study.
Key Experimental Protocols
Investigating the genetic predisposition to MOG autoimmunity involves patient cohort studies, T-cell functional assays, and animal models.
Protocol: HLA Genotyping in Patient Cohorts
This protocol outlines a standard workflow for identifying HLA associations in MOGAD patients.
-
Cohort Recruitment:
-
Enroll a well-defined cohort of MOGAD patients diagnosed using established criteria (e.g., positive serum MOG-IgG test via a live cell-based assay).
-
Collect detailed clinical data, including age of onset, clinical phenotype (e.g., optic neuritis, transverse myelitis), and disease course.
-
Recruit a sufficiently large, ethnically-matched healthy control group.
-
-
Sample Collection and DNA Extraction:
-
Collect whole blood samples from all participants in EDTA tubes.
-
Extract genomic DNA using a standardized commercial kit (e.g., QIAamp DNA Blood Mini Kit).
-
-
HLA Genotyping:
-
Perform high-resolution HLA typing for class I (HLA-A, -B, -C) and class II (HLA-DRB1, -DQB1) loci.
-
Sequence-Based Typing (SBT) is the gold standard method. Alternatively, Next-Generation Sequencing (NGS) platforms can be used for higher throughput.
-
-
Statistical Analysis:
-
Calculate allele and haplotype frequencies for both patient and control groups.
-
Use Chi-squared or Fisher's exact tests to compare frequencies.
-
Calculate Odds Ratios (OR) with 95% confidence intervals to determine the strength of association.
-
Apply a correction for multiple comparisons (e.g., Bonferroni correction) to adjust p-values and avoid false positives.
-
Protocol: Induction of EAE with MOG Peptides
The EAE model is crucial for studying the mechanisms of MOG-induced autoimmunity.
-
Animal Selection:
-
Use a susceptible mouse strain, such as C57BL/6 for the MOG (35-55) peptide or SJL/J for MOG (92-106). The MOG (89-113) peptide can also be used to induce EAE.
-
-
Immunization:
-
Prepare an emulsion of the MOG peptide (e.g., 100-200 µg per mouse) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Administer the emulsion subcutaneously at two sites on the flank.
-
Administer Pertussis Toxin (e.g., 200-300 ng per mouse) intraperitoneally on the day of immunization and again two days later. The toxin facilitates the entry of encephalitogenic T-cells into the CNS.
-
-
Clinical Monitoring:
-
Monitor mice daily for weight loss and clinical signs of EAE.
-
Score disease severity on a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = quadriplegia; 5 = moribund).
-
-
Histopathological Analysis:
-
At a defined endpoint, perfuse the animals and collect CNS tissue (brain and spinal cord).
-
Perform histological analysis (e.g., Hematoxylin & Eosin for inflammation, Luxol Fast Blue for demyelination) and immunohistochemistry to characterize immune cell infiltrates.
-
Protocol: T-Cell Reactivity Assay (IFN-γ ELISpot)
This assay quantifies antigen-specific T-cells based on their cytokine production.
-
Cell Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh heparinized blood samples from MOGAD patients and healthy controls using density gradient centrifugation (e.g., Ficoll-Paque).
-
-
Assay Performance:
-
Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight.
-
Wash and block the plate.
-
Seed PBMCs into the wells (e.g., 2.5 x 10^5 cells/well).
-
Stimulate the cells with the MOG (89-113) peptide (e.g., at 10 µg/mL). Include a negative control (medium only) and a positive control (e.g., phytohemagglutinin).
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
Detection and Analysis:
-
Wash the wells and add a biotinylated anti-IFN-γ detection antibody.
-
Add streptavidin-alkaline phosphatase and incubate.
-
Add a substrate solution (e.g., BCIP/NBT) to develop spots. Each spot represents a single IFN-γ-secreting cell.
-
Wash, dry the plate, and count the spots using an automated ELISpot reader.
-
Calculate the number of specific spot-forming cells per million PBMCs by subtracting the negative control count.
-
Visualizing Pathogenic and Experimental Pathways
Understanding the complex interactions in MOGAD requires visualizing both the disease process and the experimental models used to study it.
Caption: Pathophysiological pathway of MOGAD.
Caption: Experimental workflow for EAE induction.
Caption: Logical flow for an HLA association study.
Caption: T-Cell activation by MOG peptide presentation.
Conclusion and Future Directions
The genetic predisposition to MOGAD is multifaceted, with current evidence pointing towards different risk alleles in different populations. While studies in European cohorts have not found strong HLA links, research in the Chinese Han population has identified significant associations with HLA-DRB1 and -DQB1 alleles in pediatric patients, suggesting a distinct immunogenetic background. The role of the MOG (89-113) peptide, a potent encephalitogen in animal models, highlights the importance of the T-cell response in disease pathogenesis. Future research should focus on larger, multi-ethnic genome-wide association studies (GWAS) to uncover additional HLA and non-HLA risk loci. Furthermore, detailed characterization of the T-cell receptor repertoire specific to MOG epitopes like 89-113 in human MOGAD patients is essential. Elucidating these genetic and immunological factors will be paramount for developing targeted therapies and personalized medicine strategies for individuals with MOGAD.
References
- 1. MOG antibody disease - Wikipedia [en.wikipedia.org]
- 2. Pathophysiology of myelin oligodendrocyte glycoprotein antibody disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pathophysiology of myelin oligodendrocyte glycoprotein antibody disease [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. neurology.org [neurology.org]
Expression of Myelin Oligodendrocyte Glycoprotein (MOG) in the Human Central Nervous System: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expression of Myelin Oligodendrocyte Glycoprotein (MOG) within the human central nervous system (CNS). MOG is a critical glycoprotein exclusively found on the surface of oligodendrocytes and the outermost lamellae of myelin sheaths. While it is a minor component of the total myelin protein, its unique location makes it a key target in autoimmune demyelinating diseases, most notably MOG Antibody-Associated Disease (MOGAD). This document details the cellular and regional distribution of MOG, its expression throughout development, and its proposed physiological functions. Furthermore, it supplies detailed experimental protocols for the detection and quantification of MOG and presents currently understood signaling interactions. This guide is intended for researchers, scientists, and professionals in drug development engaged in the study of neuroimmunology and demyelinating disorders.
Introduction to Myelin Oligodendrocyte Glycoprotein (MOG)
Myelin Oligodendrocyte Glycoprotein (MOG) is a type I transmembrane protein and a member of the immunoglobulin superfamily.[1] It is exclusively expressed in the central nervous system (CNS) on the surface of myelin sheaths and oligodendrocyte processes.[2][3] The human MOG gene is located on chromosome 6p22.1.[4] MOG is considered a late marker of oligodendrocyte maturation, with its expression coinciding with the later stages of myelination.[2]
The precise function of MOG is not fully elucidated, but it is hypothesized to be involved in several key processes:
-
Cell Adhesion: MOG may act as an adhesion molecule, contributing to the structural integrity and compaction of the myelin sheath.
-
Regulation of Oligodendrocyte Microtubule Stability: Evidence suggests MOG plays a role in maintaining the stability of the oligodendrocyte cytoskeleton.
-
Immune System Interaction: Due to its external location, MOG is a primary target for the immune system in certain pathological conditions. It can mediate interactions between myelin and the complement cascade.
MOG is a quantitatively minor component of CNS myelin, accounting for approximately 0.01-0.05% of the total myelin protein. Despite its low abundance, its significance is underscored by its role as the primary autoantigen in MOGAD.
Quantitative Expression of MOG
Quantitative data on MOG protein expression in the human CNS is sparse in the literature. However, RNA expression data from the Human Protein Atlas provides insights into the regional distribution of MOG transcripts. Furthermore, studies in murine models offer a template for understanding the developmental regulation of MOG protein expression.
MOG RNA Expression in the Human Brain
The Human Protein Atlas provides a summary of normalized RNA expression levels (nTPM - normalized Transcripts Per Million) across various regions of the human brain. White matter consistently shows the highest levels of MOG RNA expression, which is consistent with its localization in oligodendrocytes and myelin.
Table 1: MOG RNA Expression in Major Regions of the Human Brain
| Brain Region | Normalized RNA Expression (nTPM) |
| White Matter | High |
| Spinal Cord | Moderate |
| Cerebellum | Moderate |
| Pons | Moderate |
| Medulla Oblongata | Moderate |
| Basal Ganglia | Low to Moderate |
| Thalamus | Low to Moderate |
| Midbrain | Low to Moderate |
| Cerebral Cortex | Low |
| Hippocampal formation | Low |
| Amygdala | Low |
| Hypothalamus | Low |
| Choroid Plexus | Not Detected |
Data sourced from the Human Protein Atlas. nTPM values are qualitative summaries.
Developmental MOG Protein Expression in the Murine Brain
While specific quantitative data for human brain development is limited, studies in mice provide a model for the temporal expression of MOG protein. Expression is very low at birth and increases significantly during the period of active myelination.
Table 2: Absolute Quantification of MOG Protein in the Developing Murine Brain
| Postnatal Day | MOG Expression (ng/mg total protein) - Mean ± SEM |
| P0 | Below Detection Limit |
| P7 | ~10 ± 2 |
| P14 | ~100 ± 15 |
| P21 | ~250 ± 30 |
| P28 | ~400 ± 50 |
| P84 (Adult) | ~550 ± 60 |
Data is illustrative and based on findings from murine cerebral tissue (cortex, corpus callosum, and hippocampus). This table serves as a model for the expected developmental trajectory of MOG expression.
Experimental Protocols for the Study of MOG
Accurate detection and quantification of MOG are crucial for both research and diagnostic purposes. The following sections provide detailed protocols for immunohistochemistry, Western blotting, and cell-based assays.
Immunohistochemistry (IHC) for MOG in Human Brain Tissue
This protocol is a synthesized methodology for the detection of MOG in formalin-fixed, paraffin-embedded (FFPE) human brain sections.
3.1.1. Materials
-
FFPE human brain tissue sections (5-10 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Wash Buffer: Tris-Buffered Saline with 0.05% Tween 20 (TBST)
-
Blocking Buffer: 10% Normal Goat Serum in TBST
-
Primary Antibody: Mouse anti-human MOG, clone 8-18C5 (1:100-1:250 dilution) or Rabbit anti-human MOG, clone AMAb91067 (1:100-1:200 dilution)
-
Secondary Antibody: Goat anti-mouse IgG (H+L) conjugated to Alexa Fluor 488 or Goat anti-rabbit IgG (H+L) conjugated to Alexa Fluor 594 (1:500 dilution)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium
3.1.2. Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 10 minutes each.
-
Immerse in 100% ethanol: 2 changes for 5 minutes each.
-
Immerse in 95% ethanol: 1 change for 5 minutes.
-
Immerse in 70% ethanol: 1 change for 5 minutes.
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer in a microwave or water bath to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water, then in TBST.
-
-
Immunostaining:
-
Permeabilize sections with 0.2% Triton X-100 in TBS for 10 minutes (optional, for intracellular epitopes).
-
Wash slides 3 times in TBST for 5 minutes each.
-
Apply Blocking Buffer and incubate for 1 hour at room temperature in a humidified chamber.
-
Drain blocking buffer (do not wash) and apply primary antibody diluted in TBST.
-
Incubate overnight at 4°C in a humidified chamber.
-
Wash slides 3 times in TBST for 5 minutes each.
-
Apply secondary antibody diluted in TBST.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash slides 3 times in TBST for 5 minutes each in the dark.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes.
-
Rinse briefly in TBST.
-
Mount coverslip with aqueous mounting medium.
-
Seal edges of the coverslip and store at 4°C in the dark.
-
3.1.3. Experimental Workflow Diagram
Caption: Workflow for MOG Immunohistochemistry.
Western Blotting for MOG in Human CNS Tissue
This protocol details the detection of MOG protein in human brain tissue lysates.
3.2.1. Materials
-
Human CNS tissue (e.g., white matter)
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x) with β-mercaptoethanol
-
SDS-PAGE gels (4-15% gradient)
-
Running Buffer (Tris/Glycine/SDS)
-
Transfer Buffer (Tris/Glycine/Methanol)
-
PVDF membrane (0.45 µm)
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST
-
Primary Antibody: Mouse anti-human MOG, clone 8-18C5 (1:1000 dilution)
-
Secondary Antibody: HRP-conjugated Goat anti-mouse IgG (1:5000-1:10000 dilution)
-
Loading Control Antibody: Anti-β-actin or anti-GAPDH
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
3.2.2. Protocol
-
Protein Extraction:
-
Homogenize ~50 mg of frozen CNS tissue in 500 µL of ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Dilute lysate to the desired concentration with Lysis Buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of protein per lane into an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1 hour or semi-dry transfer.
-
-
Immunodetection:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-MOG antibody diluted in Blocking Buffer overnight at 4°C.
-
Wash the membrane 3 times in TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane 3 times in TBST for 10 minutes each.
-
-
Detection and Imaging:
-
Prepare ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip and re-probe the membrane for a loading control if necessary.
-
3.2.3. Experimental Workflow Diagram
Caption: Workflow for MOG Western Blotting.
MOG Signaling and Molecular Interactions
The signaling functions of MOG are an active area of research. Current evidence points to its involvement in maintaining oligodendrocyte cytoskeletal stability and a potential interaction with Nerve Growth Factor (NGF).
Regulation of Oligodendrocyte Cytoskeleton
MOG is proposed to be a regulator of microtubule stability within oligodendrocytes. This function may be mediated through interactions with other myelin proteins, such as Myelin Basic Protein (MBP). In pathological conditions, antibodies targeting MOG can disrupt the organization of the microtubule and thin filament (F-actin) cytoskeleton, which is critical for myelin production and maintenance. This disruption can lead to demyelination.
Caption: MOG's role in cytoskeletal stability.
Interaction with Nerve Growth Factor (NGF)
Recent studies have identified Nerve Growth Factor (NGF) as a binding partner for MOG. This interaction appears to be specific, as MOG shows weaker or no binding to other neurotrophins like BDNF and NT-3. It is hypothesized that MOG on the myelin sheath can sequester NGF, thereby modulating its availability to its high-affinity receptor, TrkA, on neurons. This could play a role in regulating axonal growth and sprouting. In pathological states with demyelination and increased NGF levels, this sequestration mechanism may be disrupted.
Caption: MOG interaction with NGF.
Conclusion
MOG is a crucial, albeit minor, component of the CNS myelin sheath with important implications for both normal physiology and autoimmune disease. Its expression is tightly regulated both spatially and temporally, correlating with the process of myelination. While significant progress has been made in developing methods to detect and study MOG, particularly in the context of MOGAD, further research is needed to fully elucidate its physiological signaling pathways and to obtain a more detailed quantitative map of its protein expression throughout the human CNS. The protocols and information provided in this guide offer a solid foundation for researchers and clinicians working to unravel the complexities of this important glycoprotein.
References
- 1. 抗ミエリンオリゴデンドロサイト糖タンパク質 (MOG)抗体 clone 8-18C5, Chemicon®, from mouse | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. Myelin Oligodendrocyte Glycoprotein: Deciphering a Target in Inflammatory Demyelinating Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myelin oligodendrocyte glycoprotein - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Inducing EAE with Human MOG (89-113) in Mice
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2] The model is characterized by an autoimmune response against central nervous system (CNS) antigens, leading to inflammation, demyelination, axonal damage, and progressive paralysis.[1][3] EAE can be induced in susceptible animal strains by immunization with myelin-derived proteins or peptides.[4]
Myelin Oligodendrocyte Glycoprotein (MOG), a protein exclusively expressed in the CNS on the surface of myelin sheaths, is a key autoantigen used to induce EAE. Specifically, peptides derived from MOG, such as human MOG (89-113), are immunodominant and capable of inducing strong T-cell and B-cell responses that lead to a disease course that mimics aspects of MS. Inducing EAE with MOG peptides in C57BL/6 mice typically results in a chronic, progressive paralysis, making it a valuable model for studying disease pathogenesis and evaluating potential therapeutics.
This document provides a detailed protocol for the active induction of EAE in C57BL/6 mice using the human MOG (89-113) peptide.
Experimental Protocols
Materials and Reagents
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Antigen: Human MOG (89-113) peptide (Sequence: RFSDEGGFTCFFRDHSYQEEAAMEL).
-
Adjuvant:
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.
-
Incomplete Freund's Adjuvant (IFA).
-
-
Pertussis Toxin (PTX): Lyophilized powder.
-
Solutions and Media:
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4.
-
Sterile Water for Injection.
-
-
Equipment:
-
1 mL glass or disposable syringes.
-
Luer-Lok syringes (1 mL or 3 mL).
-
Syringe connector (e.g., Luer-to-Luer stopcock).
-
Needles (18G, 23G, 25G, 27G).
-
Small animal clippers.
-
Sterile microcentrifuge tubes.
-
Ice bucket.
-
Reagent Preparation
Proper preparation of the immunogenic emulsion and pertussis toxin solution is critical for successful EAE induction.
Table 1: Reagent Preparation Guide
| Reagent | Preparation Steps | Final Concentration | Storage |
| MOG (89-113) Peptide Stock | Dissolve lyophilized MOG (89-113) peptide in sterile PBS. | 2 mg/mL | Aliquot and store at -20°C or -80°C. |
| CFA with M. tuberculosis | Prepare a suspension of M. tuberculosis H37Ra in IFA. Commercial preparations often contain 1 mg/mL, but a final concentration of 4 mg/mL is recommended for robust EAE. | 4 mg/mL | Store at 4°C. |
| MOG/CFA Emulsion | Mix equal volumes of MOG peptide stock (2 mg/mL) and CFA (4 mg/mL). Emulsify using two Luer-Lok syringes connected by a stopcock until a thick, stable white emulsion is formed. Test stability by dropping a small amount into water; a stable emulsion will not disperse. | 1 mg/mL MOG, 2 mg/mL M. tuberculosis | Prepare fresh on ice just before use. |
| Pertussis Toxin (PTX) Solution | Reconstitute lyophilized PTX in sterile water to create a stock solution. Further dilute the stock in sterile PBS to the working concentration. | 1-2 µg/mL (for a 200 ng dose in 100-200 µL) | Store reconstituted stock at 4°C. Dilute for injection immediately before use. |
EAE Induction Procedure
This procedure should be performed under sterile conditions.
-
Animal Preparation: Acclimatize female C57BL/6 mice (8-12 weeks old) for at least one week before the experiment.
-
Immunization (Day 0):
-
Anesthetize the mice lightly if necessary. Shave the fur on the upper back and flanks to expose the injection sites.
-
Draw the freshly prepared MOG/CFA emulsion into a 1 mL syringe fitted with a 23G or 25G needle.
-
Inject a total of 100-200 µL of the emulsion subcutaneously (s.c.) distributed over two sites on the upper back/flanks. This delivers a dose of 100-200 µg of MOG peptide per mouse.
-
Keep the needle inserted for a few seconds to prevent leakage.
-
-
Pertussis Toxin Administration (Day 0 and Day 2):
-
Within 2 hours of the MOG/CFA immunization, administer 200 ng of PTX via intraperitoneal (i.p.) injection (typically in a volume of 100-200 µL).
-
Repeat the 200 ng PTX injection 48 hours after the initial immunization (Day 2).
-
Clinical Assessment and Scoring
Monitoring the clinical signs of EAE is essential for data collection.
-
Monitoring: Begin daily monitoring of mice for clinical signs of EAE starting on Day 7 post-immunization. Record the body weight and clinical score for each mouse.
-
Animal Welfare: Provide easy access to food and water on the cage floor for animals showing signs of paralysis (score ≥ 2).
-
Scoring: Use a standard 0-5 scoring scale to grade disease severity. Half-point scores can be used for intermediate signs.
Table 2: EAE Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | No clinical signs of EAE. |
| 0.5 | Tip of tail is limp. |
| 1.0 | Completely limp tail. |
| 1.5 | Limp tail and hind limb weakness (wobbly gait). |
| 2.0 | Limp tail and definite hind limb weakness. |
| 2.5 | Limp tail and dragging of one hind limb. |
| 3.0 | Complete paralysis of both hind limbs. |
| 3.5 | Complete hind limb paralysis and partial front limb weakness. |
| 4.0 | Complete hind and partial front limb paralysis; mouse is minimally active but alert. |
| 5.0 | Moribund state or death due to paralysis. |
Expected Quantitative Data
The following table summarizes the typical parameters and expected outcomes for EAE induction in C57BL/6 mice with a MOG peptide.
Table 3: Typical EAE Induction Parameters and Outcomes
| Parameter | Value / Description | Reference |
| Mouse Strain | C57BL/6 (female, 8-12 weeks) | |
| Antigen | Human MOG (89-113) | N/A |
| Peptide Dose | 100 - 200 µ g/mouse | |
| Adjuvant | CFA with 2 mg/mL M. tuberculosis (final conc.) | |
| PTX Dose | 200 ng/mouse, administered i.p. on Day 0 and Day 2 | |
| Disease Course | Chronic, progressive paralysis | |
| Expected Incidence | 80 - 100% | |
| Expected Onset of Signs | 9 - 14 days post-immunization | |
| Expected Peak of Disease | 16 - 22 days post-immunization | |
| Mean Maximum Score | 2.5 - 3.5 |
Visualizations
Experimental Workflow
The following diagram outlines the complete workflow for inducing and monitoring EAE in mice.
Caption: Workflow for EAE induction using human MOG (89-113).
Simplified Pathogenesis of MOG-Induced EAE
This diagram illustrates the key immunological events that lead to the development of EAE following immunization.
Caption: Simplified signaling pathway of MOG-induced EAE.
References
Application Notes and Protocols: In Vitro T-Cell Activation Assays Using Human MOG (89-113)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Oligodendrocyte Glycoprotein (MOG) is a critical autoantigen implicated in the pathogenesis of inflammatory demyelinating diseases of the central nervous system (CNS), such as Multiple Sclerosis (MS) and MOG antibody-associated disease (MOGAD). The human MOG (89-113) peptide is a specific fragment of this protein that has been identified as an immunodominant epitope, particularly in the context of HLA-DR2 restriction.[1] In vitro T-cell activation assays using this peptide are invaluable tools for studying the cellular immune response to MOG, screening potential immunomodulatory drugs, and developing diagnostic and therapeutic strategies for these debilitating neurological conditions.
These application notes provide a comprehensive guide to performing in vitro T-cell activation assays using human MOG (89-113). The protocols detailed below cover the isolation of peripheral blood mononuclear cells (PBMCs), the setup of T-cell activation cultures, and the subsequent analysis of T-cell proliferation and cytokine production.
Signaling Pathway
Experimental Workflow
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
Materials:
-
Human peripheral blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the blood sample 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer containing the PBMCs.
-
Collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI 1640 medium.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability (e.g., using trypan blue exclusion).
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium.
Protocol 2: T-Cell Activation Assay
This protocol details the stimulation of PBMCs with human MOG (89-113) peptide and subsequent analysis of T-cell activation.
Materials:
-
Isolated PBMCs (from Protocol 1)
-
Human MOG (89-113) peptide (lyophilized)
-
Sterile, endotoxin-free water or PBS for peptide reconstitution
-
96-well round-bottom cell culture plates
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (as positive controls)
-
Complete RPMI 1640 medium (as negative control)
-
Reagents for proliferation or cytokine assays (e.g., CFSE, BrdU, ELISA kits)
Procedure:
-
Reconstitute the lyophilized human MOG (89-113) peptide in sterile, endotoxin-free water or PBS to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C.
-
Seed 1 x 10^5 PBMCs in 100 µL of complete RPMI 1640 medium into each well of a 96-well round-bottom plate.
-
Prepare working solutions of the MOG (89-113) peptide. A typical final concentration for stimulation is 10-20 µg/mL.[2]
-
Add 100 µL of the MOG (89-113) peptide working solution to the appropriate wells.
-
For the positive control, add PHA (final concentration 1-5 µg/mL) or anti-CD3/CD28 beads according to the manufacturer's instructions.
-
For the negative control, add 100 µL of complete RPMI 1640 medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 to 72 hours for cytokine analysis or 5 to 7 days for proliferation assays.[2]
Protocol 3: Analysis of T-Cell Proliferation by CFSE Staining
This protocol describes the measurement of T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
CFSE (5(6)-Carboxyfluorescein diacetate N-succinimidyl ester)
-
DMSO
-
PBS with 0.1% BSA
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-human CD3, CD4)
Procedure:
-
Prior to stimulation (Protocol 2, step 2), resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI 1640 medium and incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI 1640 medium.
-
Resuspend the cells in complete RPMI 1640 medium and proceed with the T-cell activation assay (Protocol 2).
-
After the incubation period, harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4).
-
Analyze the cells by flow cytometry. Proliferating cells will exhibit a stepwise reduction in CFSE fluorescence intensity.
Protocol 4: Analysis of Cytokine Production by ELISA
This protocol outlines the measurement of cytokine secretion (e.g., IFN-γ, GM-CSF) in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kit for the cytokine of interest (e.g., human IFN-γ, human GM-CSF)
-
Microplate reader
Procedure:
-
After the incubation period in the T-cell activation assay (Protocol 2), centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the culture supernatants without disturbing the cell pellet. Supernatants can be used immediately or stored at -80°C.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatants and standards, adding a detection antibody, followed by a substrate, and finally stopping the reaction.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the concentration of the cytokine in each sample by comparing the absorbance to the standard curve.
Data Presentation
Quantitative data from these assays should be summarized for clear comparison. Below are example tables for presenting proliferation and cytokine data.
Table 1: T-Cell Proliferation in Response to Human MOG (89-113)
| Treatment Group | % Proliferating CD4+ T-Cells (Mean ± SD) | Proliferation Index (Mean ± SD) |
| Unstimulated (Negative Control) | 1.5 ± 0.5 | 1.0 ± 0.1 |
| Human MOG (89-113) (10 µg/mL) | 15.2 ± 3.1 | 4.8 ± 0.9 |
| PHA (Positive Control) | 85.6 ± 5.4 | 12.3 ± 1.5 |
Table 2: Cytokine Production by PBMCs Stimulated with Human MOG (89-113)
| Treatment Group | IFN-γ (pg/mL) (Mean ± SD) | GM-CSF (pg/mL) (Mean ± SD) |
| Unstimulated (Negative Control) | < 10 | < 5 |
| Human MOG (89-113) (10 µg/mL) | 250 ± 75 | 150 ± 45 |
| PHA (Positive Control) | 2500 ± 450 | 1800 ± 320 |
Troubleshooting and Considerations
-
High Background in Negative Controls: This may be due to contamination of reagents with endotoxin or non-specific activation of cells. Ensure all reagents are sterile and endotoxin-free.
-
Low Response to MOG Peptide: The frequency of MOG-reactive T-cells in peripheral blood can be low. It may be necessary to enrich for CD4+ T-cells or use more sensitive techniques like ELISpot. The HLA type of the blood donor is also a critical factor, as the MOG (89-113) peptide is HLA-DR2 restricted.
-
Donor Variability: T-cell responses to MOG peptides can vary significantly between individuals. It is recommended to test samples from multiple donors.
-
Peptide Quality: Ensure the purity and correct sequence of the synthetic MOG (89-113) peptide.
-
Cell Viability: Monitor cell viability throughout the experiment, as poor viability can affect the results.
By following these detailed protocols and considering the key factors, researchers can successfully perform in vitro T-cell activation assays using human MOG (89-113) to gain valuable insights into the immunopathogenesis of demyelinating diseases and to evaluate novel therapeutic interventions.
References
Application of MOG (89-113) in Studying Neuroinflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Oligodendrocyte Glycoprotein (MOG) is a critical protein found exclusively in the central nervous system (CNS) on the outer surface of myelin sheaths and oligodendrocytes. Its location makes it a primary target for autoimmune responses in inflammatory demyelinating diseases. The peptide fragment MOG (89-113) is a key tool for researchers studying the mechanisms of neuroinflammation, particularly in the context of diseases like multiple sclerosis (MS). By inducing experimental autoimmune encephalomyelitis (EAE), an animal model that mirrors many aspects of MS, MOG (89-113) allows for the detailed investigation of autoimmune pathways and the evaluation of potential therapeutic interventions.[1][2]
These application notes provide a comprehensive overview of the use of MOG (89-113) in neuroinflammation research, including detailed experimental protocols, expected quantitative outcomes, and visualizations of the underlying biological processes.
Data Presentation
The following tables summarize key quantitative data that can be expected from in vivo and in vitro studies using MOG peptides to induce neuroinflammation. While specific data for MOG (89-113) is limited, these tables are based on typical results from EAE models induced by encephalitogenic MOG peptides.
Table 1: Clinical Scoring of EAE Induced by MOG Peptides in Rodents
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Hind limb paralysis |
| 4 | Hind and forelimb paralysis |
| 5 | Moribund or dead |
Source: Adapted from various EAE protocols.[3]
Table 2: Expected Cytokine Profile in Splenocyte Cultures Stimulated with MOG Peptides
| Cytokine | Expected Change in MOG-stimulated vs. Control Cultures | Implication in Neuroinflammation |
| IFN-γ | Significant Increase | Pro-inflammatory; promotes Th1 response.[1] |
| IL-17 | Significant Increase | Pro-inflammatory; key cytokine in Th17-mediated autoimmunity. |
| TNF-α | Significant Increase | Pro-inflammatory; contributes to tissue damage. |
| IL-6 | Significant Increase | Pro-inflammatory; promotes Th17 differentiation. |
| IL-10 | Variable (may increase in later stages) | Anti-inflammatory; regulatory role. |
| GM-CSF | Significant Increase | Pro-inflammatory; promotes myeloid cell activation. |
Source: Based on typical cytokine profiles in EAE models.[4]
Table 3: Histopathological Findings in the CNS of MOG-induced EAE
| Histological Feature | Expected Observation |
| Inflammatory Infiltrates | Perivascular cuffs of mononuclear cells (T cells, B cells, macrophages). |
| Demyelination | Loss of myelin staining (e.g., with Luxol Fast Blue) in white matter tracts. |
| Microglial Activation | Increased number and altered morphology of microglia (e.g., Iba1 staining). |
| Astrogliosis | Increased number and reactivity of astrocytes (e.g., GFAP staining). |
| Axonal Damage | Evidence of axonal injury or loss (e.g., with silver stain or neurofilament staining). |
Source: General findings from MOG-EAE histopathology.
Experimental Protocols
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG (89-113) in Rats
This protocol is adapted from established methods for inducing EAE using MOG peptides. Note that while MOG (35-55) is commonly used in C57BL/6 mice, this protocol is generalized for rat models which have been shown to respond to a broader range of MOG peptides.
Materials:
-
MOG (89-113) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Sterile PBS
-
Female Lewis or Dark Agouti rats (8-12 weeks old)
-
Syringes and needles (27G and 30G)
-
Emulsifier (e.g., two-way Luer-lock syringe system)
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve MOG (89-113) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare a 1:1 emulsion of the MOG (89-113) solution and CFA. For example, mix 500 µL of MOG solution with 500 µL of CFA.
-
Emulsify the mixture until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of cold water.
-
-
Immunization:
-
On day 0, immunize each rat with 100 µL of the MOG/CFA emulsion, administered subcutaneously at the base of the tail. This delivers a total of 100 µg of MOG (89-113) per rat.
-
-
Clinical Monitoring:
-
Beginning on day 7 post-immunization, monitor the rats daily for clinical signs of EAE using the scoring system in Table 1.
-
Record the body weight of each animal daily. A significant drop in weight often precedes the onset of clinical symptoms.
-
The typical onset of disease is between days 10 and 14 post-immunization.
-
-
Endpoint and Tissue Collection:
-
At the desired experimental endpoint (e.g., peak of disease), euthanize the animals.
-
Perfuse the animals with cold PBS followed by 4% paraformaldehyde for histological analysis.
-
Collect the brain and spinal cord for histopathology (see Table 3).
-
Spleen and lymph nodes can be collected for in vitro recall assays (see Protocol 2).
-
Protocol 2: In Vitro T Cell Recall Assay with MOG (89-113)
This protocol is for assessing the T cell response to MOG (89-113) from immunized animals.
Materials:
-
Spleen and/or draining lymph nodes from MOG (89-113) immunized rats
-
MOG (89-113) peptide
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., BrdU or [³H]-thymidine)
-
ELISA kits for cytokines (IFN-γ, IL-17, etc.)
-
Sterile cell strainers (70 µm)
Procedure:
-
Single-Cell Suspension Preparation:
-
Aseptically harvest the spleen and/or draining lymph nodes from immunized rats.
-
Prepare a single-cell suspension by gently grinding the tissue through a 70 µm cell strainer.
-
Lyse red blood cells from the spleen using an ACK lysis buffer.
-
Wash the cells with RPMI medium and resuspend to a final concentration of 2 x 10⁶ cells/mL.
-
-
Cell Culture and Stimulation:
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of RPMI medium containing MOG (89-113) at various concentrations (e.g., 0, 5, 10, 20 µg/mL) to triplicate wells.
-
Include a positive control (e.g., Concanavalin A) and a negative control (medium only).
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
-
Proliferation Assay:
-
After 48 hours of incubation, add BrdU or [³H]-thymidine to the wells and incubate for an additional 18-24 hours.
-
Measure proliferation according to the manufacturer's instructions for the chosen assay.
-
-
Cytokine Analysis:
-
After 72 hours of incubation, collect the culture supernatants.
-
Measure the concentration of cytokines (e.g., IFN-γ, IL-17) in the supernatants using ELISA kits according to the manufacturer's protocols.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the induction of EAE using MOG (89-113).
Caption: MOG-induced neuroinflammatory cascade in the CNS.
Caption: Workflow for in vitro T cell recall assay.
References
- 1. Item - Genetic regulation of, and autoimmunity in, myelin oligodendrocyte glycoprotein-induced experimental autoimmune encephalomyelitis and multiple sclerosis - Karolinska Institutet - Figshare [openarchive.ki.se]
- 2. MHC haplotype-dependent regulation of MOG-induced EAE in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. redoxis.se [redoxis.se]
- 4. The Kinetics of Myelin Antigen Uptake by Myeloid Cells in the Central Nervous System during Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Autoimmune Models with Human MOG (89-113) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS).[1][2] The induction of EAE in susceptible animal strains provides a valuable in vivo platform for investigating the pathogenesis of autoimmune neuroinflammation and for the preclinical evaluation of potential therapeutic agents.[1] Myelin Oligodendrocyte Glycoprotein (MOG), a component of the CNS myelin sheath, is a key autoantigen used to induce EAE.[3] Specific peptide fragments of MOG, such as Human MOG (89-113), are immunodominant epitopes capable of eliciting strong T and B cell-mediated autoimmune responses, leading to the development of EAE in rodents.[4]
These application notes provide a comprehensive overview and detailed protocols for the use of Human MOG (89-113) peptide to generate EAE models, primarily in mice.
Principle of the Model
The induction of EAE with MOG peptides involves the immunization of susceptible animals with an emulsion of the peptide in Complete Freund's Adjuvant (CFA), followed by the administration of Pertussis Toxin (PTX). This procedure activates and expands MOG-specific T helper cells (Th1 and Th17), which cross the blood-brain barrier and initiate an inflammatory cascade within the CNS. This inflammation leads to demyelination, axonal damage, and the clinical manifestation of paralysis.
Quantitative Data Summary
The following table summarizes typical quantitative data expected from an EAE model induced with a MOG peptide in C57BL/6 mice. Note that these values are illustrative and can vary depending on the specific experimental conditions, including the precise peptide sequence, mouse strain, and housing conditions. Optimization of the protocol for the Human MOG (89-113) peptide is recommended.
| Parameter | Typical Value Range | Description |
| Disease Incidence | 80-100% | The percentage of immunized animals that develop clinical signs of EAE. |
| Mean Day of Onset | 10-16 days post-immunization | The average day on which clinical symptoms first appear. |
| Mean Maximal Score | 2.5 - 4.0 | The average peak clinical score achieved by the animals during the acute phase of the disease. |
| Mortality Rate | 0-10% | The percentage of animals that die as a direct result of EAE. |
| Disease Course | Chronic-progressive | In C57BL/6 mice, the disease typically follows a chronic course with persistent neurological deficits. |
Experimental Protocols
Materials and Reagents
-
Human MOG (89-113) peptide (lyophilized)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., H37Ra)
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1 mL syringes with Luer-lock
-
Sterile 18-gauge and 27-gauge needles
-
Female C57BL/6 mice, 8-12 weeks old
-
Anesthesia (e.g., isoflurane)
-
Animal balance
Protocol 1: Preparation of MOG (89-113)/CFA Emulsion
-
Reconstitute MOG (89-113) Peptide: Dissolve the lyophilized Human MOG (89-113) peptide in sterile PBS to a final concentration of 2 mg/mL. Vortex briefly to ensure complete dissolution.
-
Prepare CFA: Ensure the CFA containing Mycobacterium tuberculosis is well-suspended by vortexing or sonicating. A typical concentration of M. tuberculosis is 4 mg/mL.
-
Create the Emulsion: In a sterile glass tube, mix equal volumes of the MOG (89-113) peptide solution and the CFA. For example, mix 500 µL of 2 mg/mL MOG (89-113) with 500 µL of CFA.
-
Emulsify: To create a stable water-in-oil emulsion, use two sterile Luer-lock syringes connected by a 3-way stopcock or an emulsifying needle. Repeatedly pass the mixture between the two syringes for at least 10 minutes until a thick, white emulsion is formed.
-
Test for Stability: To confirm a stable emulsion, dispense a small drop onto the surface of cold water. A stable emulsion will form a single, cohesive droplet and will not disperse.
Protocol 2: Induction of EAE in C57BL/6 Mice
-
Animal Handling: Acclimatize female C57BL/6 mice (8-12 weeks old) to the facility for at least one week prior to the experiment.
-
Day 0: Immunization:
-
Anesthetize the mice lightly.
-
Draw 100 µL of the MOG (89-113)/CFA emulsion into a 1 mL syringe fitted with a 27-gauge needle.
-
Administer the emulsion subcutaneously (s.c.) into two sites on the flanks (50 µL per site).
-
Administer 200 ng of Pertussis Toxin (PTX) in 100 µL of sterile PBS intraperitoneally (i.p.).
-
-
Day 2: Second PTX Injection:
-
Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.
-
-
Clinical Monitoring:
-
Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE and record their body weight.
-
Use a standardized clinical scoring system (see table below).
-
Clinical Scoring of EAE
The severity of EAE is assessed using a 0-5 scale:
| Score | Clinical Signs |
| 0 | No clinical signs |
| 0.5 | Distal limp tail |
| 1.0 | Complete limp tail |
| 1.5 | Limp tail and hind limb weakness (unsteady gait) |
| 2.0 | Unilateral partial hind limb paralysis |
| 2.5 | Bilateral partial hind limb paralysis |
| 3.0 | Complete bilateral hind limb paralysis |
| 3.5 | Complete bilateral hind limb paralysis and unilateral forelimb weakness |
| 4.0 | Complete paralysis (quadriplegia) |
| 5.0 | Moribund state or death |
Adapted from various sources.
Protocol 3: Histopathological Analysis
-
Tissue Collection: At the desired time point (e.g., peak of disease or a chronic time point), euthanize the mice and perfuse transcardially with cold PBS followed by 4% paraformaldehyde (PFA).
-
Tissue Processing: Carefully dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C. Then, process the tissues for paraffin embedding.
-
Staining:
-
Cut 5-10 µm sections and mount on slides.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize inflammatory infiltrates.
-
Use Luxol Fast Blue (LFB) staining to assess the extent of demyelination.
-
Immunohistochemistry can be performed to identify specific immune cell populations (e.g., CD4+ T cells, macrophages).
-
Protocol 4: Immunological Analysis
-
Isolation of Mononuclear Cells: At a desired time point, isolate mononuclear cells from the spleen, lymph nodes, and CNS of EAE and control mice.
-
Antigen-Specific T Cell Proliferation Assay:
-
Culture the isolated splenocytes or lymph node cells in the presence or absence of Human MOG (89-113) peptide.
-
Measure T cell proliferation using assays such as [3H]-thymidine incorporation or CFSE dilution by flow cytometry.
-
-
Cytokine Analysis:
-
Restimulate the isolated mononuclear cells with Human MOG (89-113) peptide in vitro.
-
Measure the levels of key cytokines such as IFN-γ, IL-17, IL-4, and IL-10 in the culture supernatants using ELISA or a multiplex bead array.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for inducing EAE with Human MOG (89-113) peptide.
Signaling Pathway in MOG-Induced EAE
Caption: Simplified signaling pathway of MOG peptide-induced EAE.
References
Application Notes and Protocols for Detecting Antibodies Against M-O-G (89-113)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of antibodies specific to the human Myelin Oligodendrocyte Glycoprotein (MOG) peptide (89-113) using an indirect Enzyme-Linked Immunosorbent Assay (ELISA). This assay is a critical tool for studying the autoimmune response in MOG Antibody-Associated Disease (MOGAD), a neuroinflammatory condition of the central nervous system.[1][2]
Myelin Oligodendrocyte Glycoprotein (MOG) is a glycoprotein expressed on the outer surface of myelin sheaths and oligodendrocytes in the central nervous system.[2] While its precise function is not fully elucidated, it is a known target for autoimmune responses in demyelinating diseases.[2][3] Antibodies against MOG, particularly the IgG1 subtype, are implicated in the pathogenesis of MOGAD. The detection of these antibodies is crucial for diagnosis and for monitoring disease activity. The MOG (89-113) peptide is a specific immunodominant epitope of the MOG protein.
Experimental Protocols
This section details the materials and step-by-step procedures for performing an indirect ELISA to detect anti-MOG (89-113) antibodies.
Required Materials:
-
Reagents:
-
Human MOG (89-113) peptide (e.g., MedchemExpress)
-
Coating Buffer (50 mM Sodium Carbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Sample/Antibody Dilution Buffer (PBS with 0.1% BSA and 0.05% Tween-20)
-
Patient serum or plasma samples
-
Positive and negative control sera
-
HRP-conjugated goat anti-human IgG secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop Solution (2N H₂SO₄)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Tween-20
-
Sodium Carbonate
-
Sulfuric Acid (H₂SO₄)
-
-
Equipment:
-
96-well high-binding polystyrene microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Incubator set to 37°C
-
Microplate washer (optional)
-
Single and multichannel pipettes
-
Reagent reservoirs
-
Reagent Preparation:
-
Coating Buffer (50 mM Sodium Carbonate, pH 9.6): Dissolve 1.59 g of sodium carbonate and 2.93 g of sodium bicarbonate in deionized water to a final volume of 1 L. Adjust pH to 9.6.
-
Wash Buffer (1x PBS with 0.05% Tween-20): Prepare 1x PBS from a 10x stock. Add 0.5 mL of Tween-20 per liter of 1x PBS and mix thoroughly.
-
Blocking Buffer (1% BSA in PBS): Dissolve 1 g of BSA in 100 mL of 1x PBS.
-
MOG (89-113) Peptide Coating Solution: Reconstitute the lyophilized MOG (89-113) peptide in sterile distilled water to a stock concentration of 1 mg/mL. Further dilute the peptide in Coating Buffer to a final concentration of 1-10 µg/mL.
Assay Procedure:
-
Antigen Coating:
-
Add 100 µL of the MOG (89-113) peptide coating solution to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Wash the plate three times with Wash Buffer as described in step 2.
-
-
Sample and Control Incubation:
-
Prepare serial dilutions of patient sera, positive control, and negative control in Sample Dilution Buffer (a starting dilution of 1:100 is recommended).
-
Add 100 µL of the diluted samples and controls to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate five times with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated goat anti-human IgG secondary antibody in Antibody Dilution Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate five times with Wash Buffer.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Presentation
The following tables present representative quantitative data from an indirect ELISA for the detection of anti-MOG (89-113) antibodies.
Table 1: Standard Curve for Anti-MOG (89-113) Antibody Quantification
| Standard Concentration (ng/mL) | Optical Density (OD) at 450 nm (Mean) | Corrected OD (Mean - Blank) |
| 100 | 2.150 | 2.050 |
| 50 | 1.680 | 1.580 |
| 25 | 1.050 | 0.950 |
| 12.5 | 0.620 | 0.520 |
| 6.25 | 0.350 | 0.250 |
| 3.125 | 0.200 | 0.100 |
| 0 (Blank) | 0.100 | 0.000 |
Table 2: Sample Data for Patient and Control Sera
| Sample ID | Dilution Factor | OD at 450 nm (Mean) | Corrected OD | Calculated Concentration (ng/mL) |
| Patient 1 | 100 | 1.850 | 1.750 | 65.2 |
| Patient 2 | 100 | 0.450 | 0.350 | 7.8 |
| Positive Control | 100 | 1.980 | 1.880 | 72.5 |
| Negative Control | 100 | 0.150 | 0.050 | < 3.125 |
Visualization
Experimental Workflow
Caption: Workflow of the indirect ELISA for anti-MOG (89-113) antibody detection.
Signaling Pathway of MOG Antibody-Mediated Damage
The binding of anti-MOG antibodies to MOG on the surface of oligodendrocytes and myelin can trigger several downstream pathological events. These include the activation of the classical complement cascade, leading to the formation of the membrane attack complex (MAC) and subsequent cell lysis. Additionally, the Fc region of the bound antibodies can be recognized by Fc receptors on immune cells such as macrophages and natural killer (NK) cells, initiating antibody-dependent cellular cytotoxicity (ADCC). Intracellular signaling cascades within the oligodendrocyte can also be activated, including the MAPK and AKT pathways, which may initially promote survival but can lead to stress-related pathways and cytoskeletal damage upon extensive cross-linking of MOG antibodies.
Caption: Pathogenic mechanisms of anti-MOG antibodies leading to demyelination.
References
- 1. Pathophysiology of myelin oligodendrocyte glycoprotein antibody disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myelin Oligodendrocyte Glycoprotein-Antibody Associated Disease: An Updated Review of the Clinical Spectrum, Pathogenetic Mechanisms and Therapeutic Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MOG (E5K6T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Flow Cytometry Analysis of MOG (89-113) Specific T-cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the identification and characterization of Myelin Oligodendrocyte Glycoprotein (MOG) (89-113) specific T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using flow cytometry. This method is crucial for studying autoimmune diseases like multiple sclerosis, and for evaluating the efficacy of novel therapeutics.
Introduction
Myelin Oligodendrocyte Glycoprotein (MOG) is a key autoantigen implicated in the pathogenesis of multiple sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE). T-cells specific for MOG peptides, such as MOG (89-113), are believed to play a central role in the inflammatory cascade that leads to demyelination in the central nervous system (CNS). Flow cytometry is a powerful technique for the sensitive and specific detection of these rare, antigen-specific T-cells. This protocol details methods for in vitro stimulation, surface and intracellular staining, and flow cytometric analysis to phenotype and quantify MOG (89-113) specific T-cells.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometric analysis of MOG-specific T-cells.
Table 1: Frequency of Cytokine-Producing CD4+ T-cells upon MOG (89-113) Stimulation.
| Donor Status | Stimulation | % of CD4+ T-cells Secreting IFN-γ | % of CD4+ T-cells Secreting TNF-α | % of CD4+ T-cells Secreting IL-2 |
| Healthy Control | Unstimulated (DMSO) | 0.05% | 0.10% | 0.02% |
| Healthy Control | MOG (89-113) Peptide | 0.15% | 0.25% | 0.08% |
| MS Patient | Unstimulated (DMSO) | 0.10% | 0.20% | 0.05% |
| MS Patient | MOG (89-113) Peptide | 1.50% | 2.50% | 0.80% |
Table 2: Stimulation Index of MOG-Specific T-cell Responses.
The Stimulation Index (SI) is calculated as the percentage of positive cells in the stimulated sample divided by the percentage of positive cells in the unstimulated control. An SI > 2 is generally considered a positive response.[1]
| Donor Status | Cytokine | Stimulation Index (SI) |
| Healthy Control | IFN-γ | 3.0 |
| MS Patient | IFN-γ | 15.0 |
| Healthy Control | TNF-α | 2.5 |
| MS Patient | TNF-α | 12.5 |
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes.
-
Repeat the wash step.
-
Resuspend the PBMC pellet in RPMI 1640 supplemented with 10% FBS.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
Protocol 2: In Vitro Stimulation of MOG (89-113) Specific T-cells
This protocol outlines the stimulation of T-cells with MOG (89-113) peptide to induce cytokine production.
Materials:
-
Isolated PBMCs or splenocytes
-
RPMI 1640 with 10% FBS
-
MOG (89-113) peptide stock solution (1 mg/mL in DMSO)
-
PMA (phorbol 12-myristate 13-acetate) and Ionomycin (for positive control)
-
DMSO (for negative control)
-
96-well round-bottom plate
Procedure:
-
Adjust the cell suspension to a concentration of 1 x 10^7 cells/mL in RPMI 1640 with 10% FBS.
-
Plate 100 µL of the cell suspension (1 x 10^6 cells) into each well of a 96-well plate.
-
Prepare the following stimulation conditions:
-
Unstimulated Control: Add DMSO to a final concentration of <0.1%.
-
MOG (89-113) Stimulation: Add MOG (89-113) peptide to a final concentration of 10 µg/mL.
-
Positive Control: Add PMA (50 ng/mL) and Ionomycin (1 µg/mL).
-
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.
-
Add Brefeldin A to each well to a final concentration of 10 µg/mL to block cytokine secretion.[2]
-
Continue incubation for an additional 4-6 hours.
Protocol 3: Staining for Surface Markers and Intracellular Cytokines
This protocol describes the staining procedure for identifying T-cell subsets and intracellular cytokines.
Materials:
-
Stimulated cells from Protocol 2
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8)
-
Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm)
-
Permeabilization/Wash buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Flow cytometer
Procedure:
-
Transfer the stimulated cells to FACS tubes.
-
Centrifuge at 400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in PBS and add a fixable viability dye according to the manufacturer's instructions. Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer containing the surface marker antibodies. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells with Permeabilization/Wash buffer.
-
Resuspend the cells in Permeabilization/Wash buffer containing the intracellular cytokine antibodies. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
Resuspend the cells in FACS buffer for flow cytometry analysis.
Visualizations
Experimental Workflow
Caption: Experimental Workflow for MOG-Specific T-cell Analysis.
MOG-TCR Signaling Pathway
Caption: Simplified MOG-TCR Signaling Pathway in a CD4+ T-cell.
References
Application Notes and Protocols for Adoptive Transfer EAE Studies Using Human MOG Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for studying the pathogenesis of central nervous system (CNS) autoimmune diseases, most notably multiple sclerosis (MS). The model involves the induction of an inflammatory demyelinating condition in susceptible animals through immunization with myelin-derived antigens. The adoptive transfer model of EAE, in particular, is a powerful tool for dissecting the effector phase of the disease, as it involves the transfer of pre-activated, antigen-specific T cells into naive recipients.[1][2][3]
This document provides detailed application notes and protocols for conducting adoptive transfer EAE studies using human myelin oligodendrocyte glycoprotein (MOG) peptides. While various MOG peptides are used, the most extensively characterized and widely employed is MOG (35-55), due to its high encephalitogenicity in the C57BL/6 mouse strain.[2][4] The protocols detailed herein will focus on MOG (35-55) but the principles are broadly applicable to other encephalitogenic peptides, including human MOG (89-113), which has been identified as an HLA-DR2 restricted epitope.
Data Presentation
Table 1: EAE Clinical Scoring System
A standardized clinical scoring system is essential for quantifying disease severity in EAE studies. The following is a commonly used scale:
| Score | Clinical Signs |
| 0 | No clinical signs of EAE |
| 1 | Limp tail |
| 2 | Hind limb weakness or wobbly gait |
| 3 | Complete hind limb paralysis |
| 4 | Hind limb paralysis and forelimb weakness/paralysis |
| 5 | Moribund state or death |
| Half points (e.g., 2.5) can be used to denote intermediate severity. |
Table 2: Representative Quantitative Data in MOG (35-55) Adoptive Transfer EAE
The following table summarizes typical quantitative outcomes in adoptive transfer EAE studies using MOG (35-55)-specific T cells in C57BL/6 mice. These values can vary based on specific laboratory conditions and protocols.
| Parameter | Typical Value/Range | Reference |
| Disease Incidence | >90% | |
| Day of Disease Onset | 7-10 days post-transfer | |
| Peak Mean Clinical Score | 2.5 - 3.5 | |
| T Cell Proliferation Index | Significant increase in response to MOG (35-55) in vitro | |
| Key Cytokine Secretion | IFN-γ and IL-17 are significantly elevated |
Experimental Protocols
Part A: Induction of Active EAE in Donor Mice for T Cell Priming
This initial phase is for generating MOG-specific T cells in donor mice.
Materials:
-
Human MOG (35-55) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis Toxin (PTX)
-
Sterile PBS
-
Female C57BL/6 mice, 8-12 weeks old
Protocol:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG (35-55)/CFA. A common concentration is 1-2 mg/mL of MOG (35-55) in PBS, emulsified with an equal volume of CFA containing 4 mg/mL of M. tuberculosis. The final emulsion should be thick and stable.
-
Immunization: Anesthetize the donor mice. Subcutaneously inject 100-200 µL of the MOG/CFA emulsion, typically distributed over two sites on the flank.
-
Pertussis Toxin Administration: On the day of immunization (Day 0) and again 48 hours later (Day 2), administer 200-400 ng of Pertussis Toxin intraperitoneally. PTX acts as an adjuvant and facilitates the entry of immune cells into the CNS.
Part B: Isolation and In Vitro Culture of MOG-Specific T Cells
Materials:
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol
-
MOG (35-55) peptide
-
Recombinant murine IL-12 and/or IL-23
-
Ficoll-Paque or similar density gradient medium
-
Sterile dissection tools
Protocol:
-
Harvesting Lymph Nodes: 7-12 days after immunization, euthanize the donor mice and aseptically harvest the draining lymph nodes (inguinal and axillary).
-
Single-Cell Suspension: Prepare a single-cell suspension by gently grinding the lymph nodes between two frosted glass slides or by passing them through a 70 µm cell strainer.
-
Cell Culture:
-
Wash the cells in supplemented RPMI medium.
-
Plate the cells at a density of 2-5 x 10^6 cells/mL in culture flasks or plates.
-
Stimulate the cells with MOG (35-55) peptide (10-50 µg/mL).
-
To promote the differentiation of encephalitogenic Th1 or Th17 cells, add recombinant murine IL-12 (e.g., 10 ng/mL) or IL-23 (e.g., 10-25 ng/mL), respectively.
-
-
Incubation: Culture the cells for 3-4 days at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvest and Purification: After incubation, harvest the non-adherent cells. For a more pure population of activated T cells (blasts), a density gradient centrifugation (e.g., using Ficoll-Paque) can be performed.
Part C: Adoptive Transfer of Encephalitogenic T Cells
Materials:
-
Naive female C57BL/6 recipient mice, 8-12 weeks old
-
Harvested and purified MOG-specific T cells
-
Sterile PBS or saline for injection
Protocol:
-
Cell Preparation: Wash the cultured MOG-specific T cells twice with sterile PBS or saline.
-
Cell Counting: Perform a viable cell count (e.g., using Trypan Blue exclusion).
-
Injection: Resuspend the cells in sterile PBS at a concentration for injecting 1-2 x 10^7 viable cells per mouse in a volume of 100-200 µL. Administer the cell suspension intravenously (via the tail vein) or intraperitoneally into naive recipient mice.
Part D: Clinical Evaluation of EAE
Protocol:
-
Monitoring: Beginning 5-7 days after the adoptive transfer, monitor the mice daily for clinical signs of EAE.
-
Scoring: Score the mice based on the clinical scale provided in Table 1.
-
Data Collection: Record the daily clinical scores for each mouse to determine the day of onset, peak disease severity, and overall disease course.
Visualizations
Signaling Pathways in MOG-Induced T Cell Activation
Caption: T Cell activation and differentiation pathway.
Experimental Workflow for Adoptive Transfer EAE
Caption: Workflow for MOG-induced adoptive transfer EAE.
References
- 1. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) [hookelabs.com]
- 4. Experimental Autoimmune Encephalomyelitis KIT - SB PEPTIDE [sb-peptide.com]
Application Notes and Protocols for Screening of Multiple Sclerosis Therapeutics Using MOG (89-113) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Oligodendrocyte Glycoprotein (MOG) is a critical component of the central nervous system (CNS) myelin sheath and a primary autoantigenic target in Multiple Sclerosis (MS) and its animal model, Experimental Autoimmune Encephalomyelitis (EAE). The MOG (89-113) peptide is an immunodominant epitope capable of inducing robust T and B cell responses, leading to the development of EAE in susceptible rodent models. This makes it a valuable tool for screening and evaluating potential therapeutics for MS. These application notes provide detailed protocols for utilizing the MOG (89-113) peptide in both in vivo and in vitro assays to assess the efficacy of novel drug candidates.
In Vivo Screening: MOG (89-113)-Induced EAE Model
The most widely used in vivo model for MS research is EAE, which recapitulates key pathological features of the human disease, including CNS inflammation, demyelination, and progressive paralysis.[1]
Protocol 1: Active Induction of EAE in C57BL/6 Mice with MOG (89-113) Peptide
This protocol describes the active immunization of C57BL/6 mice to induce a chronic EAE, a model that is highly relevant for studying progressive forms of MS. While many studies utilize the MOG (35-55) peptide, the principles for EAE induction are conserved for other encephalitogenic MOG peptides like MOG (89-113).[2][3][4][5]
Materials:
-
MOG (89-113) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female C57BL/6 mice, 8-12 weeks old
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve MOG (89-113) peptide in sterile PBS at a concentration of 2 mg/mL.
-
Prepare an equal volume of CFA.
-
In a sterile glass syringe, draw up the MOG (89-113) solution and an equal volume of CFA.
-
Create a stable water-in-oil emulsion by repeatedly expelling and drawing the mixture through an emulsifying needle or by vortexing until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Administer a total of 200 µg of MOG (89-113) peptide in 0.2 mL of the emulsion subcutaneously, distributed over two sites on the flank.
-
Administer 200 ng of PTX in 0.1 mL of sterile PBS intraperitoneally (i.p.).
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX in 0.1 mL of sterile PBS i.p.
-
-
Clinical Scoring:
-
Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE.
-
Use a standardized scoring system (see Table 1).
-
Table 1: EAE Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Complete hind limb paralysis |
| 4 | Hind limb paralysis and forelimb weakness |
| 5 | Moribund or dead |
Source: Adapted from multiple EAE protocols.
Data Presentation: EAE Clinical Scores
The primary endpoint for in vivo screening is the amelioration of clinical symptoms. Data should be presented as the mean clinical score over time.
Table 2: Representative EAE Clinical Scores in MOG-Immunized Mice
| Days Post-Immunization | Control Group (Mean Score ± SEM) | Treatment Group (Mean Score ± SEM) |
| 10 | 0.5 ± 0.2 | 0.0 ± 0.0 |
| 12 | 1.5 ± 0.4 | 0.5 ± 0.2 |
| 14 | 2.8 ± 0.5 | 1.2 ± 0.3 |
| 16 | 3.2 ± 0.3 | 1.8 ± 0.4 |
| 18 | 3.0 ± 0.4 | 2.0 ± 0.5 |
| 20 | 2.8 ± 0.5 | 1.9 ± 0.4 |
Note: This is example data. Actual results will vary.
Post-Mortem and In Vitro Analyses
Following the in vivo phase, tissues can be harvested for further analysis to understand the mechanism of action of the therapeutic candidate.
Protocol 2: Histological Analysis of CNS Tissue
Histological examination of the spinal cord and brain is crucial to assess the extent of inflammation and demyelination.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Paraffin or OCT embedding medium
-
Microtome
-
Hematoxylin and Eosin (H&E) stains
-
Luxol Fast Blue (LFB) stain
-
Microscope
Procedure:
-
Tissue Collection and Fixation:
-
At the end of the experiment, euthanize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Carefully dissect the spinal cord and brain.
-
Post-fix the tissues in 4% PFA overnight at 4°C.
-
-
Tissue Processing and Sectioning:
-
Process the fixed tissues and embed in paraffin or OCT.
-
Cut 5-10 µm thick sections using a microtome.
-
-
Staining:
-
H&E Staining: To visualize cellular infiltrates in the CNS.
-
LFB Staining: To assess the degree of demyelination (myelin stains blue, demyelinated areas appear pale).
-
-
Scoring:
-
Quantify the degree of inflammation and demyelination using a semi-quantitative scoring system (see Table 3).
-
Table 3: Histological Scoring for Inflammation and Demyelination
| Score | Inflammation (H&E) | Demyelination (LFB) |
| 0 | No inflammatory cells | No demyelination |
| 1 | Few scattered inflammatory cells | Rare foci of demyelination |
| 2 | Perivascular cuffs of inflammatory cells | Scattered areas of demyelination |
| 3 | Extensive perivascular cuffs and parenchymal infiltration | Large, confluent areas of demyelination |
Source: Adapted from histological protocols for EAE.
Protocol 3: MOG (89-113)-Specific T-Cell Proliferation Assay
This in vitro assay measures the proliferative response of T-cells isolated from immunized mice upon re-stimulation with the MOG (89-113) peptide. A reduction in proliferation indicates an immunomodulatory effect of the therapeutic candidate.
Materials:
-
Spleens from MOG (89-113)-immunized mice
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
MOG (89-113) peptide
-
96-well cell culture plates
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)
-
Cell harvester and scintillation counter (for [³H]-thymidine) or plate reader/flow cytometer
Procedure:
-
Splenocyte Isolation:
-
Aseptically remove the spleens from euthanized mice.
-
Prepare a single-cell suspension by gently mashing the spleens through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the splenocytes with RPMI medium and resuspend to a concentration of 2 x 10⁶ cells/mL.
-
-
Cell Culture and Stimulation:
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Add 100 µL of RPMI medium containing MOG (89-113) peptide at various concentrations (e.g., 0, 5, 10, 20 µg/mL).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
-
Proliferation Measurement ([³H]-thymidine):
-
During the last 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporation of [³H]-thymidine using a scintillation counter. Proliferation is expressed as counts per minute (CPM).
-
Protocol 4: Cytokine Analysis from Splenocyte Supernatants
Measuring cytokine levels in the supernatant of re-stimulated splenocytes provides insights into the T-cell polarization (e.g., Th1, Th17) and the anti-inflammatory or pro-inflammatory effects of the therapeutic agent.
Materials:
-
Supernatants from the T-cell proliferation assay
-
ELISA kits for specific cytokines (e.g., IFN-γ, IL-17A, IL-4, IL-10)
-
ELISA plate reader
Procedure:
-
Supernatant Collection:
-
After 48-72 hours of incubation in the T-cell proliferation assay, centrifuge the 96-well plates.
-
Carefully collect the supernatants without disturbing the cell pellet.
-
-
ELISA:
-
Perform ELISA for the cytokines of interest according to the manufacturer's instructions.
-
Read the absorbance using an ELISA plate reader and calculate the cytokine concentrations based on a standard curve.
-
Table 4: Representative Cytokine Levels in Splenocyte Supernatants
| Cytokine | Control Group (pg/mL ± SEM) | Treatment Group (pg/mL ± SEM) |
| IFN-γ (Th1) | 1500 ± 250 | 700 ± 150 |
| IL-17A (Th17) | 800 ± 120 | 350 ± 80 |
| IL-4 (Th2) | 25 ± 8 | 50 ± 12 |
| IL-10 (Treg) | 60 ± 15 | 150 ± 30 |
Note: This is example data. Actual results will vary.
Signaling Pathways and Experimental Workflows
MOG (89-113)-Specific T-Cell Activation Signaling Pathway
The binding of the MOG (89-113) peptide presented by an antigen-presenting cell (APC) to the T-cell receptor (TCR) on a CD4+ T-helper cell initiates a cascade of intracellular signaling events. This leads to the activation of transcription factors such as NFAT, AP-1, and NF-κB, which in turn drive the expression of pro-inflammatory cytokines like IFN-γ and IL-17A, promoting CNS inflammation and demyelination.
Caption: MOG (89-113) peptide recognition by TCR initiates T-cell activation.
Experimental Workflow for Therapeutic Screening
The overall workflow for screening potential MS therapeutics using the MOG (89-113) peptide involves a combination of in vivo and in vitro experiments.
Caption: Workflow for screening MS therapeutics using the MOG (89-113) EAE model.
References
- 1. Frontiers | Targeting transmembrane-domain-less MOG expression to platelets prevents disease development in experimental autoimmune encephalomyelitis [frontiersin.org]
- 2. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. escholarship.org [escholarship.org]
- 5. redoxis.se [redoxis.se]
Application Notes and Protocols for In Vivo Imaging of MOG (89-113) Induced Demyelination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Oligodendrocyte Glycoprotein (MOG) is a key autoantigen in the study of demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis (MS). The experimental autoimmune encephalomyelitis (EAE) model, induced by immunization with MOG peptides, is a widely used preclinical model to investigate the pathogenesis of MS and to evaluate potential therapeutic interventions. Specifically, the MOG (89-113) peptide can be used to induce EAE in certain animal strains, leading to CNS inflammation, demyelination, and neurological deficits. In vivo imaging techniques are crucial for longitudinally monitoring the dynamic processes of demyelination and remyelination, providing valuable insights into disease progression and treatment efficacy.
These application notes provide an overview of the methodologies for inducing MOG (89-113) EAE and employing various in vivo imaging modalities to visualize and quantify demyelination. Detailed protocols for EAE induction and key imaging techniques are provided to guide researchers in their experimental design.
Key In Vivo Imaging Modalities
Several non-invasive imaging techniques can be utilized to monitor demyelination in MOG (89-113) induced EAE models:
-
Magnetic Resonance Imaging (MRI): A versatile tool for visualizing CNS lesions, edema, and blood-brain barrier breakdown.[1][2][3][4][5] Conventional T2-weighted imaging can detect demyelinating lesions, while advanced techniques like Diffusion Tensor Imaging (DTI) and Magnetization Transfer Imaging (MTI) can provide more specific information about myelin and axonal integrity.
-
Positron Emission Tomography (PET): A molecular imaging technique that uses radiotracers to visualize and quantify specific biological processes. Tracers targeting myelin, such as [11C]CIC and [11C]MeDAS, allow for the direct assessment of myelin content. Other tracers can be used to image neuroinflammation, such as [11C]PK11195, which targets activated microglia and macrophages.
-
Two-Photon Laser Scanning Microscopy (TPLSM): A high-resolution intravital imaging technique that allows for the visualization of cellular and subcellular events in the living animal. TPLSM can be used to directly visualize demyelination, axonal damage, and the dynamics of immune cells within the CNS.
Quantitative Data Summary
The following tables summarize key quantitative data that can be obtained from in vivo imaging studies of MOG-induced demyelination.
Table 1: MRI Metrics for Demyelination Assessment
| MRI Metric | Description | Typical Change in Demyelination | Reference |
| T2 Relaxation Time | Increased water content in demyelinated lesions leads to longer T2 relaxation times. | Increase | |
| Magnetization Transfer Ratio (MTR) | Reduced MTR indicates a loss of myelin macromolecules. | Decrease | |
| Fractional Anisotropy (FA) | A DTI metric that reflects the directional coherence of water diffusion; decreases with demyelination and axonal damage. | Decrease | |
| Radial Diffusivity (RD) | A DTI metric sensitive to myelin integrity; increases with demyelination. | Increase | |
| Axonal Water Fraction (AWF) | A metric from advanced diffusion models that estimates the proportion of water within axons; decreases with demyelination. | Decrease |
Table 2: PET Tracer Uptake for Myelin and Inflammation Imaging
| PET Tracer | Target | Change in Demyelination | Change in Inflammation | Reference |
| [11C]CIC | Myelin | Decrease | No direct effect | |
| [11C]MeDAS | Myelin | Decrease | No direct effect | |
| [11C]PK11195 | Translocator protein (TSPO) on activated microglia/macrophages | No direct effect | Increase | |
| 18F-FAraG | T-cells | No direct effect | Increase |
Experimental Protocols
Protocol 1: Induction of EAE with MOG (89-113) Peptide
This protocol is a general guideline for inducing EAE in mice. The specific peptide sequence, dose, and mouse strain may need to be optimized.
Materials:
-
MOG (89-113) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Female C57BL/6 mice (8-12 weeks old)
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation:
-
Prepare a 2 mg/mL solution of MOG (89-113) peptide in sterile PBS.
-
Prepare an equal volume of CFA.
-
Emulsify the MOG peptide solution with CFA by repeatedly drawing and expelling the mixture through a syringe or using a mechanical emulsifier until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Immunization:
-
Anesthetize the mice.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously at two sites on the flank (50 µL per site). The total dose of MOG peptide per mouse is typically 100 µg.
-
-
Pertussis Toxin Administration:
-
Administer pertussis toxin intravenously or intraperitoneally on the day of immunization and again 48 hours later. A typical dose is 200 ng per mouse in 100 µL of PBS.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the clinical severity using a standardized scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).
-
Protocol 2: In Vivo MRI of Demyelination
Materials:
-
MRI scanner with a small animal coil
-
Anesthesia system (e.g., isoflurane)
-
Physiological monitoring system (respiration, temperature)
-
Contrast agent (e.g., Gadolinium-DTPA), if required
Procedure:
-
Animal Preparation:
-
Anesthetize the EAE mouse.
-
Position the animal in the MRI scanner's animal holder, ensuring the head or spinal cord is centered in the coil.
-
Monitor the animal's physiological parameters throughout the imaging session.
-
-
Image Acquisition:
-
Acquire T2-weighted images to visualize demyelinating lesions.
-
Acquire T1-weighted images before and after the administration of a contrast agent to assess blood-brain barrier integrity.
-
(Optional) Acquire diffusion-weighted images for DTI analysis or magnetization transfer-weighted images for MTR calculation.
-
-
Image Analysis:
-
Analyze the images to identify and quantify the volume of demyelinating lesions.
-
Calculate quantitative MRI metrics such as T2 relaxation time, FA, RD, and MTR in regions of interest.
-
Protocol 3: In Vivo PET Imaging of Myelin Content
Materials:
-
PET scanner
-
Radiotracer for myelin (e.g., [11C]MeDAS)
-
Anesthesia system
-
Physiological monitoring system
Procedure:
-
Animal Preparation:
-
Anesthetize the EAE mouse.
-
Place the animal in the PET scanner.
-
Insert a tail-vein catheter for tracer injection.
-
-
Tracer Injection and Image Acquisition:
-
Inject a bolus of the myelin-specific radiotracer via the tail vein.
-
Acquire dynamic PET data for a specified duration (e.g., 60 minutes).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) in the brain or spinal cord.
-
Calculate the tracer uptake in the ROIs, often expressed as the Standardized Uptake Value (SUV), to quantify myelin density.
-
Protocol 4: In Vivo Two-Photon Microscopy of Demyelination
Materials:
-
Two-photon microscope with a pulsed infrared laser
-
Anesthesia system
-
Surgical tools for creating a cranial window
-
Fluorescent dyes or transgenic mice with fluorescently labeled cells/structures (e.g., myelin, axons, microglia)
Procedure:
-
Surgical Preparation:
-
Anesthetize the mouse.
-
Perform a craniotomy to create a cranial window over the brain region of interest (e.g., cortex or spinal cord).
-
Secure a glass coverslip over the exposed tissue.
-
-
Fluorescent Labeling (if not using transgenic mice):
-
Inject fluorescent dyes to label specific structures (e.g., a myelin-binding dye).
-
-
Image Acquisition:
-
Position the anesthetized mouse under the two-photon microscope.
-
Use the infrared laser to excite the fluorophores in the tissue.
-
Acquire time-lapse images or z-stacks to visualize the dynamics of demyelination, axonal integrity, and immune cell interactions in real-time.
-
-
Image Analysis:
-
Analyze the images to quantify changes in myelin sheath morphology, axonal blebbing, and the number and behavior of immune cells.
-
Visualizations
Caption: Signaling pathway of MOG-induced demyelination in EAE.
Caption: Experimental workflow for in vivo imaging of MOG-EAE.
References
- 1. MRI features of demyelinating disease associated with anti-MOG antibodies in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo quantification of demyelination and recovery using compartment-specific diffusion MRI metrics validated by electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo quantification of demyelination and recovery using compartment-specific diffusion MRI metrics validated by electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical and neuroimaging findings in MOGAD–MRI and OCT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medpulse.in [medpulse.in]
Application Notes and Protocols: Culturing MOG (89-113) Reactive T-Cell Lines from Human PBMCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and characterizing Myelin Oligodendrocyte Glycoprotein (MOG) (89-113) reactive T-cell lines from human Peripheral Blood Mononuclear Cells (PBMCs). This process is critical for studying the role of these cells in autoimmune diseases like Multiple Sclerosis (MS) and for the development of novel immunotherapies.
Introduction
Myelin Oligodendrocyte Glycoprotein (MOG) is a key autoantigen implicated in the pathogenesis of Multiple Sclerosis. T-cells reactive to specific epitopes of MOG, such as the 89-113 peptide, are believed to play a significant role in the inflammatory cascade that leads to demyelination in the central nervous system. The ability to culture and expand these specific T-cell lines in vitro provides a powerful tool to investigate their function, cytokine profiles, and susceptibility to therapeutic interventions.
Data Presentation
The following tables summarize quantitative data gathered from various studies on the characteristics of MOG-reactive T-cells. These values can serve as a reference for expected outcomes.
Table 1: Frequency and Proliferative Response of MOG-Reactive T-Cells
| Parameter | Healthy Controls | Multiple Sclerosis Patients | Citation(s) |
| Frequency of MOG-reactive T-cells in PBMCs | 1:400 to 1:3,000 | Generally higher, but variable | [1] |
| Stimulation Index (SI) for MOG Peptides | Often < 3 | Can be > 3, but not consistently | [2] |
| CD69 Expression SI (MOG p16-40) | ~1.0 | > 2.0 | [3] |
| CD69 Expression SI (MOG p181-205) | ~1.0 | > 2.0 | [3] |
Note: Stimulation Index (SI) is the ratio of proliferation (e.g., CPM in [³H]-thymidine incorporation assays) or activation marker expression in stimulated cells compared to unstimulated controls. An SI > 2 or 3 is often considered a positive response.[2]
Table 2: Cytokine Profile of MOG-Reactive T-Cells (pg/mL)
| Cytokine | Condition | Healthy Controls (mean ± SD/SEM) | Multiple Sclerosis Patients (mean ± SD/SEM) | Citation(s) |
| IFN-γ | Serum | 52 ± 39 | Below detection to low levels | |
| TNF-α | Serum | 4.4 ± 0.8 | Below detection to 3.9 ± 0.6 | |
| IL-2 | Serum | 75 ± 28 | 5.5 ± 1.7 to 7.7 ± 6.3 | |
| IL-4 | Serum | - | Low levels | |
| IL-6 | Serum | 2.3 ± 0.8 | Below detection to 7.1 ± 3.8 | |
| IL-10 | Serum | 69 ± 9 | 2.8 ± 1.1 to 2.9 ± 0.9 | |
| GM-CSF | Serum | - | 0.4 ± 0.3 to 2.7 ± 0.7 | |
| TGF-β1 | PBMC Supernatant (PHA stimulated) | Higher Production | Lower Production |
Note: Cytokine levels can vary significantly based on the sample type (serum vs. supernatant), stimulation conditions, and individual patient status (relapse vs. remission). MOG-reactive T-cells from MS patients often exhibit a pro-inflammatory Th1-like phenotype, with higher production of IFN-γ and TNF-α.
Experimental Protocols
This section details the methodologies for the key experiments involved in generating and characterizing MOG (89-113) reactive T-cell lines.
Protocol 1: Isolation of Human PBMCs from Whole Blood
This protocol describes the isolation of PBMCs using Ficoll-Paque density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 30-35 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface to a new 50 mL conical tube.
-
Wash the isolated PBMCs by filling the tube with sterile PBS and centrifuging at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete culture medium.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion. The expected yield is approximately 1-2 million PBMCs per mL of whole blood.
Protocol 2: Generation of MOG (89-113) Reactive T-Cell Lines
This protocol outlines the stimulation and expansion of MOG-specific T-cells from isolated PBMCs.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin)
-
MOG (89-113) peptide (lyophilized)
-
Recombinant human Interleukin-2 (IL-2)
-
96-well round-bottom culture plates
-
Irradiated autologous PBMCs (feeder cells)
Procedure:
-
Primary Stimulation:
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well round-bottom plate.
-
Add MOG (89-113) peptide to a final concentration of 10 µg/mL.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
-
After 3 days, add recombinant human IL-2 to a final concentration of 20 IU/mL.
-
Replenish the medium with fresh medium containing IL-2 every 2-3 days.
-
-
Restimulation and Expansion (after 10-14 days):
-
Prepare feeder cells by irradiating autologous PBMCs (30 Gy).
-
Harvest the growing T-cell lines from the primary culture.
-
In a new 96-well plate, co-culture the T-cells (5 x 10^4 cells/well) with irradiated feeder cells (5 x 10^5 cells/well) in the presence of MOG (89-113) peptide (1 µg/mL).
-
After 3 days, add IL-2 (20 IU/mL).
-
Continue to expand the culture by splitting the wells and adding fresh medium with IL-2 as the cells proliferate.
-
Repeat the restimulation cycle every 2-3 weeks to maintain the T-cell line.
-
Protocol 3: T-Cell Proliferation Assay (CFSE Dilution)
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation by flow cytometry.
Materials:
-
MOG-reactive T-cell line
-
CFSE staining solution
-
Complete RPMI-1640 medium
-
Flow cytometer
Procedure:
-
Resuspend T-cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add an equal volume of 2X CFSE staining solution (final concentration 1-5 µM) and mix immediately.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete medium and incubate on ice for 5 minutes.
-
Wash the cells 2-3 times with complete medium.
-
Resuspend the CFSE-labeled T-cells and stimulate them with MOG (89-113) peptide and feeder cells as described in Protocol 2.
-
After 4-5 days, harvest the cells and analyze by flow cytometry. Proliferating cells will show a stepwise reduction in CFSE fluorescence intensity.
Protocol 4: Cytokine Profiling (ELISA)
This protocol describes the measurement of cytokine secretion from MOG-reactive T-cell lines using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
MOG-reactive T-cell line
-
MOG (89-113) peptide
-
Irradiated autologous feeder cells
-
Cytokine-specific ELISA kits (e.g., for IFN-γ, TNF-α, IL-4, IL-10, GM-CSF)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Co-culture the MOG-reactive T-cell line (1 x 10^5 cells/well) with irradiated feeder cells (1 x 10^5 cells/well) in a 96-well plate.
-
Stimulate the cells with MOG (89-113) peptide (10 µg/mL). Include an unstimulated control.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Collect the culture supernatants.
-
Perform the ELISA for the cytokines of interest according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the cytokine concentrations based on the standard curve.
Visualizations
Signaling Pathway
The following diagram illustrates the key signaling events initiated upon the interaction of the T-cell receptor (TCR) with the MOG (89-113) peptide presented by an antigen-presenting cell (APC).
Experimental Workflow
The diagram below outlines the complete experimental workflow for generating and characterizing MOG (89-113) reactive T-cell lines.
References
Troubleshooting & Optimization
Optimizing MOG (89-113) concentration for T-cell proliferation assay
Welcome to the technical support center for Myelin Oligodendrocyte Glycoprotein (MOG) (89-113) T-cell proliferation assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of MOG (89-113) peptide for stimulating T-cell proliferation?
The optimal concentration of MOG (89-113) peptide can vary depending on the specific experimental conditions, including the source of the T-cells (e.g., human peripheral blood mononuclear cells [PBMCs], mouse splenocytes), the assay readout (e.g., CFSE dilution, [³H]-thymidine incorporation), and the specific research question. However, a good starting point, based on published literature, is to perform a dose-response titration curve.
Recommended Titration Range: 1 µg/mL to 50 µg/mL.
Commonly reported concentrations that can be used as a reference for initial experiments are summarized in the table below.
Q2: How long should I incubate the cells with the MOG peptide?
The incubation time for a T-cell proliferation assay typically ranges from 3 to 7 days. Shorter incubation times (3-4 days) are often sufficient for measuring early activation markers like CD69, while longer incubation periods (5-7 days) are generally required to observe robust proliferation (multiple cell divisions).[1][2] The optimal duration should be determined empirically for your specific cell type and assay.
Q3: Which type of assay is best for measuring MOG-specific T-cell proliferation?
Several methods can be used to measure T-cell proliferation, each with its own advantages and disadvantages.
-
Dye Dilution Assays (e.g., CFSE, CellTrace™ Violet): These are powerful flow cytometry-based methods that allow for the visualization of individual cell divisions. They can also be combined with staining for other cellular markers to phenotype the responding T-cell population. It is crucial to titrate the dye concentration to avoid toxicity.[3][4]
-
[³H]-Thymidine Incorporation Assay: This is a classic and sensitive method that measures the incorporation of radiolabeled thymidine into the DNA of proliferating cells. However, it requires the use of radioactivity and does not provide single-cell resolution.[1]
-
BrdU Incorporation Assay: This is a non-radioactive alternative to the [³H]-thymidine assay that uses an antibody to detect the incorporation of the thymidine analog BrdU into newly synthesized DNA.
The choice of assay depends on the specific experimental goals, available equipment, and laboratory safety protocols.
Q4: Can I use whole MOG protein instead of the (89-113) peptide?
Yes, recombinant MOG protein can be used to stimulate T-cell responses. However, using peptides offers the advantage of studying responses to specific epitopes. The MOG (89-113) peptide is a well-characterized immunodominant epitope in certain experimental autoimmune encephalomyelitis (EAE) models. When using whole protein, be aware that the optimal concentration and kinetics of the response may differ from that of peptide stimulation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background proliferation in unstimulated (negative control) wells | - Mycoplasma contamination.- Poor quality fetal bovine serum (FBS) or other media components.- Pre-activated T-cells in the starting population. | - Test cell cultures for mycoplasma.- Use heat-inactivated, high-quality FBS and screen different lots.- Ensure proper handling and processing of primary cells to minimize activation. |
| Low or no T-cell proliferation in response to MOG peptide | - Suboptimal peptide concentration.- Low frequency of MOG-specific T-cells.- Inadequate antigen presentation.- T-cell anergy or apoptosis.- Incorrect assay setup (e.g., cell density, incubation time). | - Perform a dose-response curve for the MOG peptide (e.g., 1-50 µg/mL).- Increase the number of cells seeded per well.- Use professional antigen-presenting cells (APCs) or ensure the health of APCs in the culture.- Include a positive control (e.g., anti-CD3/CD28 beads, PHA) to confirm cell viability and responsiveness.- Optimize cell density and incubation time. |
| High cell death in culture | - Toxicity from the proliferation tracking dye (e.g., CFSE).- Suboptimal culture conditions (e.g., pH, CO₂ levels, nutrient depletion).- Peptide toxicity at high concentrations. | - Titrate the concentration of the proliferation dye to the lowest level that still provides adequate signal.- Ensure proper incubator function and use fresh, high-quality culture medium.- Test a range of peptide concentrations to rule out toxicity. |
| Inconsistent results between experiments | - Variability in primary cell donors.- Inconsistent reagent preparation (e.g., peptide dilution).- Variation in cell handling and culture techniques. | - Standardize protocols and use a consistent source of cells where possible.- Prepare fresh dilutions of the MOG peptide for each experiment from a validated stock.- Maintain meticulous records of all experimental parameters. |
Quantitative Data Summary
The following table summarizes MOG peptide concentrations used in various T-cell response assays as reported in the literature. This can serve as a guide for designing your experiments.
| MOG Peptide/Protein | Concentration | Assay Type | Cell Type | Reference |
| MOG Peptides | 10 µg/mL | Proliferation Assay | Human PBMC | |
| rhMOGIgd (recombinant human MOG) | 15 µg/mL | Proliferation Assay | Human PBMC | |
| MOG Peptides | 10 µg/mL | Intracellular Cytokine Assay | Human PBMC | |
| MOG | 20 µg/mL | BrdU Proliferation Assay | Mouse Splenocytes | |
| MOG (35-55) | 100 µ g/mouse | In vivo EAE induction | C57BL/6 mice |
Experimental Protocols
Protocol: MOG (89-113) T-Cell Proliferation Assay using CFSE
This protocol provides a general framework. Optimization of cell numbers, peptide concentration, and incubation times is recommended.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes
-
MOG (89-113) peptide
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate-buffered saline (PBS)
-
96-well round-bottom culture plates
-
Flow cytometer
-
Positive control: Anti-CD3/CD28 beads or Phytohemagglutinin (PHA)
-
Negative control: Vehicle (e.g., DMSO) or an irrelevant peptide
Procedure:
-
Cell Preparation: Isolate PBMCs or splenocytes using standard density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells twice with PBS.
-
CFSE Staining:
-
Resuspend cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM (this should be optimized).
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI medium.
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with complete RPMI medium to remove excess CFSE.
-
-
Cell Culture:
-
Resuspend the CFSE-labeled cells in complete RPMI medium at a final concentration of 1-2 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate (1-2 x 10⁵ cells/well).
-
-
Stimulation:
-
Prepare serial dilutions of the MOG (89-113) peptide in complete RPMI medium.
-
Add 100 µL of the peptide solution to the appropriate wells to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µg/mL).
-
Add positive and negative controls to separate wells.
-
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified incubator with 5% CO₂.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain with antibodies against cell surface markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Acquire the samples on a flow cytometer.
-
Gate on the live, single-cell population and then on the T-cell subset of interest (e.g., CD3+CD4+).
-
Analyze the CFSE fluorescence histogram to determine the percentage of proliferated cells (cells that have diluted the CFSE dye).
-
Visualizations
**.dot
Caption: Experimental workflow for a MOG (89-113) T-cell proliferation assay using CFSE. .
**.dot
Caption: Simplified signaling pathway of T-cell activation leading to proliferation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. CD4-Positive T-Cell Responses to MOG Peptides in MOG Antibody-Associated Disease [mdpi.com]
- 3. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Monitoring T-Cell Responses in Translational Studies: Optimization of Dye-Based Proliferation Assay for Evaluation of Antigen-Specific Responses [frontiersin.org]
Technical Support Center: Troubleshooting Low EAE Incidence with Human MOG (89-113)
Welcome to our dedicated technical support center for researchers utilizing human Myelin Oligodendrocyte Glycoprotein (MOG) (89-113) peptide to induce Experimental Autoimmune Encephalomyelitis (EAE). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low disease incidence, encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low or no incidence of EAE with human MOG (89-113)?
A1: Low EAE incidence with human MOG (89-113) can stem from several factors. This peptide may be less encephalitogenic in certain mouse strains compared to the more commonly used mouse MOG (35-55). Key areas to investigate include the mouse strain suitability, the quality and concentration of the peptide, the preparation of the MOG/CFA emulsion, and the dosage and timing of pertussis toxin (PTX) administration.
Q2: Which mouse strains are most susceptible to EAE induction with human MOG peptides?
A2: While C57BL/6 mice are widely used for MOG (35-55)-induced EAE, their response to human MOG peptides can be variable. Studies have shown that SJL and (PLJ x SJL)F1 mice can mount an immune response to regions of human MOG that include the 89-113 sequence.[1] It is crucial to select a mouse strain with the appropriate MHC haplotype for efficient presentation of the human MOG (89-113) peptide.
Q3: Can I use the same protocol for human MOG (89-113) as for mouse MOG (35-55)?
A3: While the general framework of the protocol is similar, direct substitution of the peptide may not yield optimal results. Human MOG peptides may require different concentrations or a more robust adjuvant formulation to break tolerance and induce disease. It is often necessary to optimize the concentrations of the human MOG peptide, Mycobacterium tuberculosis in the Complete Freund's Adjuvant (CFA), and the dose of pertussis toxin.
Q4: How critical is the quality of the MOG/CFA emulsion?
A4: The emulsion quality is paramount for successful EAE induction.[2] A stable, water-in-oil emulsion ensures the slow release of the antigen, leading to a sustained immune response. An improper emulsion can lead to rapid degradation of the peptide and a weak or absent immune response. The emulsion should be thick and not separate upon standing.
Q5: What is the role of Pertussis Toxin (PTX) and how can its dosage affect EAE incidence?
A5: Pertussis toxin acts as an adjuvant by increasing the permeability of the blood-brain barrier, which facilitates the entry of pathogenic T cells into the central nervous system.[3] The potency of PTX can vary between lots, and an inappropriate dose can significantly impact EAE incidence and severity.[2] It is advisable to titrate the PTX dose for your specific experimental conditions.
Troubleshooting Guide
This guide addresses specific issues that can lead to low EAE incidence when using human MOG (89-113).
| Problem | Potential Cause | Recommended Solution |
| No clinical signs of EAE | Mouse Strain: The selected mouse strain may not have the appropriate MHC haplotype to present the human MOG (89-113) peptide effectively. | Consider using SJL or (PLJ x SJL)F1 mice, which have been shown to respond to human MOG fragments.[1] If using C57BL/6, be aware that the incidence may be lower and require protocol optimization. |
| Peptide Quality/Concentration: The peptide may be degraded or used at a suboptimal concentration. | Ensure the peptide is of high purity and has been stored correctly. Consider increasing the peptide concentration in the emulsion. Standard protocols for mouse MOG (35-55) use 100-200 µg per mouse; a higher dose of human MOG (89-113) may be necessary. | |
| Improper Emulsion: The MOG/CFA emulsion may be unstable, leading to poor antigen presentation. | Prepare the emulsion meticulously by slowly adding the peptide solution to the CFA while vortexing or sonicating. The final emulsion should be thick and stable. Test the emulsion stability by placing a drop in water; a stable emulsion will not disperse. | |
| Delayed Onset or Mild Disease | Suboptimal Adjuvant: The concentration of Mycobacterium tuberculosis in the CFA may be insufficient. | Ensure the CFA contains an adequate concentration of M. tuberculosis (typically 1-4 mg/mL). A higher concentration may be needed to elicit a strong enough response to the human peptide. |
| Insufficient PTX Dose: The dose of pertussis toxin may be too low to effectively permeabilize the blood-brain barrier. | The potency of PTX can vary. Titrate the PTX dose, starting from the standard 200 ng/mouse and increasing if necessary. Administer PTX on the day of immunization and again 48 hours later. | |
| High Variability Between Animals | Inconsistent Immunization: Variation in the injection volume or site can lead to inconsistent responses. | Ensure precise subcutaneous administration of the emulsion at two sites on the flank. Use a consistent technique for all animals. |
| Animal Health and Age: Stress, underlying health issues, or age can affect immune responses. | Use healthy, age-matched mice (typically 8-12 weeks old). Allow for an acclimatization period before starting the experiment. |
Experimental Protocols
Standard Protocol for EAE Induction with Human MOG (89-113)
This protocol is a starting point and may require optimization for your specific laboratory conditions and reagents.
Materials:
-
Human MOG (89-113) peptide
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis (H37Ra)
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female SJL or C57BL/6 mice, 8-12 weeks old
Procedure:
-
Peptide Preparation: Dissolve the human MOG (89-113) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Emulsion Preparation:
-
In a sterile microfuge tube, add an equal volume of the MOG peptide solution and CFA.
-
Emulsify by vortexing or sonicating until a thick, stable, white emulsion is formed. A common method is to draw the mixture up and down through a glass syringe.
-
Confirm emulsion stability by placing a drop into a beaker of water. The drop should remain intact.
-
-
Immunization (Day 0):
-
Anesthetize the mice according to your institution's approved protocol.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously into two sites on the flank (total volume of 200 µL per mouse). This delivers a total of 200 µg of MOG peptide.
-
Administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of PBS.
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX i.p. in 100 µL of PBS.
-
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standard 0-5 scoring scale (see table below).
-
Clinical Scoring Scale for EAE
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness (wobbly gait) |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund state or death |
Visualizing the Workflow and Pathways
EAE Induction Workflow
Caption: Experimental workflow for inducing EAE with human MOG (89-113).
Simplified Signaling Pathway of MOG-Induced Autoimmunity
Caption: Simplified pathway of MOG-induced autoimmune response in EAE.
References
Reducing variability in MOG (89-113) induced EAE scores
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Myelin Oligodendrocyte Glycoprotein (MOG) (89-113) induced Experimental Autoimmune Encephalomyelitis (EAE) scores.
Troubleshooting Guides
This section addresses specific issues that can arise during MOG-induced EAE experiments, leading to increased variability in clinical scores.
Issue: Low Disease Incidence or Delayed Onset
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Question: Why are my mice not developing EAE, or why is the onset of symptoms significantly delayed?
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Answer: Low disease incidence or delayed onset is a common issue that can stem from several factors related to the immunization procedure and the reagents used. Suboptimal preparation of the MOG peptide and Complete Freund's Adjuvant (CFA) emulsion is a primary suspect. A stable water-in-oil emulsion is critical for a robust immune response.[1] Additionally, the potency and dosage of Pertussis Toxin (PTX) are crucial, as PTX facilitates the entry of pathogenic T cells into the central nervous system.[2][3] Variations in PTX batches can lead to inconsistent EAE induction.[2] Finally, ensure that the mice are of the appropriate age and sex, as these factors influence susceptibility to EAE.[2]
Issue: High Variability in Clinical Scores Between Animals in the Same Group
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Question: I am observing a wide range of EAE scores within the same experimental group. What could be the cause?
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Answer: High inter-animal variability can be attributed to inconsistencies in the experimental technique and animal-related factors. Improper injection technique, leading to leakage of the emulsion or incorrect subcutaneous administration, can result in variable antigen delivery. It is important that the same person injects all animals in an experiment to minimize variability in technique. Animal stress is another significant factor that can suppress or alter the immune response, leading to inconsistent EAE development. Minimizing stress through proper handling and acclimatization is essential. Genetic differences, even within the same inbred strain, can also contribute to some level of variability.
Issue: Inconsistent Disease Course (e.g., Monophasic vs. Chronic)
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Question: The EAE disease course in my experiments is not consistent. Sometimes it's monophasic, and other times it's chronic. Why is this happening?
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Answer: The disease course in MOG-induced EAE in C57BL/6 mice is typically chronic-progressive. However, variations in the protocol can alter this phenotype. The dose of the MOG peptide and the concentration of Mycobacterium tuberculosis in the CFA can influence the disease course. Furthermore, the specific substrain of C57BL/6 mice used can also impact the disease phenotype.
Frequently Asked Questions (FAQs)
Reagents and Preparation
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Question: How critical is the quality of the MOG (89-113) peptide?
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Answer: The purity of the MOG peptide is critical for consistent EAE induction. Impurities can alter the immune response and lead to variability. It is recommended to use a high-quality, reputable source for the peptide.
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Question: What is the best way to prepare the MOG/CFA emulsion?
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Answer: The goal is to create a stable water-in-oil emulsion. This is typically achieved by repeatedly drawing the aqueous MOG solution and the CFA through a small-gauge needle or a Luer-Lok connector between two syringes until a thick, white, viscous emulsion is formed. A common quality control check is to place a drop of the emulsion in water; a stable emulsion will not disperse.
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Question: How does Pertussis Toxin (PTX) potency affect EAE induction?
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Answer: PTX potency can vary significantly between batches and manufacturers, which directly impacts EAE severity and incidence. It is crucial to either use a pre-screened lot of PTX with known potency or to titrate each new lot to determine the optimal dose for consistent EAE induction in your specific laboratory conditions.
Animal-Related Factors
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Question: What is the ideal age and sex of C57BL/6 mice for MOG EAE?
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Answer: Female C57BL/6 mice are generally recommended as they tend to develop a more consistent and severe disease course compared to males. The ideal age is typically between 8 and 12 weeks at the time of immunization.
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Question: How important is minimizing stress in the animals?
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Answer: Minimizing stress is extremely important for successful and consistent EAE induction. Stress can significantly impact the immune system and reduce EAE susceptibility. Acclimatize mice to the facility for at least one week before immunization, handle them gently, and avoid loud noises or excessive disturbances in the animal housing area.
Scoring and Data Interpretation
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Question: Is there a standardized scoring system for MOG EAE?
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Answer: While several scoring systems exist, a common 0-5 scale is widely used. It is crucial to use a consistent and well-defined scoring system throughout your experiments and to have a trained and blinded observer perform the scoring to minimize bias. In-between scores (e.g., 0.5, 1.5) can be used for more granular assessment.
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Question: How can I reduce bias when scoring EAE?
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Answer: To reduce bias, the person scoring the animals should be blinded to the experimental groups. This means they should not know which animals received which treatment. Consistent handling and observation techniques are also essential.
Data Presentation
Table 1: Factors Influencing Variability in MOG (89-113) EAE Scores
| Factor | Source of Variability | Recommendations for Reduction |
| MOG Peptide | Purity, storage conditions | Use high-purity peptide from a reputable source; store at -20°C with desiccant. |
| CFA Emulsion | Emulsion stability, antigen concentration | Ensure a stable water-in-oil emulsion; use a consistent and validated preparation method. |
| Pertussis Toxin | Potency variation between lots, dosage | Use a pre-tested lot or titrate each new lot to determine the optimal dose. |
| Mouse Strain | Substrain differences | Use a consistent substrain from a reliable vendor. |
| Mouse Age | Immune system maturity | Use mice within a narrow age range (e.g., 8-12 weeks). |
| Mouse Sex | Hormonal influences | Use female mice for more consistent and severe disease. |
| Animal Stress | Handling, housing conditions | Acclimatize animals, handle gently, and maintain a stable environment. |
| Injection Technique | Inconsistent administration, leakage | Ensure proper subcutaneous injection technique; have one person perform all injections. |
| Clinical Scoring | Observer bias, inconsistent criteria | Use a standardized scoring system and a blinded observer. |
Table 2: Standard EAE Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | No clinical signs. |
| 0.5 | Distal limp tail. |
| 1 | Complete limp tail. |
| 1.5 | Limp tail and hind limb weakness. |
| 2 | Unilateral partial hind limb paralysis. |
| 2.5 | Bilateral partial hind limb paralysis. |
| 3 | Complete bilateral hind limb paralysis. |
| 3.5 | Complete hind limb paralysis and unilateral forelimb paralysis. |
| 4 | Total paralysis of fore and hind limbs. |
| 5 | Moribund state or death. |
Experimental Protocols
Detailed Methodology for MOG (89-113) Induced EAE in C57BL/6 Mice
Materials:
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MOG (89-113) peptide (high purity, >95%)
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Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)
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Pertussis Toxin (PTX) from a reliable source
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Sterile Phosphate Buffered Saline (PBS)
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Female C57BL/6 mice (8-12 weeks old)
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Two 1 mL Luer-Lok syringes
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One Luer-Lok connector
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27-30 gauge needles
Procedure:
-
Preparation of MOG Peptide Solution:
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On the day of immunization, dissolve the lyophilized MOG (89-113) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Vortex gently to ensure the peptide is completely dissolved.
-
-
Preparation of MOG/CFA Emulsion:
-
Draw 100 µL of the MOG peptide solution into a 1 mL syringe.
-
Draw 100 µL of CFA into a second 1 mL syringe.
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Connect the two syringes using a Luer-Lok connector.
-
Forcefully and repeatedly pass the contents back and forth between the syringes for at least 10 minutes to create a stable, white, viscous emulsion.
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To test for stability, dispense a small drop onto the surface of cold water. A stable emulsion will remain as a discrete droplet.
-
-
Immunization (Day 0):
-
Anesthetize the mice using an appropriate method (e.g., isoflurane).
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Inject a total of 200 µL of the MOG/CFA emulsion subcutaneously, divided between two sites on the flanks (100 µL per site).
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Administer the first dose of Pertussis Toxin (e.g., 200 ng in 100 µL of PBS) intraperitoneally (i.p.).
-
-
Second Pertussis Toxin Injection (Day 2):
-
Administer a second dose of Pertussis Toxin (e.g., 200 ng in 100 µL of PBS) intraperitoneally (i.p.).
-
-
Clinical Scoring:
-
Begin daily monitoring and scoring of the mice for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized 0-5 scoring scale (as described in Table 2).
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Ensure the scorer is blinded to the experimental groups.
-
Visualizations
Caption: Workflow for MOG (89-113) Induced EAE.
Caption: Key Factors Contributing to EAE Score Variability.
References
- 1. Standardization of Antigen-Emulsion Preparations for the Induction of Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 3. Pertussis toxin modulates the immune response to neuroantigens injected in incomplete Freund's adjuvant: induction of Th1 cells and experimental autoimmune encephalomyelitis in the presence of high frequencies of Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling lyophilized MOG (89-113)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage, handling, and use of lyophilized Myelin Oligodendrocyte Glycoprotein (MOG) (89-113) peptide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized MOG (89-113)?
A1: Lyophilized MOG (89-113) should be stored in a desiccated environment at temperatures below -18°C for long-term stability. While the lyophilized peptide is stable for up to three weeks at room temperature, adherence to long-term storage conditions is critical to ensure peptide integrity and experimental reproducibility.
Q2: How should I reconstitute lyophilized MOG (89-113)?
A2: It is recommended to reconstitute lyophilized MOG (89-113) in sterile, high-purity water (18MΩ-cm) to a concentration of at least 100 µg/mL.[1] Depending on the physicochemical properties of the peptide, other solvents may be required. For peptides with a net positive charge, a 10%-30% acetic acid solution may be used if it fails to dissolve in water. For peptides with a net negative charge, a dilute solution of ammonium hydroxide (<50 μL) can be used. For neutral or very hydrophobic peptides, an initial dissolution in a small amount of an organic solvent like DMSO, followed by dilution with water or an aqueous buffer, is recommended.
Q3: What are the storage recommendations for reconstituted MOG (89-113)?
A3: For short-term storage, the reconstituted MOG (89-113) solution can be kept at 4°C for 2-7 days.[1] For long-term storage, it is advisable to add a carrier protein, such as 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA), and store in aliquots at -18°C or below to prevent degradation from repeated freeze-thaw cycles.[1]
Q4: What is the primary application of MOG (89-113)?
A4: MOG (89-113) is a peptide fragment of human myelin oligodendrocyte glycoprotein. It is commonly used to induce Experimental Autoimmune Encephalomyelitis (EAE) in susceptible animal models, which serves as a valuable tool for studying the pathogenesis of multiple sclerosis (MS).
Q5: What is the amino acid sequence of human MOG (89-113)?
A5: The amino acid sequence for human MOG (89-113) is RFSDEGGFTCFFRDHSYQEEAAMEL.
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Lyophilized | Below -18°C | Long-term | Store in a desiccated environment. |
| Lyophilized | Room Temperature | Up to 3 weeks[1] | For short-term transport or handling only. |
| Reconstituted | 4°C | 2-7 days[1] | For immediate experimental use. |
| Reconstituted | Below -18°C | Long-term | Aliquot to avoid freeze-thaw cycles. Addition of a carrier protein (0.1% HSA/BSA) is recommended. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized MOG (89-113)
Materials:
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Lyophilized MOG (89-113) vial
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Sterile, high-purity water (18MΩ-cm) or other appropriate solvent
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Sterile, low-protein-binding microcentrifuge tubes
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Calibrated micropipettes and sterile tips
Procedure:
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Before opening, bring the vial of lyophilized MOG (89-113) to room temperature to prevent condensation.
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Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
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Carefully open the vial and add the calculated volume of sterile water or recommended solvent to achieve the desired concentration (e.g., for a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent).
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Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide aggregation.
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For long-term storage, aliquot the reconstituted peptide into single-use, sterile, low-protein-binding tubes and store at -18°C or below.
Protocol 2: Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG (89-113) in C57BL/6 Mice
Materials:
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Reconstituted MOG (89-113) peptide
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Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
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Pertussis Toxin (PTX)
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Sterile phosphate-buffered saline (PBS)
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Female C57BL/6 mice (8-12 weeks old)
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Syringes and needles
Procedure:
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Emulsion Preparation: Prepare a 1:1 emulsion of MOG (89-113) solution and CFA. Draw equal volumes of the MOG (89-113) solution and CFA into two separate syringes connected by a Luer lock. Forcefully pass the mixture between the two syringes until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of cold water.
-
Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100-200 µL of the MOG/CFA emulsion, divided between two sites on the flank.
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Pertussis Toxin Administration: On the day of immunization (Day 0) and again 48 hours later (Day 2), administer an intraperitoneal (i.p.) injection of PTX (typically 100-200 ng per mouse) diluted in sterile PBS.
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Monitoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized scoring system to assess disease severity.
Table 2: EAE Clinical Scoring System
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Hind limb paralysis |
| 4 | Hind and forelimb paralysis |
| 5 | Moribund or dead |
Troubleshooting Guides
Issue 1: Poor Solubility of Lyophilized MOG (89-113)
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Possible Cause: The peptide may have a high net charge or be hydrophobic.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Based on the peptide's amino acid sequence, determine its net charge. For the MOG (89-113) sequence RFSDEGGFTCFFRDHSYQEEAAMEL, with several acidic (D, E) and basic (R) residues, the net charge will influence solubility. If water fails, try a dilute acidic or basic solution as described in the reconstitution FAQ.
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Use of Organic Solvents: For hydrophobic peptides, dissolve first in a minimal amount of an organic solvent like DMSO and then slowly add the aqueous buffer while vortexing.
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Sonication: Brief sonication in a water bath can help to break up aggregates and improve solubility.
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Issue 2: Inconsistent or No EAE Development
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Possible Cause 1: Improperly prepared MOG/CFA emulsion.
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Troubleshooting Steps:
-
Check Emulsion Stability: Before injection, test the emulsion by placing a drop in water. A stable emulsion will remain as a single drop. If it disperses, continue mixing.
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Ensure Thorough Mixing: Use two syringes and a Luer lock for vigorous and repeated mixing to create a stable water-in-oil emulsion.
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-
Possible Cause 2: Incorrect dosage or administration of MOG peptide or PTX.
-
Troubleshooting Steps:
-
Verify Concentrations: Double-check the concentrations of your MOG (89-113) and PTX solutions.
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Accurate Administration: Ensure subcutaneous injection of the emulsion and intraperitoneal injection of PTX are performed correctly.
-
-
Possible Cause 3: Variability in mouse strain or age.
-
Troubleshooting Steps:
-
Use Appropriate Strain and Age: C57BL/6 mice are a commonly used strain for MOG-induced EAE. Ensure mice are within the recommended age range (8-12 weeks).
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Source of Mice: Be aware that mice from different vendors may have variations in their susceptibility to EAE.
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Issue 3: Reconstituted Peptide Degradation
-
Possible Cause: Repeated freeze-thaw cycles or improper storage.
-
Troubleshooting Steps:
-
Aliquot Solutions: Upon reconstitution, immediately aliquot the peptide solution into single-use volumes to minimize freeze-thaw cycles.
-
Proper Storage: Store aliquots at -18°C or colder for long-term use. For short-term use (a few days), 4°C is acceptable.
-
Use of Carrier Proteins: For long-term storage of dilute peptide solutions, adding a carrier protein like 0.1% BSA or HSA can help prevent adsorption to the storage vial and improve stability.
-
Visualizations
Caption: Experimental workflow for the preparation and use of MOG (89-113) in EAE induction.
References
Improving signal-to-noise in MOG (89-113) ELISPOT assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Myelin Oligodendrocyte Glycoprotein (MOG) (89-113) ELISPOT assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing a MOG (89-113) ELISPOT assay?
The main objective is to maximize the signal-to-noise ratio. This means achieving a strong, specific response (high number of distinct spots) in wells stimulated with the MOG (89-113) peptide, while keeping the background (number of spots in negative control wells) as low as possible.
Q2: What are the most common causes of a poor signal-to-noise ratio?
The most frequent issues are high background in negative control wells and a weak or absent signal in the antigen-stimulated wells. These can stem from various factors including cell quality, reagent concentrations, and procedural inconsistencies.
Q3: How important is cell viability for the ELISPOT assay?
Cell viability is critical. Low cell viability can lead to high background and weak signals.[1][2] It is recommended to have at least 89% cell viability for reliable results.[3] For cryopreserved PBMCs, allowing them to rest for at least one hour after thawing can help remove debris and improve viability.[1]
Q4: Can the choice of serum affect my results?
Yes, serum can be a significant source of variability and high background.[4] Some serum batches may contain factors that non-specifically activate cells. It is advisable to test several batches of serum to find one that provides a good signal-to-noise ratio or to use serum-free media. Using serum-free freezing media can also contribute to higher cell viability and better assay performance.
Q5: What are appropriate controls for a MOG (89-113) ELISPOT assay?
Essential controls include:
-
Negative Control: Cells cultured in medium alone (without the MOG peptide) to determine the baseline or background response.
-
Positive Control: Cells stimulated with a polyclonal activator like Phytohemagglutinin (PHA) to confirm cell functionality and that the assay is working correctly.
-
No Cell Control: Wells containing all reagents except cells to check for reagent contamination or non-specific binding of antibodies.
Troubleshooting Guide
High Background
Q: Why am I seeing a high number of spots in my negative control wells?
Possible Causes & Solutions:
| Probable Cause | Recommended Solution |
| Contaminated Reagents | Endotoxins or other contaminants in media, serum, or DMSO can cause non-specific cell activation. Use fresh, high-quality reagents and filter them if necessary. |
| Poor Cell Handling | Stressed cells can spontaneously secrete cytokines. Handle cells gently, minimize temperature fluctuations, and avoid vigorous pipetting. |
| Suboptimal Cell Density | Overcrowding of cells can lead to non-specific activation. It's crucial to optimize the number of cells per well. A typical starting range for PBMCs is 2x10⁵ to 4x10⁵ cells/well. |
| Inadequate Washing | Insufficient washing can leave behind cells and unbound reagents, contributing to background. Follow the recommended washing steps carefully, ensuring to wash both sides of the membrane after development. |
| Overdevelopment of the Plate | Excessive incubation with the substrate can lead to a general darkening of the membrane and high background. Reduce the development time and monitor spot formation closely. |
| High DMSO Concentration | High concentrations of DMSO (above 0.5%) used to dissolve peptides can cause the membrane to leak, leading to a darker background. |
| Carryover of Cytokines | If cells are pre-incubated with stimulants, secreted cytokines can be carried over into the ELISPOT plate. Ensure cells are washed thoroughly before plating. |
Weak or No Signal
Q: Why am I not seeing any spots, or very few spots, in my MOG (89-113) stimulated wells?
Possible Causes & Solutions:
| Probable Cause | Recommended Solution |
| Low Frequency of Responding Cells | The number of MOG (89-113)-specific T cells may be very low in the sample. Consider increasing the number of cells per well or using a cultured ELISPOT approach to expand antigen-specific cells. |
| Suboptimal Peptide Concentration | The concentration of the MOG (89-113) peptide may be too low or too high. It is essential to titrate the peptide to find the optimal concentration for stimulation. |
| Inadequate Incubation Time | The incubation time may not be sufficient for the cells to respond to the peptide. Optimization of the incubation period (typically 18-48 hours) is recommended. |
| Poor Cell Viability | A high percentage of dead cells will result in a lack of response. Always check cell viability before starting the assay. |
| Improper Plate Pre-wetting | Inadequate pre-wetting of the PVDF membrane with ethanol can lead to poor capture antibody binding and a weak or absent signal. |
| Incorrect Antibody Concentrations | The concentrations of the capture or detection antibodies may be suboptimal. It is important to titrate antibodies to their optimal concentrations. |
Experimental Protocols
Key Experimental Parameters (To be Optimized)
It is crucial to emphasize that the following parameters are starting points and require optimization for each specific experimental system.
| Parameter | Recommended Range/Starting Point | Notes |
| Cell Density | 2 x 10⁵ - 4 x 10⁵ PBMCs/well | Titrate to find the optimal number that gives a good signal without high background. |
| MOG (89-113) Peptide Concentration | 1 - 10 µg/mL | This needs to be determined empirically for your specific peptide batch and cell type. |
| Capture Antibody Concentration | 5 - 15 µg/mL | Higher concentrations (around 5 µg/ml) can improve the detection of high spot counts. Using 0.5–1 µg per well is also a suggestion for well-defined spots. |
| Detection Antibody Concentration | 1 µg/mL | Follow manufacturer's recommendations and consider optimization. |
| Cell Incubation Time | 18 - 48 hours | The optimal time depends on the specific cytokine and cell type. |
| Substrate Development Time | 5 - 15 minutes | Monitor visually and stop the reaction when spots are distinct and the background is low. Overdevelopment increases background. |
Detailed IFN-γ ELISPOT Protocol (Adaptable for MOG (89-113))
This protocol provides a general framework. Adherence to sterile techniques throughout is essential.
Day 1: Plate Coating
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Pre-wet the 96-well PVDF membrane plate with 15 µL of 35% ethanol for 1 minute.
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Wash the plate 3-5 times with 200 µL/well of sterile PBS.
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Dilute the anti-IFN-γ capture antibody to the optimized concentration in sterile PBS.
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Add 100 µL of the diluted capture antibody to each well.
-
Incubate the plate overnight at 4°C.
Day 2: Cell Incubation
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Wash the plate 3-5 times with sterile PBS to remove unbound capture antibody.
-
Block the membrane by adding 200 µL/well of complete culture medium (e.g., RPMI + 10% FBS) and incubate for at least 2 hours at 37°C.
-
Prepare your cell suspension (e.g., PBMCs) and adjust the concentration to the optimized density in complete culture medium. Ensure high cell viability.
-
Prepare your stimulants:
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MOG (89-113) peptide diluted to the optimal concentration in culture medium.
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Positive control (e.g., PHA) diluted in culture medium.
-
Negative control (culture medium alone).
-
-
Remove the blocking medium from the plate.
-
Add 50 µL of the appropriate stimulant to each well.
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Add 50 µL of the cell suspension to each well.
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Incubate the plate for 18-48 hours at 37°C in a humidified CO₂ incubator. Do not disturb the plate during incubation.
Day 3: Detection and Development
-
Wash the plate 3-5 times with PBS containing 0.05% Tween 20 (PBS-T) to remove the cells.
-
Dilute the biotinylated anti-IFN-γ detection antibody to its optimal concentration in PBS-T with 0.5% BSA. Filter the antibody solution to remove aggregates.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 3-5 times with PBS-T.
-
Add 100 µL of streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP) diluted according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 3-5 times with PBS-T, followed by 2-3 final washes with PBS alone to remove residual Tween 20.
-
Add 100 µL of the substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP) to each well.
-
Monitor spot development closely (typically 5-15 minutes).
-
Stop the reaction by washing the plate thoroughly with deionized water.
-
Allow the plate to dry completely in the dark before analysis.
Visualizations
Caption: General workflow for an IFN-γ ELISPOT assay.
Caption: Troubleshooting decision tree for high background.
References
Technical Support Center: Overcoming Poor Immunogenicity of Human MOG (89-113) in C57BL/6 Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the immunogenicity of the human Myelin Oligodendrocyte Glycoprotein (MOG) peptide (89-113) in C57BL/6 mice.
Frequently Asked Questions (FAQs)
Q1: Why is my human MOG (89-113) peptide not inducing a strong immune response in C57BL/6 mice?
A1: The immunogenicity of any peptide is dependent on its ability to bind to the Major Histocompatibility Complex (MHC) molecules of the host and be recognized by T-cell receptors. Several factors could contribute to the poor immunogenicity of human MOG (89-113) in C57BL/6 mice (H-2b haplotype):
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Suboptimal MHC-II Binding: The specific amino acid sequence of human MOG (89-113) may not contain a strong binding motif for the I-A**b MHC class II molecule expressed by C57BL/6 mice.
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Amino Acid Differences between Human and Mouse MOG: While highly homologous, minor differences in the amino acid sequence between human and mouse MOG can impact T-cell recognition and response. A comparison of the human and mouse MOG (89-113) sequences reveals some differences:
-
Human MOG (89-113): RFSDEGGFTCFFRDHSYQEEAAMEL
-
Mouse MOG (89-113): RFSDEGGFTCFFRDHSYQEEAAMEL
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In this specific 89-113 region, the amino acid sequences for human and mouse MOG are identical. However, studies have identified a nearby region, MOG (113-127), as a novel immunogenic and encephalitogenic T-cell epitope in C57BL/6 mice.[1][2] This suggests that extending or shifting the peptide sequence might be beneficial.
-
-
Insufficient Adjuvant Stimulation: The choice of adjuvant is critical for initiating a robust immune response, especially for weakly immunogenic peptides. Complete Freund's Adjuvant (CFA) is commonly used, but may not be sufficient on its own.
Q2: Should I be using a different MOG peptide for inducing EAE in C57BL/6 mice?
A2: Yes, if you are not seeing a response with human MOG (89-113), consider using a more established encephalitogenic MOG peptide for C57BL/6 mice. The most commonly and reliably used peptide is MOG (35-55) .[3][4] This peptide is well-characterized and known to induce a chronic, non-relapsing paralysis in this strain.[3] Additionally, recent research has identified other immunogenic epitopes such as MOG (113-127) and MOG (120-134) which could also be effective.
Q3: What is the role of Pertussis Toxin (PTX) and is it always necessary?
A3: Pertussis toxin is a crucial component for inducing severe and reliable Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice when using MOG peptides. It acts as an additional adjuvant and facilitates the entry of activated T-cells into the central nervous system (CNS). While some EAE models in other strains do not require PTX, it is highly recommended for consistent disease induction in the C57BL/6 MOG-EAE model.
Q4: How can I assess if my immunization protocol was successful, even if the mice don't show clinical signs of EAE?
A4: The absence of clinical EAE does not necessarily mean there was no immune response. You can assess the immunogenicity of your peptide by:
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T-cell Proliferation Assay: Isolate splenocytes or lymph node cells from immunized mice and re-stimulate them in vitro with the MOG peptide. A successful immunization will result in the proliferation of MOG-specific T-cells, which can be measured by assays like [3H]-thymidine incorporation or CFSE dilution.
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Cytokine Analysis (ELISpot or Intracellular Staining): Measure the production of key cytokines like IFN-γ, IL-17, and IL-4 by peptide-restimulated T-cells. A Th1/Th17 response (IFN-γ and IL-17) is characteristic of EAE pathogenesis.
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Antibody Titer Measurement (ELISA): If you expect a B-cell response, you can measure the levels of MOG-specific antibodies in the serum of immunized mice.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low T-cell proliferation in response to in vitro peptide re-stimulation. | 1. Poor immunogenicity of the peptide. 2. Suboptimal immunization protocol. 3. Incorrect timing of cell harvest. | 1. Switch to a known immunogenic peptide: Use MOG (35-55) or MOG (113-127).2. Enhance immunogenicity: See strategies in the "Enhancing Peptide Immunogenicity" section below.3. Optimize cell harvest time: Harvest splenocytes or draining lymph nodes 7-14 days post-immunization for peak T-cell responses. |
| High variability in EAE clinical scores between mice in the same group. | 1. Inconsistent emulsion preparation. 2. Improper injection technique. 3. Genetic drift within the mouse colony. 4. Variability in PTX potency. | 1. Ensure a stable water-in-oil emulsion: The emulsion should be thick and not separate. Test by dropping a small amount into water; it should not disperse.2. Standardize injection: Ensure subcutaneous, not intradermal, injection. Have the same person perform all injections for an experiment.3. Use mice from a reliable vendor and of the same age and sex. 4. Titer each new lot of PTX to determine the optimal dose for consistent EAE induction. |
| Mice develop skin ulcerations at the injection site. | Reaction to the Complete Freund's Adjuvant (CFA). | This is a common occurrence and usually does not require treatment as the ulcers typically heal. If concerned, consult with your institution's veterinary staff. An antibiotic ointment can be applied. |
| Low or no antibody response to the peptide. | 1. The peptide is a poor B-cell epitope. 2. The chosen adjuvant does not strongly promote a humoral response. | 1. Use a peptide known to contain a B-cell epitope: MOG (113-127) has been identified as a B-cell epitope.2. Consider adjuvants that support antibody production: While CFA is potent, other adjuvants might be combined or used to enhance humoral immunity. |
Strategies for Enhancing Peptide Immunogenicity
For weakly immunogenic peptides like human MOG (89-113), several strategies can be employed to boost the immune response:
Peptide Modification and Formulation
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Conjugation to Carrier Proteins: While not common for EAE induction with MOG peptides, conjugating the peptide to a large carrier protein like Keyhole Limpet Hemocyanin (KLH) can enhance its immunogenicity for antibody production.
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Amphiphilic Peptides: Conjugating the peptide to a lipid moiety, such as DSPE-PEG, can enhance its delivery to lymph nodes by promoting binding to albumin, which acts as a carrier. This also increases the peptide's stability in serum.
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Cell-Penetrating Peptides (CPPs): Covalently linking the peptide antigen to a CPP can increase its uptake by antigen-presenting cells (APCs) and enhance its accumulation and persistence in lymph nodes, leading to a more robust T-cell response.
Advanced Adjuvant Systems
The choice of adjuvant is critical in shaping the magnitude and type of the T-cell response.
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Toll-Like Receptor (TLR) Agonists: These are potent activators of innate immunity and can significantly enhance T-cell responses.
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CpG Oligodeoxynucleotides (TLR9 agonist): Promotes a strong Th1-biased immune response, characterized by high levels of IFN-γ.
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Poly(I:C) (TLR3 agonist): Also induces a strong Th1 response and has been shown to be effective in peptide-based cancer vaccines.
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Monophosphoryl Lipid A (MPLA) (TLR4 agonist): A less toxic derivative of LPS that strongly promotes Th1 responses.
-
-
Saponin-Based Adjuvants (e.g., QS-21): These adjuvants can enhance both cellular and humoral immunity and are known to promote cross-presentation, which is important for CD8+ T-cell responses.
Quantitative Data Summary
The following tables summarize representative data from studies on EAE induction and MOG peptide immunogenicity in C57BL/6 mice.
Table 1: Comparison of EAE Induction with Different MOG Peptides in C57BL/6 Mice
| Peptide | Dose (µg) | Adjuvant | Mean Max. Clinical Score (± SEM) | Mean Day of Onset (± SEM) | Incidence |
| MOG (35-55) | 100 | CFA + PTX | 3.5 ± 0.5 | 10 ± 1 | 100% |
| MOG (35-55) | 200 | CFA + PTX | 4.0 ± 0.3 | 12 ± 1 | 100% |
| MOG (111-130) | 200 | CFA + PTX | 3.8 ± 0.4 | 13 ± 2 | 100% |
Data are representative and compiled from typical results reported in the literature. Actual results may vary.
Table 2: Effect of Different Adjuvants on T-Cell Response to OVA Peptide in C57BL/6 Mice
| Adjuvant | Antigen | T-cell Response Metric | Result (pg/mL IFN-γ) |
| None | OVA | CD4+ T-cell response | ~100 |
| DOTAP/D35 (CpG) | OVA | CD4+ T-cell response | ~2000 |
| DOTAP/D35/Alhydrogel | OVA | CD4+ T-cell response | >10000 |
| FCA | OVA | CD4+ T-cell response | ~3000 |
This table illustrates the potent effect of a combination adjuvant including a TLR agonist (CpG) compared to a standard adjuvant (FCA) on antigen-specific IFN-γ production. Data adapted from a study using OVA as the model antigen.
Table 3: Cytokine Production from Splenocytes of MOG-Immunized C57BL/6 Mice
| In Vitro Stimulant | Cytokine | Concentration (pg/mL ± SD) |
| MOG | IFN-γ | ~400 ± 100 |
| MOG | IL-17 | ~613 ± 102 |
| MOG | IL-10 | ~150 ± 50 |
Data are representative of cytokine levels in supernatants of MOG-restimulated splenocytes from MOG/CFA immunized mice.
Experimental Protocols
MOG Peptide Emulsification and Immunization of C57BL/6 Mice
Materials:
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MOG peptide (e.g., MOG 35-55)
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Sterile Phosphate Buffered Saline (PBS)
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Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (e.g., 4 mg/mL)
-
Pertussis Toxin (PTX)
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2 glass Luer-lock syringes (1 mL)
-
1 Luer-lock connector
-
Female C57BL/6 mice (8-12 weeks old)
Protocol:
-
Antigen Preparation: Dissolve the MOG peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Emulsion Preparation: a. Draw 0.5 mL of the MOG peptide solution into one glass syringe. b. Draw 0.5 mL of CFA into the other glass syringe. c. Connect the two syringes with the Luer-lock connector. d. Forcefully pass the mixture back and forth between the syringes for at least 10-15 minutes until a thick, stable, white emulsion is formed. e. To test the emulsion, drop a small amount into a beaker of water. A stable emulsion will not disperse.
-
Immunization (Day 0): a. Anesthetize the mice according to your institution's approved protocol. b. Inject 100 µL of the emulsion subcutaneously, divided between two sites on the flanks (50 µL per site). c. Administer 200 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection.
-
Second PTX Injection (Day 2): a. Administer a second dose of 200 ng of PTX in 100 µL of PBS i.p.
-
Monitoring: a. Begin daily monitoring for clinical signs of EAE starting around day 7 post-immunization. Use a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)
Materials:
-
Spleens or draining lymph nodes from immunized mice
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Complete RPMI-1640 medium
-
MOG peptide
-
Concanavalin A (ConA) (positive control)
-
96-well round-bottom plates
-
[3H]-thymidine
-
Cell harvester and scintillation counter
Protocol:
-
Cell Preparation: a. Harvest spleens or draining lymph nodes 7-14 days post-immunization. b. Prepare single-cell suspensions. c. Count viable cells and resuspend to 2 x 10^6 cells/mL in complete RPMI medium.
-
Assay Setup: a. Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate. b. Add 100 µL of medium containing the MOG peptide at various concentrations (e.g., 0, 1, 5, 10, 20 µg/mL) in triplicate. c. Include wells with medium alone (negative control) and ConA (2.5 µg/mL, positive control).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
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[3H]-Thymidine Pulsing: a. Add 1 µCi of [3H]-thymidine to each well. b. Incubate for an additional 18-24 hours.
-
Harvesting and Counting: a. Harvest the cells onto filter mats using a cell harvester. b. Measure the incorporated radioactivity using a scintillation counter. c. Calculate the Stimulation Index (SI) = (mean cpm of peptide-stimulated wells) / (mean cpm of medium control wells). An SI > 2 is generally considered a positive response.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
Materials:
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Splenocytes from immunized mice
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Brefeldin A and Monensin (protein transport inhibitors)
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MOG peptide
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PMA/Ionomycin (positive control)
-
Fluorescently-conjugated antibodies for surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-17)
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Fixation/Permeabilization buffers
-
Flow cytometer
Protocol:
-
Cell Stimulation: a. Prepare a single-cell suspension of splenocytes at 1-2 x 10^6 cells/mL. b. Stimulate cells for 4-6 hours with MOG peptide (10 µg/mL), PMA/Ionomycin, or medium alone. c. Add Brefeldin A and Monensin for the last 4-5 hours of incubation.
-
Surface Staining: a. Wash the cells and stain with antibodies against surface markers (e.g., anti-CD4) for 20-30 minutes at 4°C.
-
Fixation and Permeabilization: a. Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: a. Stain the cells with antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-17) for 30 minutes at room temperature or 4°C.
-
Acquisition and Analysis: a. Wash the cells and resuspend in FACS buffer. b. Acquire the samples on a flow cytometer and analyze the percentage of cytokine-producing cells within the CD4+ T-cell population.
Visualizations
Experimental Workflow for EAE Induction and Analysis
Caption: Workflow for EAE induction and immune response analysis.
TLR4 Signaling Pathway Activation by an Adjuvant
Caption: Simplified TLR4 signaling pathway initiated by an adjuvant.
References
Adjuvant selection for robust immunization with MOG (89-113)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Myelin Oligodendrocyte Glycoprotein (MOG) (89-113) peptide for immunization. The following information is intended for researchers, scientists, and drug development professionals to facilitate robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the standard adjuvant recommended for inducing a robust immune response to MOG (89-113) for Experimental Autoimmune Encephalomyelitis (EAE) induction?
A1: The most commonly used and standard adjuvant for inducing EAE with MOG peptides is Complete Freund's Adjuvant (CFA).[1][2] CFA is a water-in-oil emulsion containing heat-killed mycobacteria, which is effective in stimulating a strong cell-mediated and humoral immune response to the emulsified antigen.[3][4] For successful EAE induction, the MOG (89-113) peptide is emulsified with CFA.[2] Additionally, Pertussis Toxin (PTx) is often co-administered to enhance the immune response and facilitate the development of EAE.
Q2: I am observing a weak or inconsistent immune response and EAE development. What are the potential causes and troubleshooting steps?
A2: Inconsistent results in EAE induction can arise from several factors. A critical step for successful immunization is the proper emulsification of the MOG peptide with CFA. An improper emulsion can lead to a suboptimal immune response. It is also important to note that different batches of Pertussis Toxin (PTx) can vary in potency, leading to inconsistent EAE induction.
Troubleshooting Steps:
-
Emulsion Quality: Ensure a stable water-in-oil emulsion is formed. A common method to check this is to drop a small amount of the emulsion into a beaker of water. A stable emulsion will not disperse.
-
Pertussis Toxin Potency: If possible, test the potency of new PTx batches. Consistency in PTx dosage and administration is crucial for reproducible results.
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Animal Strain and Health: The genetic background of the animal model is a critical determinant of EAE susceptibility and clinical course. Ensure the use of a susceptible strain (e.g., C57BL/6 mice for MOG 35-55) and that the animals are healthy and free from infections that could modulate the immune response.
Q3: Are there alternatives to Complete Freund's Adjuvant (CFA) for immunization with MOG (89-113)?
A3: While CFA is the standard, its use can be associated with side effects such as severe inflammation and pain at the injection site. For this reason, alternatives should be considered whenever possible. Incomplete Freund's Adjuvant (IFA), which lacks the mycobacterial components, is a less inflammatory alternative, though it may result in a weaker immune response when used alone. To enhance the immunogenicity of IFA, it can be supplemented with other immunostimulatory components like peptidoglycan. Other adjuvants, such as those based on saponins (e.g., Quil A), have also been used to induce EAE with MOG peptides, typically in conjunction with PTx injections.
Adjuvant Comparison for MOG (89-113) Immunization
The selection of an adjuvant is critical for the outcome of the immunization. The following table summarizes the key characteristics of commonly discussed adjuvants for use with MOG (89-113).
| Adjuvant | Composition | Key Features | Typical Outcome with MOG (89-113) |
| Complete Freund's Adjuvant (CFA) | Water-in-oil emulsion with heat-killed Mycobacterium tuberculosis or M. butyricum. | Potent stimulator of cell-mediated and humoral immunity. Creates a long-lasting antigen depot. | Gold standard for EAE induction. Induces a robust Th1 and Th17 response, leading to chronic EAE in susceptible mouse strains. |
| Incomplete Freund's Adjuvant (IFA) | Water-in-oil emulsion without mycobacteria. | Less inflammatory than CFA. Primarily promotes a Th2-biased antibody response. | Generally insufficient for inducing EAE on its own. Can be used for booster immunizations after a primary immunization with CFA. |
| IFA + Immunostimulant | IFA combined with components like peptidoglycan. | Attempts to mimic the potent immunostimulatory effects of CFA with potentially reduced side effects. | Can overcome resistance to EAE induction seen with IFA alone. |
| Saponin-based Adjuvants (e.g., Quil A) | Purified extracts from the bark of the Quillaja saponaria tree. | Form immune-stimulating complexes (ISCOMs) that can induce both cellular and humoral immunity. | Can induce EAE with MOG peptides, typically requiring co-injection of Pertussis Toxin. |
Experimental Protocols
Protocol for EAE Induction in C57BL/6 Mice with MOG (35-55) and CFA
This protocol is a standard method for inducing active EAE in C57BL/6 mice.
Materials:
-
MOG (35-55) peptide
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Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 2.5 mg/mL)
-
Pertussis Toxin (PTx)
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Sterile Phosphate-Buffered Saline (PBS)
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Two sterile glass Luer-lock syringes
-
One double-hubbed emulsion needle
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Anesthetizing agent (e.g., isoflurane)
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve MOG (35-55) peptide in sterile PBS to a final concentration of 1.5 mg/mL.
-
In one syringe, draw up the MOG/PBS solution.
-
In the second syringe, draw up an equal volume of CFA.
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Connect the two syringes to the double-hubbed needle.
-
Force the contents back and forth between the syringes for at least 10 minutes to create a stable, thick, water-in-oil emulsion.
-
To test for stability, drop a small amount of the emulsion onto the surface of cold water. A stable emulsion will remain as a tight droplet and will not disperse.
-
-
Immunization:
-
Anesthetize 6- to 8-week-old female C57BL/6 mice.
-
Inject a total of 100-150 µg of MOG peptide emulsified in CFA subcutaneously. This is typically administered in two or three sites on the back/flank.
-
-
Pertussis Toxin Administration:
-
On the day of immunization (Day 0) and again 48 hours later (Day 2), administer 200 ng of PTx intraperitoneally.
-
-
Monitoring:
-
Begin monitoring the mice daily for clinical signs of EAE starting around day 7 post-immunization.
-
Score the clinical severity of EAE based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for EAE Induction
The following diagram outlines the key steps in the experimental workflow for inducing EAE using MOG peptide and CFA.
Caption: Workflow for EAE induction with MOG/CFA.
Generalized Adjuvant Signaling Pathway
This diagram illustrates a simplified, general mechanism of how adjuvants like CFA enhance the immune response.
Caption: Generalized adjuvant mechanism of action.
References
Validation & Comparative
Validating the Immunogenicity of a New Batch of Human MOG (89-113): A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the immunogenicity of a new batch of human Myelin Oligodendrocyte Glycoprotein (MOG) (89-113) peptide. It offers a comparative analysis of essential in vivo and in vitro assays, complete with detailed experimental protocols and expected quantitative outcomes. This document is intended to assist in ensuring batch-to-batch consistency and predicting the immunogenic potential of MOG peptides used in pre-clinical research for autoimmune diseases such as Multiple Sclerosis (MS).
Comparative Analysis of Immunogenicity Validation Methods
The immunogenicity of a new batch of human MOG (89-113) is primarily assessed through its ability to induce an autoimmune response in animal models and to stimulate specific T-cell responses in vitro. The following tables summarize the key assays and their expected outcomes, comparing the new batch to a previously validated reference standard.
Table 1: In Vivo Immunogenicity Assessment - Experimental Autoimmune Encephalomyelitis (EAE)
| Parameter | New Batch hMOG (89-113) | Reference Standard hMOG (89-113) | Alternative: hMOG (35-55) | Description |
| EAE Incidence (%) | Expected: ≥ 80% | ≥ 80% | ≥ 90% | Percentage of animals developing clinical signs of EAE. |
| Mean Day of Onset | Expected: 10-14 days | 10-14 days | 9-12 days | Average day post-immunization when clinical signs first appear. |
| Mean Maximum Clinical Score | Expected: 3.0 - 4.0 | 3.0 - 4.0 | 3.5 - 4.5 | Average peak severity of EAE symptoms on a standardized scale. |
| Mean Cumulative Disease Index | Batch-dependent | Batch-dependent | Batch-dependent | Sum of daily clinical scores over the observation period. |
Table 2: In Vitro Immunogenicity Assessment - T-Cell Proliferation Assay
| Parameter | New Batch hMOG (89-113) | Reference Standard hMOG (89-113) | Negative Control (No Peptide) | Description |
| Stimulation Index (SI) | Expected: > 2.0 | > 2.0 | 1.0 | Fold increase in T-cell proliferation in response to the peptide compared to the unstimulated control.[1] |
| CPM (Counts Per Minute) | Batch-dependent | Batch-dependent | < 1,000 | Measurement of [3H]-thymidine incorporation, indicating cell proliferation. |
Table 3: In Vitro Immunogenicity Assessment - Cytokine Profiling
| Cytokine | New Batch hMOG (89-113) | Reference Standard hMOG (89-113) | Expected Response | Role in EAE Pathogenesis |
| IFN-γ (pg/mL) | Batch-dependent | Batch-dependent | Increased | Pro-inflammatory; promotes Th1 differentiation. |
| GM-CSF (pg/mL) | Batch-dependent | Batch-dependent | Increased | Pro-inflammatory; crucial for myeloid cell activation and CNS infiltration.[1] |
| IL-17A (pg/mL) | Batch-dependent | Batch-dependent | Increased | Pro-inflammatory; hallmark of Th17 cells, key drivers of EAE. |
| IL-10 (pg/mL) | Batch-dependent | Batch-dependent | Variable | Anti-inflammatory; regulatory cytokine that can ameliorate EAE. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vivo EAE Induction in C57BL/6 Mice
Objective: To assess the encephalitogenic potential of the new MOG peptide batch by inducing EAE in a susceptible mouse strain.
Materials:
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New batch of human MOG (89-113) peptide
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Reference standard human MOG (89-113) peptide
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Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
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Pertussis Toxin (PTX)
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8-10 week old female C57BL/6 mice
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Sterile phosphate-buffered saline (PBS)
Procedure:
-
Antigen Emulsion Preparation: Prepare a 2 mg/mL solution of the MOG peptide in sterile PBS. Emulsify this solution with an equal volume of CFA to a final concentration of 1 mg/mL. A stable emulsion is critical for successful immunization.
-
Immunization: On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of the MOG/CFA emulsion per site (total of 200 µg of MOG peptide per mouse).
-
Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 200 ng of PTX intraperitoneally in 100 µL of sterile PBS.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
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3: Hind limb paralysis
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4: Hind and forelimb paralysis
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5: Moribund state
-
-
Data Collection: Record daily clinical scores and body weight for each mouse for at least 28 days.
In Vitro T-Cell Proliferation Assay
Objective: To measure the ability of the new MOG peptide batch to stimulate the proliferation of MOG-specific T-cells.
Materials:
-
Spleens from MOG-immunized mice (harvested at day 10-12 post-immunization)
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New batch and reference standard of human MOG (89-113) peptide
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RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin
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[3H]-thymidine
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96-well round-bottom plates
Procedure:
-
Splenocyte Isolation: Aseptically remove spleens from MOG-immunized mice and prepare a single-cell suspension.
-
Cell Culture: Plate splenocytes at a density of 5 x 10^5 cells/well in a 96-well plate.
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Peptide Stimulation: Add the new batch or reference standard MOG peptide to triplicate wells at a final concentration of 10 µg/mL. Include a no-peptide control.
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Incubation: Culture the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
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[3H]-Thymidine Labeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.
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Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter. The results are expressed as counts per minute (CPM).
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Stimulation Index (SI) Calculation: Calculate the SI as the mean CPM of stimulated wells divided by the mean CPM of unstimulated wells.
In Vitro Cytokine Profiling by ELISA
Objective: To quantify the production of key pro-inflammatory and regulatory cytokines by MOG-specific T-cells in response to the new peptide batch.
Materials:
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Supernatants from the T-cell proliferation assay (collected at 48-72 hours)
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ELISA kits for IFN-γ, GM-CSF, IL-17A, and IL-10
Procedure:
-
Sample Collection: At 48 or 72 hours of culture from the T-cell proliferation assay, carefully collect the cell culture supernatants.
-
ELISA Assay: Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. The results are typically expressed in pg/mL.
Visualizations
Experimental Workflow for Immunogenicity Validation
Caption: Workflow for in vivo and in vitro validation of a new MOG peptide batch.
MOG Peptide-Induced T-Cell Activation Pathway
Caption: Simplified signaling pathway of MOG peptide-induced T-cell activation.
Logical Framework for Batch Comparison
References
Comparative Analysis of Human MOG (89-113) Antibody Cross-Reactivity with Alternative MOG Peptides
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of human monoclonal antibodies targeting the myelin oligodendrocyte glycoprotein (MOG) peptide (89-113) with other immunologically relevant MOG peptides. The data presented herein is a synthesized representation derived from established principles of antibody-epitope interactions and is intended to serve as a framework for experimental design. The primary focus of MOG antibody research in the context of autoimmune diseases, such as MOG antibody-associated disease (MOGAD), is on antibodies that recognize conformational epitopes of the full-length MOG protein.[1][2][3][4][5] Antibodies targeting linear peptides, such as MOG (89-113), are generally considered less pathologically relevant but are valuable tools for specific immunological studies.
Data Presentation: Quantitative Comparison of Antibody Binding Affinity
The following table summarizes the binding affinities (in terms of the equilibrium dissociation constant, KD) of a hypothetical human monoclonal antibody raised against MOG (89-113) with various MOG peptides. Lower KD values indicate a higher binding affinity. These values are illustrative and would be determined experimentally using techniques such as Surface Plasmon Resonance (SPR).
| Peptide Sequence | Amino Acid Range | Key Epitope Region | Predicted Binding Affinity (KD) (nM) |
| MOG (89-113) | RFSDEGGFTCFFRDHSYQEEAAMEL | Immunizing Peptide | 10 |
| MOG (35-55) | MEVGWYRPPFSRVVHLYRNGK | Immunodominant T-cell epitope | > 1000 (Negligible) |
| MOG (40-55) | WYRPPFSRVVHLYRNGK | Immunodominant T-cell epitope | > 1000 (Negligible) |
| MOG (1-21) | GQFRVIGPRHPIRALVGDEVE | N-terminal region | > 1000 (Negligible) |
| MOG (P42S Mutant) | Full-length extracellular domain with P42S mutation | Conformational Epitope | Not applicable (Linear peptide antibody) |
| MOG (H103A/S104E Mutant) | Full-length extracellular domain with H103A/S104E mutations | Conformational Epitope | Not applicable (Linear peptide antibody) |
Note: It is critical to recognize that antibodies generated against linear peptides are unlikely to bind with high affinity to the native, folded MOG protein expressed on the cell surface, which is the primary target in MOGAD. The key pathogenic epitopes are often conformational and located in regions such as the loop containing Proline 42 (P42).
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Screening
This protocol describes a direct ELISA to screen for the binding of the anti-MOG (89-113) antibody to various MOG peptides.
Materials:
-
96-well high-binding polystyrene plates
-
MOG peptides (lyophilized)
-
Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 5% non-fat dry milk in PBST
-
Anti-MOG (89-113) human monoclonal antibody
-
Horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Peptide Coating: Dissolve MOG peptides in Coating Buffer to a final concentration of 5 µg/mL. Add 100 µL of each peptide solution to separate wells of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the wells three times with 200 µL of Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step as in step 2.
-
Primary Antibody Incubation: Dilute the anti-MOG (89-113) antibody in Blocking Buffer to the desired concentration (e.g., 1 µg/mL). Add 100 µL of the diluted antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated anti-human IgG secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step as in step 2, but increase the number of washes to five to ensure removal of unbound secondary antibody.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
This protocol outlines the use of SPR to determine the binding kinetics and affinity (KD) of the anti-MOG (89-113) antibody to different MOG peptides.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Amine coupling kit (containing NHS, EDC, and ethanolamine)
-
Anti-human IgG (Fc) antibody for capture
-
Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
MOG peptides
-
Anti-MOG (89-113) human monoclonal antibody
Procedure:
-
Surface Preparation and Antibody Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of NHS and EDC.
-
Immobilize the anti-human IgG (Fc) antibody to the activated surface to create a capture surface.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Ligand Capture:
-
Inject the anti-MOG (89-113) antibody over the capture surface at a low flow rate (e.g., 10 µL/min) to allow for its capture by the immobilized anti-human IgG.
-
-
Analyte Injection (Peptide Binding):
-
Prepare a series of dilutions of each MOG peptide in Running Buffer (e.g., ranging from 0.1 nM to 1000 nM).
-
Inject the peptide solutions sequentially over the captured antibody surface at a high flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with Running Buffer.
-
Include a zero-concentration (buffer only) injection for baseline subtraction.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., glycine-HCl, pH 1.5) to remove the captured antibody and bound peptide, preparing the surface for the next cycle.
-
-
Data Analysis:
-
The binding events are recorded as a sensorgram (response units vs. time).
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Visualizations
Caption: ELISA workflow for MOG antibody cross-reactivity screening.
Caption: Surface Plasmon Resonance (SPR) workflow for binding affinity measurement.
References
- 1. Conformational epitopes of myelin oligodendrocyte glycoprotein are targets of potentially pathogenic antibody responses in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pathophysiology of myelin oligodendrocyte glycoprotein antibody disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Frontiers | Pathology of myelin oligodendrocyte glycoprotein antibody-associated disease: a comparison with multiple sclerosis and aquaporin 4 antibody-positive neuromyelitis optica spectrum disorders [frontiersin.org]
Recombinant Human MOG Protein: A Superior Control for Comprehensive Peptide Studies
For researchers in immunology, neuroscience, and drug development, selecting the appropriate controls is paramount for the validity and interpretation of experimental data. In studies involving myelin oligodendrocyte glycoprotein (MOG) peptides, particularly in the context of autoimmune diseases like multiple sclerosis (MS), recombinant human MOG (rhMOG) protein emerges as a critical tool. This guide provides a detailed comparison of rhMOG protein with MOG-derived peptides as controls, supported by experimental data and protocols, to aid scientists in making informed decisions for their research.
When investigating the immunogenicity of MOG peptides, utilizing the full-length recombinant protein as a control offers a more complete picture of the immune response. Unlike short peptides, which represent single epitopes, the rhMOG protein encompasses a broader range of both T-cell and B-cell epitopes. This characteristic is crucial for studies aiming to understand the multifaceted immune reactions underlying MOG-associated autoimmunity.
Comparative Analysis: Recombinant MOG Protein vs. MOG Peptides
The primary distinction between using rhMOG protein and synthetic MOG peptides (e.g., MOG35-55) as immunogens or controls lies in the nature of the induced immune response. The rhMOG protein is capable of inducing a B-cell-dependent immune response, which is often more reflective of the complex autoimmune processes observed in diseases like MS. In contrast, MOG peptides typically elicit a T-cell-dominant response.[1][2][3][4]
This difference is critical when evaluating potential therapeutics. Agents that target B cells may show efficacy in a rhMOG-induced model but appear ineffective in a MOG peptide-induced model.[3] Therefore, rhMOG serves as a more comprehensive control for assessing the efficacy of a wider range of therapeutic interventions.
Immunological Response Profile
| Feature | Recombinant Human MOG Protein | MOG (35-55) Peptide |
| Immune Cell Activation | T-cells and B-cells | Primarily T-cells |
| Dependence | B-cell dependent | T-cell dependent |
| Disease Model (EAE) | Chronic, progressive | Acute or relapsing-remitting |
| Pathology | CNS inflammation with T-cell and B-cell infiltration, demyelination | CNS inflammation with predominantly T-cell infiltration, demyelination |
| Therapeutic Testing | Suitable for T-cell and B-cell modulating agents | Primarily suitable for T-cell modulating agents |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for key experiments utilizing rhMOG protein.
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for MS.
Workflow for EAE Induction
Protocol:
-
Antigen Emulsification: Emulsify rhMOG protein (100-200 µg) in an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL).
-
Immunization: Inject 0.2 mL of the emulsion subcutaneously over two sites on the flank of C57BL/6 mice.
-
Pertussis Toxin Administration: Administer pertussis toxin (200-300 ng) intraperitoneally on the day of immunization and again two days later.
-
Monitoring: Monitor the mice daily for clinical signs of EAE and record their body weight. Clinical scoring is typically based on a 0-5 scale, reflecting the severity of paralysis.
T-cell Proliferation Assay
This assay measures the proliferation of T-cells in response to an antigen.
Protocol:
-
Cell Isolation: Isolate splenocytes from immunized mice at a desired time point (e.g., peak of disease).
-
Cell Culture: Plate the splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Antigen Stimulation: Add rhMOG protein or MOG peptides to the wells at various concentrations (e.g., 1-20 µg/mL). Use a mitogen like phytohemagglutinin (PHA) as a positive control.
-
Incubation: Incubate the plates for 72 hours.
-
Proliferation Measurement: Add a proliferation indicator such as BrdU or [3H]-thymidine for the final 18-24 hours of culture. Measure the incorporation of the indicator to determine the extent of cell proliferation.
Cytokine Profile Analysis
This analysis identifies the types of T-helper (Th) cells involved in the immune response.
Workflow for Cytokine Analysis
Protocol:
-
Sample Collection: Collect spleens and brains from immunized mice at the peak of disease.
-
Cell Isolation and Restimulation: Prepare single-cell suspensions from the spleens and isolate mononuclear cells from the CNS. Culture the cells and restimulate them with rhMOG protein or MOG peptides (10 µg/mL) for 48-72 hours.
-
Cytokine Measurement: Collect the culture supernatants and measure the levels of key cytokines (e.g., IFN-γ, IL-17, IL-4, IL-10) using ELISA or a multiplex cytokine assay. Intracellular cytokine staining followed by flow cytometry can also be used to identify the cytokine-producing cell populations.
Signaling Pathways in MOG-Induced Autoimmunity
The immune response to MOG, whether the full protein or a peptide, involves the activation of specific T-helper cell subsets, primarily Th1 and Th17 cells. These cells produce pro-inflammatory cytokines that contribute to the demyelination and neuroinflammation seen in EAE and MS.
Simplified MOG-Induced T-Cell Signaling
Conclusion
References
- 1. bnac.net [bnac.net]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]
- 4. MOG35 − 55-induced EAE model of optic nerve inflammation compared to MS, MOGAD and NMOSD related subtypes of human optic neuritis - PMC [pmc.ncbi.nlm.nih.gov]
T-Cell Responses to MOG Epitopes: A Comparative Analysis for Researchers
A deep dive into the immunogenicity of various Myelin Oligodendrocyte Glycoprotein (MOG) epitopes, this guide offers a comparative analysis of T-cell responses, complete with quantitative data, detailed experimental protocols, and signaling pathway visualizations. It is designed to be an essential resource for researchers, scientists, and professionals in drug development focused on multiple sclerosis and related demyelinating diseases.
Myelin Oligodendrocyte Glycoprotein (MOG) is a key autoantigen implicated in the pathogenesis of multiple sclerosis (MS) and other central nervous system (CNS) demyelinating disorders. The immune response to different epitopes of MOG can vary significantly, influencing the nature and severity of the disease. Understanding these differential T-cell responses is crucial for the development of targeted immunotherapies. This guide provides a comparative overview of T-cell reactivity to prominent MOG epitopes, summarizing key quantitative data from various studies.
Comparative Analysis of T-Cell Responses to MOG Epitopes
The immunodominance of MOG epitopes can differ between species (human vs. mouse) and even between different mouse strains. Research has highlighted several key epitopes that elicit strong T-cell responses.
Human T-Cell Responses
In human studies, T-cell reactivity to MOG is observed in both MS patients and healthy controls, though the characteristics of these responses can differ. The extracellular domain of MOG, particularly peptides within the 1-60 amino acid region, is a frequent target of CD4+ T-cells.[1][2] Some studies indicate a higher frequency of MOG-specific T-cells producing pro-inflammatory cytokines like IFN-γ and IL-17A in MS patients compared to healthy individuals.[3] For instance, one study found significantly higher numbers of IFN-γ, IL-22, and IL-17A producing MOG-specific T-cells in MS patients.[3] However, other research has not found a significant difference in the proliferation indices of peripheral blood T-cells between patients and controls in response to the M-O-G immunoglobulin-like domain.[2] Interestingly, certain epitopes, such as peptide 27-50, have been recognized exclusively by T-cell lines from healthy controls in some cohorts, suggesting a potential regulatory role. More recent studies have also identified potent T-cell epitopes within the transmembrane and cytoplasmic domains of human MOG, such as p119-130 and p186-200, which can elicit stronger proliferative responses in MS patients than the well-studied p35-55.
Murine T-Cell Responses (EAE Models)
In the context of Experimental Autoimmune Encephalomyelitis (EAE), the MOG p35-55 peptide is a widely studied encephalitogenic epitope in C57BL/6 mice, inducing robust Th1 and Th17 responses. However, emerging evidence suggests that epitopes within the transmembrane and cytoplasmic domains, such as p119-132, may be immunodominant and equally or even more potent in inducing EAE. Studies have shown that immunization with full-length MOG results in a significantly higher frequency of T-cells responding to p119-132 compared to p35-55. Both CD4+ and CD8+ T-cells have been shown to respond to MOG epitopes. While the MOG p35-55 induced EAE is primarily considered a CD4+ T-cell-driven model, MOG-reactive CD8+ T-cells are also generated. Specific CD8+ T-cell epitopes have been mapped within the MOG p35-55 sequence, such as MOG 37-46 and MOG 44-54.
Quantitative Data Summary
The following tables summarize quantitative data on T-cell responses to various MOG epitopes from representative studies.
Table 1: Proliferative Responses of T-Cells to MOG Epitopes
| Epitope | T-Cell Type | Model/Subject | Proliferation Measurement (Unit) | Key Findings |
| MOG p35-55 | CD4+ | C57BL/6 Mice | 63,953 ± 3284 (cpm) | Strong proliferative response. |
| MOG p35-55 | CD8+ | C57BL/6 Mice | 21,526 ± 1236 (cpm) | Lower response compared to CD4+ T-cells. |
| MOG (full protein) | PBL | MS Patients | 12 of 24 patients responded | Higher incidence of response in MS patients compared to controls (1 of 16). |
| MOG p119-130 | T-cells | MS Patients | Significantly higher than controls | Elicited stronger proliferative responses than p35-55 in MS patients. |
| MOG p186-200 | T-cells | MS Patients | Significantly higher than controls | Elicited stronger proliferative responses than p35-55 in MS patients. |
Table 2: Cytokine Production by MOG-Specific T-Cells
| Epitope | T-Cell Type | Model/Subject | Cytokine | Concentration (pg/mL) | Key Findings |
| MOG p35-55 | Splenocytes | EAE Mice | IFN-γ | 1503.5 ± 123.5 | Elevated in EAE, suppressed by tolerization. |
| MOG p35-55 | Splenocytes | EAE Mice | IL-17 | 2102.8 ± 306.2 | Elevated in EAE, suppressed by tolerization. |
| MOG p35-55 | CD4+ | C57BL/6 Mice | IFN-γ | 1451.3 ± 59.4 | Higher production by CD4+ T-cells. |
| MOG p35-55 | CD8+ | C57BL/6 Mice | IFN-γ | 803.3 ± 39.2 | Lower production compared to CD4+ T-cells. |
| MOG p35-55 | CD4+ | C57BL/6 Mice | IL-4 | 298.6 ± 7.7 | |
| MOG p35-55 | CD8+ | C57BL/6 Mice | IL-4 | 245.5 ± 11.8 |
Table 3: Frequency of MOG-Specific T-Cells
| Epitope/Antigen | T-Cell Type | Model/Subject | Assay | Frequency (per 10^6 PBMC/SFCs) | Key Findings |
| MOG (bead-bound) | CD4+ | MS Patients | FluoroSpot (IFN-γ) | Higher than HCs (P=0.001) | ~50% of MS patients showed MOG reactivity. |
| MOG (bead-bound) | CD4+ | MS Patients | FluoroSpot (IL-17A) | Higher than HCs (P<0.0001) | ~50% of MS patients showed MOG reactivity. |
| MOG peptides | T-cells | MS Patients & HCs | ELISPOT (IFN-γ) | Heterogeneous response | No single peptide was preferentially recognized. |
| MOG p35-55 | T-cells | MS Patients & HCs | Limiting Dilution | 1:400 to 1:3,000 | Surprisingly high frequency in both groups. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summarized protocols for key assays used to assess T-cell responses to MOG epitopes.
T-Cell Proliferation Assay ([3H] Thymidine Incorporation)
This assay measures the proliferation of T-cells in response to antigen stimulation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.
-
Cell Preparation: Isolate splenocytes or Peripheral Blood Mononuclear Cells (PBMCs) and prepare a single-cell suspension.
-
Cell Plating: Seed 4 x 10^5 cells per well in a 96-well plate.
-
Antigen Stimulation: Add the MOG peptide of interest at a desired concentration (e.g., 20 µg/mL). Include a negative control (no peptide) and a positive control (e.g., a mitogen like Concanavalin A).
-
Co-culture: Culture the cells for 48-72 hours at 37°C.
-
Radiolabeling: Add 1 µCi of [3H] thymidine to each well for the final 8-18 hours of culture.
-
Harvesting and Measurement: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter. The results are typically expressed as counts per minute (cpm).
T-Cell Proliferation Assay (CFSE-Based)
This flow cytometry-based assay tracks cell division by the progressive dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) in daughter cells.
-
Cell Labeling: Resuspend isolated T-cells or PBMCs in pre-warmed PBS at 1-10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the reaction with cold complete medium.
-
Cell Plating: Plate 2 x 10^5 CFSE-labeled cells per well in a 96-well plate.
-
Antigen Stimulation: Add the MOG peptide and controls as described for the [3H] thymidine assay.
-
Incubation: Culture the cells for 5-7 days at 37°C.
-
Staining: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) and a viability dye.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the CFSE dilution profile within the live, specific T-cell population gate.
Enzyme-Linked Immunospot (ELISPOT) Assay
The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.
-
Plate Preparation: Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 30 seconds, then wash thoroughly with sterile water.
-
Coating: Coat the wells with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking solution (e.g., RPMI with 10% FBS) for at least 30 minutes.
-
Cell Plating and Stimulation: Add 2-4 x 10^5 PBMCs or splenocytes per well, along with the MOG peptide and controls.
-
Incubation: Incubate the plate for 12-48 hours at 37°C in a humidified incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Spot Development: Add a substrate that forms an insoluble colored precipitate. Stop the reaction by washing with water once distinct spots have formed.
-
Analysis: Air-dry the plate and count the spots, where each spot represents a single cytokine-producing cell. An automated ELISPOT reader is recommended for accurate quantification.
Visualizing T-Cell Activation and Experimental Workflow
To better understand the processes involved in T-cell responses to MOG epitopes, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the key signaling pathways activated upon T-cell receptor (TCR) engagement.
Figure 1. A flowchart of common experimental workflows for analyzing T-cell responses to MOG epitopes.
Figure 2. A simplified diagram of the T-cell receptor (TCR) signaling pathway upon MOG epitope presentation.
References
- 1. MOG35-55 i.v suppresses experimental autoimmune encephalomyelitis partially through modulation of Th17 and JAK/STATs pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple sclerosis: B- and T-cell responses to the extracellular domain of the myelin oligodendrocyte glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myelin oligodendrocyte glycoprotein revisited-sensitive detection of MOG-specific T-cells in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating MOG (89-113) Specific T-Cell Clones by Cytokine Profiling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of T-cell clones specific for myelin oligodendrocyte glycoprotein (MOG) peptide 89-113 is a critical step in autoimmune disease research, particularly in the context of multiple sclerosis. Cytokine profiling offers a powerful means to characterize the functional phenotype of these T-cell clones, providing insights into their potential pathogenic or regulatory roles. This guide provides a comparative overview of three widely used cytokine profiling methods: Intracellular Cytokine Staining (ICS), Enzyme-Linked Immunospot (ELISpot), and Multiplex Cytokine Assays (e.g., Luminex). We present a summary of their performance, detailed experimental protocols, and supporting data to aid in the selection of the most appropriate method for your research needs.
Comparison of Cytokine Profiling Methods
The choice of method for cytokine profiling depends on the specific research question, the required sensitivity, and the desired throughput. Each technique offers distinct advantages and limitations.
| Feature | Intracellular Cytokine Staining (ICS) | ELISpot | Multiplex Cytokine Assay (Luminex) |
| Principle | Flow cytometry-based detection of intracellular cytokines. | Solid-phase immunoassay to enumerate cytokine-secreting cells. | Bead-based immunoassay for simultaneous quantification of multiple soluble cytokines. |
| Primary Output | Percentage of cytokine-producing cells within a defined population (e.g., CD4+, CD8+). Provides single-cell resolution. | Number of cytokine-secreting cells (Spot Forming Units - SFUs) per million cells. | Concentration (pg/mL or ng/mL) of multiple cytokines in culture supernatant. |
| Sensitivity | Moderate to high. | Very high; considered one of the most sensitive methods for detecting rare cytokine-secreting cells.[1] | High, with a wide dynamic range. |
| Multiplexing | High; can simultaneously measure multiple cytokines and cell surface markers. | Limited; typically single or dual-color assays are common. | Very high; can simultaneously measure up to 100 analytes.[2] |
| Quantitative | Semi-quantitative (frequency of positive cells). | Quantitative (number of secreting cells). | Quantitative (concentration of secreted cytokines). |
| Cell Viability | Requires cell fixation and permeabilization, which can impact cell viability for downstream applications. | Cells can be recovered after the assay for further analysis. | Measures secreted products; cells can be used for other applications. |
| Throughput | Moderate to high, depending on the flow cytometer. | High; suitable for screening large numbers of samples. | High; ideal for large-scale screening of multiple cytokines. |
| Cost | Moderate to high, due to antibody and flow cytometry costs. | Moderate. | High initial instrument cost, but can be cost-effective on a per-analyte basis for large studies. |
| Advantages | Provides multiparametric data at the single-cell level, allowing for phenotypic characterization of cytokine-producing cells.[2][3] | Extremely sensitive for detecting rare antigen-specific responses.[1] | High-throughput and requires small sample volumes for measuring a broad cytokine profile. |
| Disadvantages | Less sensitive than ELISpot for rare events; fixation may affect some epitopes. | Does not provide information on the phenotype of the secreting cells or the amount of cytokine produced per cell. | Measures bulk cytokine secretion, not at the single-cell level; potential for cross-reactivity between antibodies. |
Data Presentation: Validating MOG (89-113) T-Cell Clones
The following tables present representative data from hypothetical experiments validating a MOG (89-113) specific T-cell clone using ICS, ELISpot, and a multiplex cytokine assay. These values are intended to illustrate the type of data generated by each method and to facilitate comparison.
Table 1: Intracellular Cytokine Staining of a MOG (89-113) Specific T-Cell Clone
| Stimulus | Marker | % Positive Cells (within CD4+ gate) |
| Unstimulated | IFN-γ | 0.1% |
| IL-4 | 0.05% | |
| IL-17A | 0.08% | |
| MOG (89-113) peptide | IFN-γ | 15.2% |
| IL-4 | 0.5% | |
| IL-17A | 8.9% | |
| PMA/Ionomycin | IFN-γ | 45.7% |
| IL-4 | 10.2% | |
| IL-17A | 25.1% |
Table 2: ELISpot Analysis of a MOG (89-113) Specific T-Cell Clone
| Stimulus | Cytokine | Spot Forming Units (SFU) per 10^6 cells |
| Unstimulated | IFN-γ | 5 |
| IL-4 | 2 | |
| IL-17A | 8 | |
| MOG (89-113) peptide | IFN-γ | 850 |
| IL-4 | 50 | |
| IL-17A | 420 | |
| Anti-CD3/CD28 | IFN-γ | 2500 |
| IL-4 | 800 | |
| IL-17A | 1500 |
Table 3: Multiplex Cytokine Assay of Supernatants from a MOG (89-113) Specific T-Cell Clone Culture
| Stimulus | Cytokine | Concentration (pg/mL) |
| Unstimulated | IFN-γ | < 10 |
| IL-4 | < 5 | |
| IL-17A | < 15 | |
| TNF-α | < 20 | |
| IL-10 | < 10 | |
| MOG (89-113) peptide | IFN-γ | 2500 |
| IL-4 | 150 | |
| IL-17A | 1800 | |
| TNF-α | 1200 | |
| IL-10 | 80 | |
| Anti-CD3/CD28 | IFN-γ | > 10000 |
| IL-4 | 2000 | |
| IL-17A | > 8000 | |
| TNF-α | > 5000 | |
| IL-10 | 500 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each of the discussed cytokine profiling techniques.
Intracellular Cytokine Staining (ICS) Protocol
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or use established T-cell clones. Resuspend cells at a concentration of 1-2 x 10^6 cells/mL in complete RPMI medium.
-
Stimulation:
-
Add MOG (89-113) peptide (final concentration 10 µg/mL) to the cell suspension.
-
Include an unstimulated control (medium alone) and a positive control (e.g., PMA at 50 ng/mL and Ionomycin at 500 ng/mL).
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL or Monensin at 2 µM) and incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Incubate cells with fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend cells in a fixation/permeabilization solution (e.g., Cytofix/Cytoperm™) and incubate for 20 minutes at 4°C.
-
Wash cells with a permeabilization buffer (e.g., Perm/Wash™ buffer).
-
-
Intracellular Staining:
-
Incubate cells with fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-4, IL-17A) diluted in permeabilization buffer for 30 minutes at 4°C in the dark.
-
Wash cells twice with permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of cytokine-positive cells within the gated T-cell populations.
-
ELISpot Protocol
-
Plate Preparation:
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute.
-
Wash the plate five times with sterile water.
-
Coat the plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
Wash the plate with sterile PBS and block with RPMI medium containing 10% FBS for at least 30 minutes at room temperature.
-
Prepare a cell suspension of 2.5 x 10^5 to 5 x 10^5 cells per well in complete RPMI medium.
-
Add the MOG (89-113) peptide (10 µg/mL) or other stimuli to the respective wells.
-
Add the cell suspension to the wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-enzyme conjugate (e.g., streptavidin-HRP) for 1 hour at room temperature.
-
-
Spot Development:
-
Wash the plate and add a substrate solution (e.g., AEC or BCIP/NBT).
-
Monitor spot development (typically 5-30 minutes).
-
Stop the reaction by washing with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots manually using a dissecting microscope or with an automated ELISpot reader.
-
Multiplex Cytokine Assay (Luminex) Protocol
-
Sample Preparation:
-
Culture T-cell clones with or without MOG (89-113) peptide stimulation as described for the other assays.
-
After the desired incubation period (e.g., 24-48 hours), centrifuge the culture plates and collect the supernatants.
-
Store supernatants at -80°C until use.
-
-
Assay Procedure (using a commercial kit):
-
Prepare the antibody-coupled magnetic beads by vortexing and sonicating.
-
Add the beads to a 96-well filter plate.
-
Wash the beads using a vacuum manifold.
-
Add standards, controls, and culture supernatants to the appropriate wells.
-
Incubate the plate on a shaker for 2 hours at room temperature.
-
Wash the beads three times.
-
Add the detection antibody cocktail to each well and incubate on a shaker for 1 hour at room temperature.
-
Wash the beads three times.
-
Add streptavidin-phycoerythrin (SAPE) to each well and incubate on a shaker for 30 minutes at room temperature.
-
Wash the beads three times.
-
Resuspend the beads in sheath fluid.
-
-
Data Acquisition and Analysis:
-
Acquire data on a Luminex instrument.
-
Analyze the data using the instrument's software to determine the concentration of each cytokine in the samples based on the standard curve.
-
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for validating MOG (89-113) specific T-cell clones.
T-Cell Activation Signaling Pathway
Caption: TCR signaling upon MOG (89-113) presentation.
Conclusion
The validation of MOG (89-113) specific T-cell clones through cytokine profiling is essential for advancing our understanding of autoimmune neuroinflammation. Intracellular Cytokine Staining, ELISpot, and Multiplex Cytokine Assays each provide valuable, yet distinct, information. ICS is unparalleled for its ability to link cytokine production with T-cell phenotype at a single-cell level. ELISpot offers supreme sensitivity for detecting rare antigen-specific cells, making it ideal for initial screening and frequency analysis. Multiplex assays provide a broad, quantitative overview of the secreted cytokine milieu, which is invaluable for understanding the overall inflammatory environment.
The selection of the most appropriate method should be guided by the specific experimental goals, available resources, and the level of detail required. For a comprehensive characterization of MOG (89-113) specific T-cell clones, a combination of these techniques may be the most powerful approach, leveraging the strengths of each to build a complete picture of the T-cell response.
References
- 1. Comparison between enzyme‐linked immunospot assay and intracellular cytokine flow cytometry assays for the evaluation of T cell response to SARS‐CoV‐2 after symptomatic COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELISpot vs ICS Assays: Perfect Method in Immuno-Oncology Trials| CellCarta [cellcarta.com]
- 3. ELISpot vs. ICS: Optimizing Immune Monitoring in Clinical Trials with the Right Functional Assay | CellCarta [cellcarta.com]
Confirming the Specificity of Anti-MOG (89-113) Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of an anti-Myelin Oligodendrocyte Glycoprotein (MOG) (89-113) antibody is paramount for reliable experimental outcomes and the advancement of diagnostics and therapeutics for MOG antibody-associated disease (MOGAD). This guide provides an objective comparison of key methodologies used to validate the specificity of these critical reagents, supported by experimental data and detailed protocols.
Myelin Oligodendrocyte Glycoprotein (MOG) is a crucial protein found on the surface of oligodendrocytes and the outermost layer of the myelin sheath in the central nervous system. Antibodies targeting MOG are implicated in inflammatory demyelinating diseases, making the precise detection of these antibodies a key diagnostic and research goal. The 89-113 peptide region of MOG is a notable epitope. This guide will compare Cell-Based Assays (CBA), Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, Immunohistochemistry (IHC), and Surface Plasmon Resonance (SPR) for their efficacy in confirming anti-MOG (89-113) antibody specificity.
Comparative Analysis of Specificity Confirmation Methods
The choice of method for confirming antibody specificity depends on the specific research question, required sensitivity and specificity, and the nature of the antigen. For anti-MOG antibodies, assays that present the protein in its native, conformational state are considered the gold standard.
| Method | Principle | Antigen State | Throughput | Quantitative | Specificity | Sensitivity |
| Live Cell-Based Assay (CBA) | Antibody binds to full-length MOG expressed on the surface of live cells. | Native, Conformational | Moderate | Semi-quantitative (titer) or Quantitative (Flow Cytometry) | Very High | High |
| Fixed Cell-Based Assay (CBA) | Antibody binds to full-length MOG expressed on fixed cells. | Partially denatured | High | Semi-quantitative (titer) | High | Moderate to High |
| ELISA | Antibody binds to MOG peptide or protein coated on a microplate. | Denatured (peptide) or partially denatured (protein) | High | Quantitative | Low to Moderate | Moderate |
| Western Blot | Antibody detects MOG protein separated by size on a gel and transferred to a membrane. | Denatured | Low | Semi-quantitative | Moderate | Low to Moderate |
| Immunohistochemistry (IHC) | Antibody detects MOG protein in its native tissue context. | Native (with antigen retrieval) | Low | Qualitative/Semi-quantitative | High | High |
| Surface Plasmon Resonance (SPR) | Measures the binding kinetics of the antibody to immobilized MOG protein in real-time. | Native (if properly immobilized) | Low | Quantitative (Kinetics) | High | High |
Experimental Data Summary
Recent studies consistently demonstrate the superior performance of live cell-based assays for the clinical diagnosis of MOGAD due to their high specificity for the native MOG protein.[1][2][3][4] A multicenter comparison of MOG-IgG cell-based assays highlighted that live-cell methodologies had superior positive predictive values compared to fixed-cell assays.[5] ELISA and Western blot, which often use denatured MOG, are generally not recommended for primary diagnosis due to a higher risk of false-positive results.
| Assay Type | Sensitivity (%) | Specificity (%) | Positive Predictive Value (%) | Reference |
| Live CBA (Oxford) | 25.3 | 100 | 100 | |
| Live CBA (Mayo, FACS) | 23.1 | 99.6 | 95.5 | |
| Fixed CBA (Euroimmun) | 27.5 | 98.1 | 82.1 | |
| LCBA-IgG H+L | 89.1 | 93.3 | N/A | |
| LCBA-IgG1 | 74.6 | 100 | N/A | |
| FCBA-IgG Fcγ | 87.2 | 97.0 | N/A |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and comparison.
Live Cell-Based Assay (CBA) Protocol
This protocol is adapted from methodologies described for the detection of anti-MOG antibodies using flow cytometry.
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in a suitable medium.
-
Transiently transfect the HEK293 cells with a plasmid encoding the full-length human MOG protein. Co-transfection with a fluorescent reporter plasmid (e.g., GFP) can be used to identify transfected cells.
-
-
Sample Incubation:
-
Harvest the live, transfected cells.
-
Incubate the cells with patient serum or the anti-MOG (89-113) antibody at a starting dilution of 1:20 for 1 hour at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., anti-human IgG) for 30 minutes at 4°C in the dark.
-
-
Data Acquisition and Analysis:
-
Acquire data using a flow cytometer.
-
Analyze the data by gating on the transfected cell population (if a reporter was used) and measuring the fluorescence intensity of the secondary antibody. A significant shift in fluorescence compared to control cells indicates a positive result.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This is a general protocol for a sandwich ELISA to detect anti-MOG antibodies.
-
Coating:
-
Coat a 96-well microplate with the MOG (89-113) peptide or recombinant MOG protein overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Add diluted samples (serum or purified antibody) to the wells and incubate for 1-2 hours at 37°C.
-
-
Detection Antibody Incubation:
-
Wash the wells and add a biotinylated detection antibody that recognizes the primary antibody. Incubate for 1 hour at 37°C.
-
-
Enzyme Conjugate Incubation:
-
Wash the wells and add streptavidin-HRP conjugate. Incubate for 30 minutes at 37°C.
-
-
Substrate Addition and Measurement:
-
Wash the wells and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Western Blot Protocol
This protocol outlines the basic steps for detecting MOG protein using Western blotting.
-
Sample Preparation:
-
Prepare cell lysates from MOG-expressing cells or use purified MOG protein.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
-
Gel Electrophoresis:
-
Separate the protein samples by size on an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-MOG (89-113) antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system.
-
Immunohistochemistry (IHC) Protocol for Brain Tissue
This protocol is a general guideline for staining formalin-fixed, paraffin-embedded brain sections.
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
-
Blocking:
-
Block endogenous peroxidase activity and non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the anti-MOG (89-113) antibody overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Visualize the staining with a chromogen such as DAB.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Surface Plasmon Resonance (SPR) Protocol
This protocol provides a general workflow for analyzing antibody-antigen binding kinetics using SPR.
-
Ligand Immobilization:
-
Immobilize the MOG (89-113) peptide or recombinant MOG protein onto a sensor chip surface using amine coupling.
-
-
Analyte Injection:
-
Inject a series of concentrations of the anti-MOG (89-113) antibody over the sensor surface.
-
-
Data Collection:
-
Monitor the association and dissociation phases in real-time by measuring the change in the refractive index.
-
-
Regeneration:
-
Regenerate the sensor surface to remove the bound antibody.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and affinity (KD).
-
Visualizations
Experimental Workflow Diagrams
Caption: General workflows for CBA, ELISA, and Western Blot.
MOG Signaling Pathway
Antibody binding to MOG on oligodendrocytes can trigger intracellular signaling cascades. While the full pathway is still under investigation, evidence suggests the involvement of the MAPK/Akt pathways and calcium influx.
Caption: Simplified MOG signaling cascade upon antibody binding.
Potential Cross-Reactivity
A critical aspect of specificity confirmation is assessing potential cross-reactivity with other proteins. Studies have shown that antibodies specific for the extracellular domain of MOG can cross-react with butyrophilin, a protein found in milk. This molecular mimicry suggests that exposure to dietary antigens could influence the autoimmune response to MOG. Therefore, when validating an anti-MOG (89-113) antibody, it is advisable to test for cross-reactivity against related proteins like butyrophilin.
Conclusion
Confirming the specificity of an anti-MOG (89-113) antibody is a multi-faceted process. For the highest degree of confidence, particularly for clinical applications, live cell-based assays are the recommended method. However, a combination of techniques, including ELISA for high-throughput screening, Western Blot for size verification, IHC for tissue localization, and SPR for kinetic analysis, provides a comprehensive validation of antibody specificity. Researchers should carefully consider the strengths and limitations of each method in the context of their specific experimental needs.
References
- 1. [PDF] Cell-based assays for the detection of MOG antibodies: a comparative study | Semantic Scholar [semanticscholar.org]
- 2. Cell-based assays for the detection of MOG antibodies: a comparative study. — Immunology [immunology.ox.ac.uk]
- 3. Detection of MOG-IgG in Clinical Samples by Live Cell-Based Assays: Performance of Immunofluorescence Microscopy and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neurology.org [neurology.org]
A Comparative Analysis of In Vitro and In Vivo Responses to Human MOG (89-113)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunological responses to the human Myelin Oligodendrocyte Glycoprotein (MOG) peptide 89-113 in both laboratory (in vitro) and living organism (in vivo) settings. Human MOG (89-113) is a crucial peptide fragment used in the study of autoimmune demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis (MS). Understanding its effects in different experimental contexts is vital for the development of novel therapeutics.
Executive Summary
The human MOG (89-113) peptide is a well-established tool for inducing Experimental Autoimmune Encephalomyelitis (EAE) in animal models, providing an invaluable in vivo platform for studying MS pathogenesis. In parallel, in vitro assays are essential for dissecting the cellular and molecular mechanisms underlying the immune response to this autoantigen. This guide synthesizes experimental data to highlight the key similarities and differences between these two experimental paradigms, offering insights into their respective applications and limitations.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data typically observed in in vitro and in vivo experiments involving human MOG peptides. It is important to note that specific values can vary depending on the experimental setup, animal strain, and cell donor. The data presented for MOG (35-55) is often used as a reference due to its extensive characterization in EAE induction[1][2][3].
Table 1: In Vitro T-Cell Responses to MOG Peptides
| Parameter | Assay Type | Cell Type | MOG Peptide Concentration | Typical Response Metric | Reference |
| Cell Proliferation | ³H-Thymidine incorporation / CFSE dilution | Human PBMCs or CD4+ T-cells | 1-20 µg/mL | Stimulation Index (SI) > 2 | [4] |
| Cytokine Secretion (Th1) | ELISA / ELISpot / Intracellular Staining | Human or Murine CD4+ T-cells | 10 µg/mL | IFN-γ: 50-500 pg/mL | [5] |
| Cytokine Secretion (Th2) | ELISA / ELISpot / Intracellular Staining | Human or Murine CD4+ T-cells | 10 µg/mL | IL-4: 20-200 pg/mL | |
| Cytokine Secretion (Th17) | ELISA / ELISpot / Intracellular Staining | Human or Murine CD4+ T-cells | 10 µg/mL | IL-17A: 100-1000 pg/mL |
Table 2: In Vivo Responses to MOG Peptides in EAE Models
| Parameter | Animal Model | MOG Peptide & Dose | Adjuvant | Clinical Outcome | Reference |
| EAE Induction | C57BL/6 mice | MOG (35-55): 100-300 µ g/mouse | Complete Freund's Adjuvant (CFA) + Pertussis Toxin (PTX) | Ascending paralysis; Mean max score: 3.0-4.0 | |
| Disease Onset | C57BL/6 mice | MOG (35-55): 100-300 µ g/mouse | CFA + PTX | 9-16 days post-immunization | |
| CNS Infiltration | C57BL/6 mice | MOG (35-55): 100-300 µ g/mouse | CFA + PTX | Infiltration of CD4+ T-cells and macrophages | |
| Antibody Production | C57BL/6 mice | Recombinant human MOG | CFA + PTX | Presence of anti-MOG IgG antibodies in serum |
Experimental Protocols
In Vitro T-Cell Proliferation Assay
Objective: To measure the proliferation of T-lymphocytes in response to stimulation with human MOG (89-113).
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from human blood samples by Ficoll-Paque density gradient centrifugation. For more specific results, CD4+ T-cells can be further purified using magnetic-activated cell sorting (MACS).
-
Cell Culture: Cells are cultured in 96-well plates at a density of 2 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Stimulation: Human MOG (89-113) peptide is added to the wells at a final concentration of 1-20 µg/mL. A positive control (e.g., Phytohemagglutinin) and a negative control (medium only) are included.
-
Incubation: The plates are incubated for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Measurement of Proliferation:
-
³H-Thymidine Incorporation: 1 µCi of ³H-thymidine is added to each well for the final 18 hours of incubation. Cells are then harvested, and the incorporated radioactivity is measured using a scintillation counter.
-
CFSE Staining: Prior to culture, cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE). After incubation, the dilution of CFSE, which corresponds to cell division, is analyzed by flow cytometry.
-
-
Data Analysis: The results are often expressed as a Stimulation Index (SI), calculated as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures. An SI greater than 2 is typically considered a positive response.
In Vivo EAE Induction in C57BL/6 Mice
Objective: To induce a T-cell mediated autoimmune disease of the CNS that mimics aspects of multiple sclerosis.
Methodology:
-
Animals: Female C57BL/6 mice, 8-12 weeks old, are used.
-
Antigen Emulsion: An emulsion is prepared by mixing human MOG (89-113) peptide (typically 100-300 µg per mouse) with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: On day 0, each mouse is injected subcutaneously at two sites on the flank with a total of 0.2 mL of the MOG/CFA emulsion.
-
Pertussis Toxin Administration: On day 0 and day 2 post-immunization, each mouse receives an intraperitoneal injection of 200-300 ng of Pertussis Toxin (PTX) in phosphate-buffered saline (PBS). PTX serves to increase the permeability of the blood-brain barrier.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, starting from day 7 post-immunization. The disease severity is typically scored on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state or death
-
-
Histological Analysis: At the end of the experiment, brain and spinal cord tissues are collected for histological analysis to assess inflammation and demyelination.
Visualizing the Pathways and Processes
T-Cell Receptor Signaling Pathway
Caption: T-Cell Receptor (TCR) signaling cascade initiated by MOG (89-113) presentation.
Experimental Workflow Comparison
Caption: Comparative workflow of in vitro and in vivo MOG (89-113) experiments.
References
- 1. Using EAE to better understand principles of immune function and autoimmune pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The human T cell response to myelin oligodendrocyte glycoprotein: a multiple sclerosis family-based study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Controls for Human MOG (89-113) T-Cell Assays
For researchers, scientists, and drug development professionals investigating T-cell responses to the human Myelin Oligodendrocyte Glycoprotein (MOG) peptide (89-113), the selection of appropriate positive and negative controls is paramount for the generation of valid and interpretable data. This guide provides a comparative overview of commonly used controls, supported by experimental data and detailed protocols for key T-cell assays.
The MOG (89-113) peptide is a critical target of autoimmune T-cell responses in demyelinating diseases of the central nervous system, such as Multiple Sclerosis. In vitro T-cell assays are indispensable tools for studying these responses, and the inclusion of robust positive and negative controls ensures the reliability and accuracy of these experiments.
Understanding the Role of Controls
Positive controls are essential for verifying the functionality of the assay system and the viability of the cells. They are expected to induce a strong, measurable T-cell response. Conversely, negative controls are crucial for establishing a baseline and ensuring that the observed responses are specific to the antigen of interest and not due to non-specific activation or experimental artifacts.
Comparison of Positive Controls
A variety of stimuli can be used as positive controls in human T-cell assays. These can be broadly categorized as non-specific mitogens/polyclonal activators and antigen-specific controls.
| Control Agent | Type | Mechanism of Action | Typical Concentration | Advantages | Disadvantages |
| Phytohemagglutinin (PHA) | Mitogen | A lectin that binds to glycoproteins on the T-cell surface, cross-linking receptors and causing activation and proliferation. | 1-10 µg/mL | Induces robust proliferation in both CD4+ and CD8+ T-cells. | Can be toxic to cells at higher concentrations and over longer incubation periods. |
| PMA + Ionomycin | Polyclonal Activator | PMA activates Protein Kinase C and Ionomycin increases intracellular calcium, mimicking T-cell receptor signaling. | PMA: 10-50 ng/mL, Ionomycin: 0.5-1 µg/mL | Potent, rapid, and antigen-independent activation, leading to strong cytokine production.[1][2] | Bypasses the T-cell receptor, so it does not control for antigen presentation. Can be highly toxic to cells. |
| Anti-CD3/CD28 Antibodies | Polyclonal Activator | Anti-CD3 mimics TCR stimulation, while anti-CD28 provides the co-stimulatory signal required for full T-cell activation. | 1-10 µg/mL (plate-bound or soluble) | Provides a more physiological, TCR-mediated polyclonal activation signal. | Can lead to activation-induced cell death with prolonged stimulation. |
| Staphylococcal Enterotoxin B (SEB) | Superantigen | Binds to MHC class II molecules and specific Vβ chains of the T-cell receptor, activating a large proportion of T-cells. | 0.1-1 µg/mL | Potent polyclonal activator that engages the TCR. | The response is dependent on the Vβ repertoire of the donor's T-cells. |
| CEF Peptide Pool | Antigen-Specific | A pool of well-characterized viral peptide epitopes from Cytomegalovirus, Epstein-Barr virus, and Influenza virus that are known to elicit strong T-cell responses in a large proportion of the population.[3] | 1-2 µg/mL/peptide | Controls for the entire antigen processing and presentation pathway for a peptide-specific response.[3] | Response is dependent on the donor's HLA type and prior exposure to these viruses. |
| Tetanus Toxoid (TT) | Antigen-Specific | A recall antigen to which most individuals have been exposed through vaccination, eliciting a memory T-cell response. | 1-10 µg/mL | Excellent control for a memory CD4+ T-cell response. | Response depends on the donor's vaccination history. |
Comparison of Negative Controls
Negative controls are designed to establish the baseline response in the absence of specific stimulation.
| Control | Type | Purpose | Typical Application | Advantages |
| Media Alone | Unstimulated Control | Measures the baseline level of T-cell activation and cytokine secretion without any treatment. | Included in all T-cell assays. | Establishes the background noise of the assay. |
| Vehicle Control (e.g., DMSO) | Solvent Control | Controls for any effect of the solvent used to dissolve the MOG peptide or other reagents. | Used when peptides or compounds are dissolved in a solvent like DMSO. | Ensures that the observed response is not an artifact of the solvent. |
| Irrelevant Peptide | Specificity Control | A peptide that is not expected to elicit a T-cell response in the donor, controlling for non-specific effects of peptide addition.[4] | Used at the same concentration as the MOG (89-113) peptide. | Confirms the antigen-specificity of the observed T-cell response. |
| Ovalbumin (OVA) peptide (323-339) | Irrelevant Peptide Example | A well-characterized peptide from chicken ovalbumin that does not typically stimulate human T-cells. | Used at the same concentration as the MOG (89-113) peptide. | Widely used and commercially available. |
Experimental Protocols and Expected Data
Below are detailed protocols for common T-cell assays with expected quantitative outcomes for positive and negative controls.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to stimulation by tracking the dilution of the fluorescent dye CFSE.
Protocol:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from human blood using density gradient centrifugation.
-
Label PBMCs with 1-5 µM CFSE.
-
Plate 2 x 10^5 CFSE-labeled PBMCs per well in a 96-well round-bottom plate.
-
Add MOG (89-113) peptide (10 µg/mL), positive controls, and negative controls to the respective wells.
-
Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Harvest cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
Acquire data on a flow cytometer and analyze the CFSE dilution in the T-cell populations.
Expected Quantitative Data:
| Control | Expected Outcome (Stimulation Index - SI*) |
| PHA (5 µg/mL) | SI > 10 |
| Media Alone | SI ≈ 1 |
| Irrelevant Peptide (10 µg/mL) | SI ≈ 1 |
*Stimulation Index (SI) is calculated as the percentage of proliferated cells in the stimulated sample divided by the percentage of proliferated cells in the unstimulated (media alone) control. An SI > 2 is often considered a positive response.
ELISpot Assay (IFN-γ)
The ELISpot assay quantifies the number of cytokine-secreting cells at a single-cell level.
Protocol:
-
Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight.
-
Wash and block the plate.
-
Add 2-3 x 10^5 PBMCs per well.
-
Add MOG (89-113) peptide (10 µg/mL), positive controls, and negative controls.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate and add a biotinylated anti-IFN-γ detection antibody.
-
Add streptavidin-alkaline phosphatase and then the substrate to develop spots.
-
Count the spots using an ELISpot reader.
Expected Quantitative Data:
| Control | Expected Outcome (Spot Forming Cells - SFCs / 10^6 PBMCs) |
| SEB (1 µg/mL) | > 500 SFCs |
| Media Alone | < 10 SFCs |
| Irrelevant Peptide (10 µg/mL) | < 10 SFCs |
Intracellular Cytokine Staining (ICS)
ICS allows for the multiparametric characterization of cytokine-producing T-cells by flow cytometry.
Protocol:
-
Stimulate 1 x 10^6 PBMCs per well with MOG (89-113) peptide (10 µg/mL), positive controls, and negative controls for 6 hours.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-5 hours of incubation.
-
Harvest cells and stain for surface markers (e.g., CD3, CD4, CD8).
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-17).
-
Acquire data on a flow cytometer.
Expected Quantitative Data:
| Control | Expected Outcome (% of cytokine-positive CD4+ T-cells) |
| PMA (50 ng/mL) + Ionomycin (1 µg/mL) | > 20% IFN-γ+ cells |
| Media Alone | < 0.1% IFN-γ+ cells |
| Irrelevant Peptide (10 µg/mL) | < 0.1% IFN-γ+ cells |
Visualizing Experimental Workflows
The following diagrams illustrate the general workflow of a human MOG (89-113) T-cell assay and the logical relationship of the controls.
Figure 1. General workflow for a human MOG (89-113) T-cell assay.
Figure 2. Logical relationship of controls in a T-cell assay.
References
- 1. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preferential Th1 Cytokine Profile of Phosphoantigen-Stimulated Human Vγ9Vδ2 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling MOG (89-113), Human
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like Myelin Oligodendrocyte Glycoprotein (MOG) (89-113), human, is paramount. This document provides crucial safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity. Since the chemical, physical, and toxicological properties of many research-grade peptides have not been fully investigated, they should be handled with care.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling MOG (89-113). The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[1] Should comply with ANSI Z87.1 standards.[2] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly recommended for their chemical resistance. It is advisable to inspect gloves before use and remove and replace them immediately if contaminated. |
| Respiratory Protection | Respirator/Dust Mask | Necessary when working with the lyophilized powder, especially in larger quantities, to avoid inhalation of fine particles. A risk assessment should determine the specific type of respirator required. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of MOG (89-113).
Receiving and Storage of Lyophilized Peptide:
-
Upon receipt, store the lyophilized peptide at -20°C or colder in a tightly sealed container, away from bright light.
-
Peptides can be shipped at room temperature and remain stable for days to weeks, but long-term storage requires freezing temperatures.
-
Due to the hygroscopic nature of peptides, allow the container to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.
Reconstitution and Aliquoting:
-
Before opening, allow the vial of lyophilized MOG (89-113) to warm to room temperature in a desiccator. This minimizes condensation and moisture absorption.
-
Weigh the desired amount of peptide quickly in a clean, controlled environment.
-
There is no universal solvent for all peptides. For initial solubilization, sterile distilled water or a dilute (0.1%) acetic acid solution can be attempted. If the peptide is hydrophobic, a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, may be necessary.
-
To dissolve, gently swirl or sonicate the vial. Avoid vigorous shaking.
-
It is highly recommended to create single-use aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Store peptide solutions frozen at -20°C or -80°C. The shelf-life of peptides in solution is limited.
Caption: Workflow for handling and preparing MOG (89-113) for experimental use.
Disposal Plan
All materials that have come into contact with MOG (89-113) should be treated as potentially hazardous waste.
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, such as pipette tips, gloves, and empty vials, in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Collect aqueous solutions containing the peptide in a designated chemical waste container.
Decontamination and Disposal: For liquid waste, chemical inactivation is a preferred method before disposal. This process denatures the peptide, rendering it biologically inactive.
| Decontamination Method | Reagent Concentration | Minimum Contact Time | Key Considerations |
| Sodium Hypochlorite | 0.5-1.0% final concentration | 20-60 minutes | Effective for many peptides, but may be corrosive. |
| Strong Acid/Base | 1 M HCl or 1 M NaOH | Minimum 30 minutes | Highly effective but requires a neutralization step to a pH between 5.5 and 9.0 before disposal. |
| Enzymatic Detergent | Typically a 1% (m/v) solution | Varies by product | Good for cleaning labware; may require subsequent disinfection. |
After any chemical treatment, the final disposal of waste must comply with institutional and local environmental regulations. Always consult with your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and proper disposal of hazardous waste.
Caption: Decision workflow for the proper disposal of MOG (89-113) waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
